Bicyclo[3.1.0]hexane-6-carboxylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
bicyclo[3.1.0]hexane-6-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O2/c8-7(9)6-4-2-1-3-5(4)6/h4-6H,1-3H2,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPNFHMCCBRGOKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(C1)C2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20937208 | |
| Record name | Bicyclo[3.1.0]hexane-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20937208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4971-24-8, 16650-37-6 | |
| Record name | exo-Bicyclo(3.1.0)hexane-6-carboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004971248 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC131607 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131607 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Bicyclo[3.1.0]hexane-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20937208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | bicyclo[3.1.0]hexane-6-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-Depth Technical Guide to Bicyclo[3.1.0]hexane-6-carboxylic acid (CAS: 16650-37-6)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bicyclo[3.1.0]hexane-6-carboxylic acid, with its unique strained bicyclic core, serves as a pivotal structural motif in medicinal chemistry. This guide provides a comprehensive technical overview of this compound, encompassing its synthesis, detailed spectroscopic characterization, and significant applications in drug discovery, with a particular focus on its role as a conformationally restricted scaffold for modulating metabotropic glutamate receptors (mGluRs). By synthesizing theoretical principles with practical applications, this document aims to be an essential resource for researchers engaged in the design and synthesis of novel therapeutics.
Introduction: The Significance of the Bicyclo[3.1.0]hexane Scaffold
The bicyclo[3.1.0]hexane framework is a fascinating and highly valuable scaffold in the realm of medicinal chemistry. Its inherent rigidity, a consequence of the fusion of a cyclopentane and a cyclopropane ring, provides a unique three-dimensional architecture. This conformational constraint is a powerful tool for medicinal chemists, allowing for the precise orientation of pharmacophoric elements in space. By locking flexible acyclic or monocyclic drug candidates into a more defined conformation, it is possible to enhance binding affinity and selectivity for their biological targets.
This compound (CAS: 16650-37-6) is a prime example of a building block that leverages these principles. The carboxylic acid functionality provides a handle for further chemical modification, enabling its incorporation into a wide array of potential drug molecules. Its most notable application to date has been in the development of ligands for metabotropic glutamate receptors (mGluRs), a class of G-protein coupled receptors that are crucial in modulating synaptic transmission and neuronal excitability throughout the central nervous system. The constrained nature of the bicyclo[3.1.0]hexane core in mGluR ligands mimics the bioactive conformation of the endogenous neurotransmitter glutamate, leading to potent and selective receptor modulation.[1]
Beyond mGluRs, this scaffold has also been explored in the development of A3 adenosine receptor ligands and hypoglycemic agents, highlighting its versatility in targeting diverse biological systems.[2][3] This guide will delve into the technical details of this important molecule, providing a foundation for its effective utilization in drug discovery programs.
Physicochemical and Safety Data
A thorough understanding of the physical and chemical properties, as well as the safety considerations, is paramount for the effective and safe handling of any chemical compound.
| Property | Value | Source |
| CAS Number | 16650-37-6 | [4] |
| Molecular Formula | C₇H₁₀O₂ | [4] |
| Molecular Weight | 126.15 g/mol | |
| Appearance | White to off-white solid | |
| Purity | Typically >96% | [4] |
| Storage | Ambient temperatures, in a well-sealed container | [4] |
| InChI Key | KPNFHMCCBRGOKU-UHFFFAOYSA-N | [4] |
| Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [4] |
| Precautionary Statements | P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.) | [4] |
Synthesis of this compound
The synthesis of this compound can be approached through several strategic routes. The most common and practical methods involve either the cyclopropanation of a cyclopentene precursor or the hydrolysis of a corresponding ester.
Synthetic Strategy: Hydrolysis of Ethyl Bicyclo[3.1.0]hexane-6-carboxylate
A straightforward and high-yielding method for the preparation of the title compound is the hydrolysis of its ethyl ester derivative. This approach is often favored due to the commercial availability and relative stability of the starting ester. The reaction proceeds via a base-catalyzed saponification mechanism.
Sources
An In-depth Technical Guide to the Molecular Structure and Stereochemistry of Bicyclo[3.1.0]hexane-6-carboxylic acid
Introduction
The bicyclo[3.1.0]hexane framework represents a fascinating and increasingly important structural motif in medicinal chemistry and drug discovery. Its inherent rigidity and three-dimensional character offer a unique scaffold for the development of conformationally constrained analogues of biologically active molecules. The fusion of a cyclopentane and a cyclopropane ring creates a strained system with distinct conformational preferences that can be exploited to enforce specific spatial arrangements of functional groups, thereby enhancing binding affinity and selectivity for biological targets. This guide provides an in-depth exploration of the molecular structure and stereochemistry of a key derivative, bicyclo[3.1.0]hexane-6-carboxylic acid, a foundational building block for a range of pharmacologically active agents. For researchers, scientists, and drug development professionals, a thorough understanding of the stereochemical nuances of this molecule is paramount for the rational design of novel therapeutics.
Molecular Architecture and Conformational Landscape
The bicyclo[3.1.0]hexane ring system is comprised of a five-membered ring fused to a three-membered ring, resulting in a compact and rigid structure. Computational and experimental studies have consistently shown that the bicyclo[3.1.0]hexane skeleton preferentially adopts a boat-like conformation over a chair-like one.[1] This preference is a critical determinant of the overall shape of molecules incorporating this scaffold. The stability of the boat conformation is a key factor influencing the orientation of substituents and, consequently, their interactions with biological macromolecules.
The carboxylic acid substituent at the C6 position, which is the bridgehead carbon of the cyclopropane ring, can exist in two distinct stereoisomeric forms: endo and exo.
-
endo-Bicyclo[3.1.0]hexane-6-carboxylic acid: The carboxylic acid group is oriented on the same side as the five-membered ring.
-
exo-Bicyclo[3.1.0]hexane-6-carboxylic acid: The carboxylic acid group is oriented on the opposite side of the five-membered ring.
The endo and exo isomers are diastereomers with distinct physical and chemical properties, including different biological activities. The rigid nature of the bicyclic system means that the interconversion between these two forms does not readily occur, making their selective synthesis crucial. The stereochemistry of the carboxylic acid group profoundly impacts the molecule's steric profile and its ability to engage in specific hydrogen bonding and other non-covalent interactions within a receptor's binding site. For instance, in the context of metabotropic glutamate receptor (mGluR) agonists, the stereochemistry at the C6 position can be a deciding factor for potency and selectivity.[2]
Caption: Molecular structures of endo- and exo-bicyclo[3.1.0]hexane-6-carboxylic acid.
Stereoselective Synthesis Strategies
The controlled synthesis of the desired stereoisomer of this compound is a key challenge and a topic of significant research. Several synthetic methodologies have been developed to achieve high diastereoselectivity.
One common and effective strategy involves the intramolecular cyclopropanation of a suitable precursor. For example, the reaction of a cyclopentenyl derivative bearing a diazoacetate group can be catalyzed by transition metals like rhodium or copper to furnish the bicyclo[3.1.0]hexane core. The stereochemical outcome of this reaction can often be influenced by the choice of catalyst and the steric environment of the starting material.
Another powerful approach is the intramolecular alkylation of an enolate. This method involves the formation of a five-membered ring with a pendant group that can be cyclized to form the cyclopropane ring. The stereoselectivity of this ring closure is dictated by the thermodynamics and kinetics of the reaction, which can be tuned by adjusting the reaction conditions and the nature of the base used.[3]
For instance, the synthesis of the exo-isomer has been reported as a building block for oral hypoglycemic agents.[4][5][6] Conversely, synthetic routes targeting the endo-isomer are often pursued for the development of CNS-active compounds like mGluR agonists. In some cases, epimerization of the less desired isomer to the more stable or biologically active one can be achieved under specific conditions.[2]
Caption: Generalized synthetic workflow for accessing endo and exo isomers.
Structural Elucidation and Spectroscopic Characterization
Unambiguous determination of the stereochemistry of this compound derivatives is crucial. A combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and X-ray crystallography, is employed for this purpose.
NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy are invaluable tools for distinguishing between the endo and exo isomers. The rigid boat-like conformation of the bicyclo[3.1.0]hexane ring system results in distinct chemical shifts and coupling constants for the protons on the ring. The coupling constants between the C6 proton and the adjacent bridgehead protons (C1 and C5) are particularly informative. In many cases, the magnitude of these coupling constants differs significantly between the endo and exo isomers due to their different dihedral angles, as predicted by the Karplus equation. 2D NMR techniques, such as COSY and NOESY, can further aid in assigning the relative stereochemistry by establishing through-bond and through-space correlations, respectively.[7]
X-ray Crystallography: For crystalline derivatives, single-crystal X-ray diffraction provides the most definitive structural information, including the precise bond lengths, bond angles, and the relative stereochemistry of all chiral centers.[8][9][10] This technique has been instrumental in confirming the boat-like conformation of the bicyclo[3.1.0]hexane ring and the stereochemical orientation of substituents in numerous derivatives.[1][10][11]
| Spectroscopic Parameter | Typical Observation for endo-Isomer | Typical Observation for exo-Isomer |
| ¹H NMR: J(H6, H1/H5) | Generally smaller coupling constant | Generally larger coupling constant |
| ¹H NMR: Chemical Shift of H6 | Often shifted to a different extent compared to the exo-isomer | Often shifted to a different extent compared to the endo-isomer |
| NOESY | Correlation between H6 and protons on the "face" of the cyclopentane ring | Correlation between H6 and protons on the "edge" of the cyclopentane ring |
Experimental Protocol: Synthesis of an exo-Bicyclo[3.1.0]hexane-6-carboxylate Derivative
The following is a representative protocol adapted from the literature for the synthesis of a bicyclo[3.1.0]hexane derivative, illustrating the intramolecular enolate alkylation approach.[3]
Objective: To synthesize a cis-4-bromo-bicyclo[3.1.0]hexane-1-carboxylate intermediate, a precursor to various functionalized bicyclo[3.1.0]hexane derivatives.
Materials:
-
Unsaturated ester precursor
-
Bromine
-
Lithium bis(trimethylsilyl)amide (LiHMDS)
-
Tetrahydrofuran (THF), anhydrous
-
Dichloromethane, anhydrous
-
Standard glassware for organic synthesis
-
Magnetic stirrer and stirring bar
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
Bromination of the Unsaturated Ester:
-
Dissolve the unsaturated ester precursor in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Add a solution of bromine in dichloromethane dropwise to the stirred solution.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the dibromide.
-
-
Intramolecular Enolate Alkylation:
-
Dissolve the crude dibromide in anhydrous THF in a flame-dried, three-necked round-bottom flask equipped with a thermometer, a dropping funnel, and an inert gas inlet.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of LiHMDS (typically a 1.0 M solution in THF) dropwise to the reaction mixture.
-
Allow the reaction to stir at -78 °C for a specified time, then slowly warm to room temperature.
-
Monitor the formation of the bicyclic product by TLC.
-
Quench the reaction by the addition of a saturated aqueous solution of ammonium chloride.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired cis-4-bromo-bicyclo[3.1.0]hexane-1-carboxylate.
-
Conclusion
This compound and its derivatives represent a class of molecules with significant potential in drug discovery, largely owing to their conformationally restricted nature. The stereochemical relationship between the endo and exo isomers is a critical design element that dictates biological activity. A comprehensive understanding of the preferred boat-like conformation of the bicyclic core, coupled with robust stereoselective synthetic strategies and rigorous structural elucidation methods, is essential for harnessing the full potential of this valuable scaffold. As the demand for novel therapeutics with improved selectivity and efficacy continues to grow, the systematic exploration of the chemical space defined by bicyclo[3.1.0]hexane-based structures will undoubtedly remain a fruitful area of research.
References
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Taylor & Francis Online. (n.d.). Conformational Analysis of Nucleosides Constructed on a Bicyclo[3.1.0]hexane Template. Structure-Antiviral Activity Analysis for the Northern and Southern Hemispheres of the Pseudorotational Cycle. Retrieved from [Link]
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Sci-Hub. (n.d.). Determination of the absolute configurations of bicyclo[3.1.0]hexane derivatives via electronic circular dichroism, optical rotation dispersion and vibrational circular dichroism spectroscopy and density functional theory calculations. Retrieved from [Link]
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Repositorio Institucional CONICET Digital. (n.d.). Conformational and Electron Density Analysis of Bicyclo[3.1.0]hexanes: All Roads Lead to Boats. Retrieved from [Link]
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PubMed Central. (n.d.). Conformationally Restricted GABA with Bicyclo[3.1.0]hexane Backbone as the First Highly Selective BGT-1 Inhibitor. Retrieved from [Link]
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International Union of Crystallography. (n.d.). A conformational study of bicyclo[3.1.0]hexane. Crystal and molecular structure of N′-isopropylidenebicyclo[3.1.0]hexane-6-exo-carbohydrazide. Retrieved from [Link]
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Royal Society of Chemistry. (1985). Lanthanoid-induced shifts as a configurational tool for some bicyclo[3.1.0]hexane derivatives. Journal of the Chemical Society, Perkin Transactions 2, 1297-1301. [Link]
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SciSpace. (n.d.). Methods for the Preparation of Highly Functionalized Bicyclo[3.1.0]hexane mGluR2/3 Agonists. Retrieved from [Link]
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American Chemical Society. (1979). The zero-point-average structure of bicyclo[3.1.0]hexane as determined by electron diffraction and microwave spectroscopy. Journal of the American Chemical Society, 101(25), 7431–7439. [Link]
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National Institutes of Health. (n.d.). Synthesis and Evaluation of Bicyclo[3.1.0]hexane-Based UDP-Galf Analogues as Inhibitors of the Mycobacterial Galactofuranosyltransferase GlfT2. Retrieved from [Link]
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PubMed. (2010). Synthesis, in vitro pharmacology, and structure-activity relationships of 2-aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acid derivatives as mGluR2 antagonists. Retrieved from [Link]
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ResearchGate. (2019). (PDF) 6,6'-Dimethyl-1,1',5,5'-tetraaza-6,6'-bi(bicyclo[3.1.0]hexane): synthesis and investigation of molecular structure by quantum-chemical calculations, NMR spectroscopy and X-ray diffraction analysis. Retrieved from [Link]
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PubMed. (1972). exo-Bicyclo(3.1.0)hexane-6-carboxylic acid and related compounds, oral hypoglycemic agents. Retrieved from [Link]
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The Chemical Society of Japan. (1993). Conformation of Bicyclo[3.1.0]hexane and 3-Germabicyclo[3.1.0]hexane. Journal of the Chemical Society of Japan, 66(6), 1732-1738. [Link]
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Beilstein Journals. (2020). Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine ylide derived from Ruhemann's purple. Beilstein Journal of Organic Chemistry, 16, 218-225. [Link]
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Semantic Scholar. (2022). Development of Bicyclo[3.1.0]hexane-Based A3 Receptor Ligands: Closing the Gaps in the Structure–Affinity Relationships. Retrieved from [Link]
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ChemRxiv. (2022). Bicyclo[m.n.k]alkane Building Blocks as Promising Benzene and Cycloalkane Isosteres: Multigram Synthesis, Physicochemical and Structural Characterization. Retrieved from [Link]
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American Chemical Society. (1972). exo-Bicyclo[3.1.0]hexane-6-carboxylic acid and related compounds, oral hypoglycemic agents. Journal of Medicinal Chemistry, 15(4), 424-426. [Link]
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ResearchGate. (2000). Constrained cycloalkyl analogues of glutamic acid: Stereocontrolled synthesis of (+)-2-aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acid (LY354740) and its 6-phosphonic acid analogue. Retrieved from [Link]
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ResearchGate. (2010). Determination of the absolute configurations of bicyclo[3.1.0]hexane derivatives via electronic circular dichroism, optical rotation dispersion and vibrational circular dichroism spectroscopy and density functional theory calculations. Retrieved from [Link]_
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J-Stage. (2002). Scalable Synthesis of ( )-2-Amino-3-fluorobicyclo[3.1.0]hexane-2,6- dicarboxylic Acid as a Potent and Selective Group II Metabotropic Glutamate Receptor Agonist. Chemical and Pharmaceutical Bulletin, 50(11), 1475-1479. [Link]
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PubMed Central. (2022). Development of Bicyclo[3.1.0]hexane-Based A3 Receptor Ligands: Closing the Gaps in the Structure–Affinity Relationships. Retrieved from [Link]
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Spectroscopic data (NMR, IR, MS) of Bicyclo[3.1.0]hexane-6-carboxylic acid
An In-depth Technical Guide to the Spectroscopic Characterization of Bicyclo[3.1.0]hexane-6-carboxylic acid
Prepared by: Gemini, Senior Application Scientist
Foreword: The Structural Elucidation of a Strained Bicyclic System
To our fellow researchers, scientists, and drug development professionals,
The bicyclo[3.1.0]hexane framework represents a fascinating and valuable scaffold in medicinal chemistry and organic synthesis.[1][2] Its rigid, three-dimensional structure offers a unique conformational constraint that can be exploited to enhance binding affinity and selectivity for biological targets.[3] this compound, as a foundational member of this class, presents a classic yet non-trivial challenge for structural elucidation. The inherent strain of the fused cyclopropane and cyclopentane rings introduces unique electronic effects that directly influence its spectroscopic signature.
This guide is structured not as a rigid template, but as a logical workflow that mirrors the process of scientific inquiry. We will move from synthesis to a multi-technique spectroscopic analysis, focusing on the causality behind experimental choices and the logic of spectral interpretation. Our objective is to provide a self-validating system of protocols and interpretive insights, grounded in authoritative references, to empower your own research endeavors with this important molecular scaffold.
Part 1: Synthesis Protocol - Accessing the Target Molecule
Confident spectroscopic analysis begins with a pure sample. While several synthetic routes to the bicyclo[3.1.0]hexane core exist, a common and reliable method for obtaining the title compound involves the hydrolysis of its corresponding ester, such as the ethyl or methyl ester.[4][5] This approach is often preferred for its high yield and straightforward purification.
Experimental Protocol: Saponification of Bicyclo[3.1.0]hexane-6-carboxylate Ester
-
Dissolution: Dissolve the starting ester (e.g., ethyl bicyclo[3.1.0]hexane-6-carboxylate) in a suitable alcoholic solvent, such as ethanol or methanol.
-
Hydrolysis: Add an aqueous solution of a strong base, typically sodium hydroxide (NaOH) or potassium hydroxide (KOH), in stoichiometric excess (approximately 1.5-2.0 equivalents).
-
Reaction Monitoring: Heat the mixture to reflux and monitor the reaction's progress using Thin Layer Chromatography (TLC). The disappearance of the starting ester spot and the appearance of a new, more polar spot at the baseline (indicative of the carboxylate salt) signals completion. From experience, this typically requires 2-4 hours.
-
Work-up: After cooling the reaction mixture to room temperature, remove the alcoholic solvent under reduced pressure using a rotary evaporator.
-
Acidification: Dilute the remaining aqueous residue with water and cool the solution in an ice bath. Carefully acidify the solution to a pH of ~1-2 by the dropwise addition of concentrated hydrochloric acid (HCl). This protonates the carboxylate salt, causing the carboxylic acid to precipitate.
-
Isolation & Purification: Isolate the resulting solid product by vacuum filtration, washing thoroughly with cold water to remove inorganic salts. The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) to yield pure this compound.
-
Drying: Dry the purified product under vacuum to remove any residual solvent before spectroscopic analysis.
Part 2: The Spectroscopic Analysis Workflow
A robust structural confirmation relies on the synergistic use of multiple spectroscopic techniques. Each method provides a unique piece of the structural puzzle. The workflow below illustrates the logical progression from initial functional group identification to a detailed map of the carbon-hydrogen framework.
Caption: Workflow for Spectroscopic Elucidation.
Part 3: Infrared (IR) Spectroscopy Analysis
IR spectroscopy is the primary tool for identifying the functional groups present in a molecule. For this compound, the spectrum is dominated by the characteristic absorptions of the carboxylic acid moiety.
Predicted IR Absorption Data
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity / Shape |
| O-H (Carboxylic Acid) | Stretch | 2500 - 3300 | Strong, Very Broad |
| C-H (sp³ Aliphatic) | Stretch | 2850 - 3000 | Medium, Sharp |
| C=O (Carboxylic Acid) | Stretch | 1690 - 1760 | Strong, Sharp |
| C-O (Carboxylic Acid) | Stretch | 1210 - 1320 | Strong, Sharp |
Rationale: The O-H stretch of a carboxylic acid is exceptionally broad due to strong intermolecular hydrogen bonding, which creates a wide range of bond strengths and corresponding vibrational frequencies.[6][7] This broad absorption often overlaps with the sharper C-H stretching signals.[8] The carbonyl (C=O) stretch is typically very intense and its position can be influenced by dimerization.[6]
Part 4: Mass Spectrometry (MS) Analysis
Mass spectrometry provides the molecular weight of the compound and offers clues about its structure through fragmentation patterns.
Predicted Mass Spectrometry Data
| Ion Type | Formula | Expected m/z | Notes |
| Molecular Ion [M]⁺ | C₇H₁₀O₂ | 126.07 | The parent ion. |
| [M-OH]⁺ | C₇H₉O | 109.07 | Loss of the hydroxyl radical. |
| [M-COOH]⁺ | C₆H₉ | 81.07 | Loss of the carboxyl group (a common fragmentation). |
| [M-H₂O]⁺ | C₇H₈O | 108.06 | Loss of water, often seen with carboxylic acids. |
Rationale: The molecular weight is a critical first piece of data for confirming the chemical formula (C₇H₁₀O₂).[9] The fragmentation pattern is dictated by the stability of the resulting ions. The loss of the entire carboxylic acid functional group (-COOH) is a characteristic fragmentation pathway for such compounds, leading to a prominent peak at m/z 81.
Part 5: Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy provides the most detailed structural information, revealing the connectivity and chemical environment of each hydrogen and carbon atom. The bicyclo[3.1.0]hexane system presents a unique NMR spectrum due to the magnetic anisotropy of the cyclopropane ring.
¹H NMR: Unraveling the Proton Environments
The protons on a cyclopropane ring are known to be unusually shielded (shifted upfield to a lower ppm value) compared to other alkanes.[10][11] This is attributed to a shielding ring current effect within the three-membered ring.[12] In the bicyclo[3.1.0]hexane system, this effect will cause the protons on or near the cyclopropane moiety (H6, H1, H5) to appear at significantly lower chemical shifts than typical cyclopentyl protons.
Predicted ¹H NMR Data
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Partners |
| COOH | 10.0 - 12.0 | broad singlet | - |
| H2, H3, H4 | 1.8 - 2.4 | multiplet | H2, H3, H4, H1, H5 |
| H1, H5 | 1.2 - 1.6 | multiplet | H2, H4, H6 |
| H6 | 0.8 - 1.2 | multiplet | H1, H5 |
Rationale: The acidic proton of the carboxyl group is highly deshielded and its signal is often broad. The protons on the cyclopentane ring (H2, H3, H4) will reside in a typical aliphatic region. The bridgehead protons (H1, H5) and especially the proton on the cyclopropane ring (H6) are expected to be shifted upfield due to the aforementioned shielding effects.[13][14] The complex splitting patterns (multiplicities) arise from coupling between non-equivalent neighboring protons.
¹³C NMR: Mapping the Carbon Skeleton
The carbon environments are also distinct. The carbonyl carbon is significantly deshielded, while the cyclopropyl carbons are shielded.
Predicted ¹³C NMR Data
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C=O | 175 - 185 |
| C2, C3, C4 | 25 - 40 |
| C1, C5 | 20 - 30 |
| C6 | 10 - 20 |
Rationale: The carbonyl carbon (C=O) has the highest chemical shift due to the strong deshielding effect of the attached oxygens. The sp³ carbons of the cyclopentane ring (C2, C3, C4) will appear in the typical aliphatic range. Similar to the protons, the bridgehead carbons (C1, C5) and the unique cyclopropyl carbon (C6) are expected to be shielded and appear at lower ppm values.
Data Acquisition Protocol: NMR Sample Preparation
-
Solvent Selection: Choose a suitable deuterated solvent, such as Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆). CDCl₃ is common, but DMSO-d₆ is often preferred for carboxylic acids as it can prevent the acidic proton from exchanging too rapidly, allowing for its observation.
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the purified this compound and dissolve it in ~0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.
-
Internal Standard: Add a small amount of Tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm) for referencing the chemical shifts.[14]
-
Data Acquisition: Acquire the ¹H and ¹³C spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). For full structural assignment, advanced 2D NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are invaluable for establishing H-H and C-H correlations, respectively.
Caption: NMR Strategy for Structural Assignment.
Conclusion
The structural confirmation of this compound is a multi-faceted process that relies on the convergence of evidence from IR, MS, and NMR spectroscopy. IR confirms the presence of the crucial carboxylic acid functional group. Mass spectrometry validates the molecular formula and provides insight into fragmentation. Finally, ¹H and ¹³C NMR, interpreted with an understanding of the unique shielding effects of the strained bicyclic system, provide the definitive map of the molecular architecture. By following the protocols and interpretive logic outlined in this guide, researchers can confidently characterize this molecule and its derivatives, paving the way for further discoveries in chemical and pharmaceutical sciences.
References
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An In-depth Technical Guide to the Endo and Exo Isomers of Bicyclo[3.1.0]hexane-6-carboxylic Acid
A Resource for Researchers, Scientists, and Drug Development Professionals
The bicyclo[3.1.0]hexane scaffold is a rigid and conformationally constrained structural motif of significant interest in medicinal chemistry. Its unique three-dimensional architecture allows for the precise spatial orientation of pharmacophoric elements, making it a valuable building block in the design of potent and selective therapeutic agents. This guide provides a comprehensive overview of the synthesis, stereochemistry, separation, and characterization of the endo and exo isomers of bicyclo[3.1.0]hexane-6-carboxylic acid, key intermediates for the development of novel pharmaceuticals.
The Strategic Importance of the Bicyclo[3.1.0]hexane Core
The rigidity of the bicyclo[3.1.0]hexane system reduces the entropic penalty upon binding to a biological target, which can lead to enhanced potency.[1] Furthermore, the defined stereochemistry of substituents on this scaffold can be exploited to achieve high selectivity for specific receptor subtypes or enzyme isoforms. Derivatives of this bicyclic system have been investigated as ligands for a variety of targets, including metabotropic glutamate receptors, demonstrating the therapeutic potential of this structural class.[2]
Understanding the Stereochemistry: Endo and Exo Isomers
The bicyclo[3.1.0]hexane ring system consists of a cyclopentane ring fused to a cyclopropane ring. The fusion of these two rings results in a non-planar, boat-like conformation for the five-membered ring.[3] Substituents at the C6 position, located on the cyclopropane ring, can be oriented in two distinct diastereomeric forms: endo and exo.
-
Endo Isomer: The substituent is directed towards the five-membered ring.
-
Exo Isomer: The substituent is directed away from the five-membered ring.
The exo isomer is generally the thermodynamically more stable of the two due to reduced steric interactions with the cyclopentane portion of the molecule. This difference in stability is a key factor that can be exploited in the separation of the two isomers.
Caption: Structural representation of endo and exo isomers.
Synthesis of this compound Isomers
A common and effective method for the synthesis of the this compound skeleton is the rhodium-catalyzed cyclopropanation of a cyclopentene derivative with a diazoacetate, followed by hydrolysis of the resulting ester. This approach typically yields a mixture of the endo and exo diastereomers.
Experimental Protocol: Synthesis of Ethyl Bicyclo[3.1.0]hexane-6-carboxylate
This protocol is adapted from analogous syntheses of bicyclo[3.1.0]hexane derivatives.[1][4]
Materials:
-
Cyclopentene
-
Ethyl diazoacetate (EDA)
-
Dirhodium(II) acetate dimer [Rh₂(OAc)₄]
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for chromatography
Procedure:
-
To a stirred solution of cyclopentene (5 equivalents) and a catalytic amount of dirhodium(II) acetate dimer (0.1 mol%) in anhydrous dichloromethane at room temperature, add a solution of ethyl diazoacetate (1 equivalent) in anhydrous dichloromethane dropwise over a period of 2-4 hours.
-
After the addition is complete, continue stirring the reaction mixture at room temperature for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove excess cyclopentene and solvent.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford ethyl bicyclo[3.1.0]hexane-6-carboxylate as a mixture of endo and exo isomers.
Experimental Protocol: Hydrolysis to this compound
Materials:
-
Ethyl bicyclo[3.1.0]hexane-6-carboxylate (endo/exo mixture)
-
Ethanol
-
1 M Sodium hydroxide (NaOH) solution
-
1 M Hydrochloric acid (HCl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the mixture of ethyl bicyclo[3.1.0]hexane-6-carboxylate isomers in ethanol.
-
Add a 1 M aqueous solution of sodium hydroxide (2-3 equivalents) and stir the mixture at room temperature for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Remove the ethanol under reduced pressure.
-
Acidify the aqueous residue to pH 2-3 with 1 M hydrochloric acid.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound as a mixture of endo and exo isomers.
Separation of the Endo and Exo Isomers
The separation of the endo and exo isomers can be achieved by leveraging the greater thermodynamic stability of the exo isomer. Base-catalyzed epimerization of the less stable endo isomer to the exo isomer, followed by purification, is an effective strategy.
Experimental Protocol: Isomer Separation via Epimerization
This protocol is based on the principle of epimerizing the C6 stereocenter.[2]
Materials:
-
This compound (endo/exo mixture)
-
Sodium ethoxide (NaOEt)
-
Ethanol, anhydrous
-
1 M Hydrochloric acid (HCl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the mixture of endo and exo this compound in anhydrous ethanol.
-
Add a catalytic amount of sodium ethoxide (e.g., 0.1 equivalents) to the solution.
-
Stir the mixture at room temperature and monitor the conversion of the endo to the exo isomer by ¹H NMR spectroscopy or HPLC.
-
Once the desired isomeric ratio is achieved (or equilibrium is reached), neutralize the reaction with 1 M hydrochloric acid.
-
Remove the ethanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
The resulting enriched exo-bicyclo[3.1.0]hexane-6-carboxylic acid can be further purified by recrystallization or chromatography.
Alternatively, separation of the diastereomeric isomers can be achieved by forming diastereomeric salts with a chiral amine, followed by fractional crystallization.[5]
Characterization of the Isomers
Nuclear Magnetic Resonance (NMR) spectroscopy is the primary tool for distinguishing between the endo and exo isomers. The coupling constants between the C6 proton and the bridgehead protons (C1 and C5) are diagnostic.
Table 1: Representative ¹H and ¹³C NMR Data for Bicyclo[3.1.0]hexane Derivatives
| Isomer | Proton | Chemical Shift (ppm) | Multiplicity | J (Hz) | Carbon | Chemical Shift (ppm) |
| Exo | H6 | ~1.5 | t | ~3.0 | C6 | ~25 |
| H1, H5 | ~1.8 | m | C1, C5 | ~30 | ||
| CH₂ | ~1.2-2.0 | m | CH₂ | ~20-35 | ||
| COOH | ~12.0 | br s | COOH | ~180 | ||
| Endo | H6 | ~0.9 | t | ~7.0 | C6 | ~23 |
| H1, H5 | ~2.1 | m | C1, C5 | ~32 | ||
| CH₂ | ~1.2-2.0 | m | CH₂ | ~20-35 | ||
| COOH | ~12.0 | br s | COOH | ~179 |
Note: The exact chemical shifts and coupling constants can vary depending on the solvent and the specific derivative. The values presented are estimations based on related structures.
Workflow Summary
Caption: Synthetic and purification workflow.
Conclusion
The endo and exo isomers of this compound are valuable building blocks in drug discovery, offering a rigid scaffold for the development of stereochemically defined therapeutic agents. The synthetic and purification strategies outlined in this guide provide a framework for accessing these important intermediates. Careful application of spectroscopic techniques, particularly NMR, is essential for the unambiguous characterization and differentiation of the endo and exo diastereomers.
References
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Bakonyi, B., Furegati, M., Kramer, C., La Vecchia, L., & Ossola, F. (2013). Synthesis of All Four Stereoisomers of 3-(tert-Butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic Acid. The Journal of Organic Chemistry, 78(18), 9167–9174. [Link]
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Bakonyi, B., Furegati, M., Kramer, C., La Vecchia, L., & Ossola, F. (2016). Synthesis of All Four Stereoisomers of 3‑(tert-Butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic Acid. Figshare. [Link]
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Davies, H. M., & Alford, J. S. (2024). Stereoselective Synthesis of Either Exo- or Endo- 3-Azabicyclo[3.1.0]hexane-6-carboxylates by Dirhodium(II)-Catalyzed Cyclopropanation with Ethyl Diazoacetate under Low Catalyst Loadings. Organic Letters, 26(14), 2832–2836. [Link]
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Yasuda, N. (2005). Methods for the Preparation of Highly Functionalized Bicyclo[3.1.0]hexane mGluR2/3 Agonists. YAKUGAKU ZASSHI, 125(11), 831-840. [Link]
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Filatov, A. S., Khoroshilova, O. V., Larina, A. G., Boitsov, V. M., & Stepakov, A. V. (2022). Supporting Information: Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine ylide derived from Ruhemann's purple. Beilstein Journal of Organic Chemistry, 18, 769-780. [Link]
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Wovkulich, P. M., Shankaran, K., Kiegiel, J., & Uskokovic, M. R. (1993). Asymmetric Simmons-Smith cyclopropanation of a chiral allylic alcohol. A new approach to the synthesis of vitamin D3 metabolites. Tetrahedron Letters, 34(43), 6875-6878. [Link]
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Alonso, F., Beletskaya, I. P., & Yus, M. (2004). Transition-metal-catalyzed addition of organometallics to alkenes and alkynes. Chemical Reviews, 104(6), 3079-3159. [Link]
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Grygorenko, O. O., Radchenko, D. S., & Komarov, I. V. (2023). Bicyclo[m.n.k]alkane Building Blocks as Promising Benzene and Cycloalkane Isosteres: Multigram Synthesis, Physicochemical and Structural Characterization. ChemRxiv. [Link]
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Yang, G., Li, J., Liu, Y., Lowary, T. L., & Xu, Y. (2010). Determination of the absolute configurations of bicyclo[3.1.0]hexane derivatives via electronic circular dichroism, optical rotation dispersion and vibrational circular dichroism spectroscopy and density functional theory calculations. Organic & Biomolecular Chemistry, 8(16), 3777-3787. [Link]
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Leuenberger, M. G., Engeloch, C., & Altmann, K. H. (2001). Stereospecific Synthesis of Carbanucleotides Designed for Antisense Methodology. Helvetica Chimica Acta, 84(11), 3343-3375. [Link]
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Piva, O. (1993). Photochemical rearrangement of bicyclo[3.2.1]oct-2-en-8-ones: an easy and efficient entry to functionalized bicyclo[3.1.0]hexanes. Journal of the Chemical Society, Chemical Communications, (10), 854-855. [Link]
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Banwell, M. G., & Papamihail, C. (2005). Electrocyclic Ring-Opening of 6,6-Dichlorobicyclo[3.1.0]-hexanes and Trapping of the Resulting π-Allyl Cations by C-1 Tethered Hydroxyamine Derivatives: Formation of 2-Oxa-1-azaspiro[4.5]decan-3-ones. Australian Journal of Chemistry, 58(1), 53-61. [Link]
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SpectraBase. (n.d.). Bicyclo[3.1.0]hexane-1-carboxylic acid, 2-oxo-3-propyl-, methyl ester. Retrieved from [Link]
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Reiser, O. (2024). Donor-Acceptor-Cyclopropanes: Versatile Starting Materials for the Synthesis of Cyclic Structures. [Doctoral dissertation, University of Regensburg]. [Link]
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Novartis OAK. (2016). Concise synthesis of all four stereoisomers of 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid. Retrieved from [Link]
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Request PDF. (n.d.). Novel Liquid Crystalline Compounds Containing Bicyclo[3.1.0]hexane Core Units. Retrieved from [Link]
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Grygorenko, O. O., Radchenko, D. S., & Komarov, I. V. (2023). Bicyclo[m.n.k]alkane Building Blocks as Promising Benzene and Cycloalkane Isosteres: Multigram Synthesis, Physicochemical and Structural Characterization. ChemRxiv. [Link]
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Leuenberger, M. G., Engeloch, C., & Altmann, K. H. (2001). Stereospecific Synthesis of Carbanucleotides Designed for Antisense Methodology. Helvetica Chimica Acta, 84(11), 3343-3375. [Link]
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Li, J., & Lowary, T. L. (2008). Synthesis of bicyclo[3.1.0]hexane derivatives as conformationally restricted analogues of beta-arabinofuranosyl and alpha-galactofuranosyl rings. Organic Letters, 10(5), 881–884. [Link]
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Davies, H. M., & Alford, J. S. (2024). Stereoselective Synthesis of Either Exo- or Endo- 3-Azabicyclo[3.1.0]hexane-6-carboxylates by Dirhodium(II)-Catalyzed Cyclopropanation with Ethyl Diazoacetate under Low Catalyst Loadings. Semantic Scholar. [Link]
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The Bicyclo[3.1.0]hexane Core: A Technical Guide to Synthesis and Application
Abstract
The bicyclo[3.1.0]hexane motif is a strained carbocyclic system that has garnered significant attention in the fields of medicinal chemistry and natural product synthesis. Its rigid, three-dimensional structure allows for the precise spatial orientation of functional groups, making it an invaluable scaffold for the design of potent and selective therapeutic agents. This in-depth technical guide provides a comprehensive overview of the key synthetic strategies for constructing the bicyclo[3.1.0]hexane core, intended for researchers, scientists, and professionals in drug development. The discussion delves into the mechanistic underpinnings of each methodology, offering insights into the rationale behind experimental choices and highlighting field-proven protocols.
The Significance of the Bicyclo[3.1.0]hexane Scaffold in Drug Discovery
The bicyclo[3.1.0]hexane framework is a prevalent feature in numerous natural products and synthetic bioactive compounds.[1] Its inherent ring strain makes it a valuable synthetic intermediate and, concurrently, a challenging target to synthesize.[1] Notable examples of its presence in medicinally relevant molecules include glutamate derivatives for psychiatric disorders and arglabin derivatives with anticancer properties.[1] Furthermore, this scaffold is a key component in conformationally locked carbocyclic adenosine analogues and potent metabotropic glutamate receptor 2/3 (mGluR2/3) agonists.[2][3][4] The constrained nature of the bicyclo[3.1.0]hexane system provides a unique platform for developing drugs with enhanced selectivity and improved pharmacokinetic profiles.[4]
Key Synthetic Strategies for Assembling the Bicyclo[3.1.0]hexane Core
The construction of the bicyclo[3.1.0]hexane core can be broadly categorized into two main approaches: the formation of the three-membered ring onto a pre-existing five-membered ring, and the convergent assembly of the bicyclic system. This guide will explore the most robust and widely adopted methodologies within these categories.
Cyclopropanation of Cyclopentene Derivatives: A Classic Approach
One of the most direct and extensively studied routes to the bicyclo[3.1.0]hexane core involves the cyclopropanation of a cyclopentene precursor. This strategy offers a high degree of control over the stereochemical outcome at the newly formed cyclopropane ring.
The Simmons-Smith reaction is a cornerstone of cyclopropanation chemistry, utilizing an organozinc carbenoid, typically generated from diiodomethane and a zinc-copper couple.[5] This reaction is known for its stereospecificity, where the configuration of the starting alkene is retained in the cyclopropane product.[5] An important feature of this reaction is its sensitivity to directing groups, such as allylic alcohols, which can dictate the facial selectivity of the cyclopropanation.
A significant advancement in this area is the development of the intramolecular Simmons-Smith (IMSS) reaction.[6][7] This method involves tethering the gem-diiodoalkane functionality to the cyclopentene ring, leading to a highly efficient and often diastereoselective cyclization.[6][7] The IMSS reaction has proven successful in the synthesis of various substituted bicyclo[3.1.0]hexanes and has been shown to tolerate a range of substituents on both the alkene and at the allylic position.[6][7]
Experimental Protocol: Intramolecular Simmons-Smith Cyclopropanation
A representative protocol for the IMSS reaction involves the preparation of a functionalized gem-diiodoalkane containing an allylic alcohol. The cyclization is then typically effected by treatment with a zinc reagent, such as diethylzinc or a zinc-copper couple.
Step 1: Synthesis of the gem-diiodoalkane precursor.
-
To a solution of the corresponding aldehyde in a suitable solvent (e.g., CH2Cl2), add hydrazine and then iodine in the presence of a base like triethylamine.
-
Purify the resulting gem-diiodoalkane by column chromatography.
Step 2: Intramolecular Cyclopropanation.
-
Dissolve the gem-diiodoalkane in an anhydrous solvent (e.g., CH2Cl2 or Et2O) under an inert atmosphere.
-
Cool the solution to 0 °C and add a solution of diethylzinc (or activate zinc-copper couple) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or GC-MS).
-
Quench the reaction carefully with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent, dry the combined organic layers, and concentrate in vacuo.
-
Purify the bicyclo[3.1.0]hexane product by column chromatography.
Diagram: Generalized Intramolecular Simmons-Smith Reaction
Caption: Intramolecular Simmons-Smith (IMSS) cyclopropanation workflow.
Transition metal catalysts, particularly those based on rhodium(II) and copper(I), are highly effective in promoting the transfer of a carbene moiety from a diazo compound to an alkene.[8] This methodology has been successfully applied to the synthesis of 3-azabicyclo[3.1.0]hexane-6-carboxylates, which are valuable pharmaceutical intermediates.[8] Dirhodium(II) catalysts, in particular, have shown remarkable efficiency, enabling cyclopropanation with very low catalyst loadings (as low as 0.005 mol %).[8] The choice of catalyst and reaction conditions can influence the stereoselectivity of the cyclopropanation, allowing for the selective formation of either the exo or endo isomer.[8]
Table 1: Comparison of Catalysts for the Synthesis of 3-Azabicyclo[3.1.0]hexane-6-carboxylates
| Catalyst | Loading (mol %) | Yield (%) | Diastereoselectivity (exo:endo) | Reference |
| Rh2(OAc)4 | 1-7 | 8-66 | Variable | [8] |
| Dirhodium(II) catalyst | 0.005 | High | High (catalyst dependent) | [8] |
Convergent Strategies: Building the Bicyclic System in a Single Step
Convergent synthetic routes offer the advantage of rapidly assembling molecular complexity. In the context of the bicyclo[3.1.0]hexane core, several powerful convergent strategies have emerged.
A novel and convergent approach to the bicyclo[3.1.0]hexane skeleton involves the (3+2) annulation of cyclopropenes with activated cyclopropanes, such as aminocyclopropanes.[1][9] This reaction, often facilitated by photoredox catalysis under mild conditions (e.g., blue LED irradiation), allows for the construction of bicyclo[3.1.0]hexanes with an all-carbon quaternary center.[1][9] The use of fluorinated cyclopropenes can lead to high diastereoselectivity, providing access to valuable building blocks for medicinal chemistry.[1] This method represents a significant departure from the more traditional approach of building the three-membered ring last.
Diagram: [3+2] Annulation for Bicyclo[3.1.0]hexane Synthesis
Caption: Photoredox-catalyzed [3+2] annulation of cyclopropenes and aminocyclopropanes.
The cycloisomerization of 1,5-enynes catalyzed by transition metals, such as gold(I) and platinum(II), provides an elegant entry into the bicyclo[3.1.0]hexene system.[10][11] This reaction proceeds through the coordination of the metal catalyst to the alkyne, followed by nucleophilic attack of the pendant olefin to form a cyclopropylcarbinyl cation intermediate. A subsequent 1,2-hydride shift then furnishes the bicyclo[3.1.0]hexene product.[10] This methodology is notable for its tolerance of a wide range of substitution patterns and its stereospecific nature, with the geometry of the starting olefin being translated into the stereochemistry of the resulting cyclopropane.[10]
Tandem reactions that form multiple bonds in a single operation are highly sought after in modern organic synthesis. A noteworthy example is the rhodium N-heterocyclic carbene-catalyzed diastereoselective tandem hetero-[5+2] cycloaddition/Claisen rearrangement of vinylic oxiranes with alkynes.[12][13] This atom-economical process provides a novel and efficient route to functionalized bicyclo[3.1.0]hexane derivatives. Another powerful tandem sequence is the intramolecular cyclopropanation/Cope rearrangement of vinylcarbenoids with dienes, which allows for the stereospecific synthesis of fused ring systems containing a bicyclo[3.1.0]hexane core.[14]
Intramolecular Cyclization and Rearrangement Strategies
The Kulinkovich reaction, which involves the treatment of an ester with a Grignard reagent in the presence of a titanium(IV) alkoxide, generates a titanacyclopropane intermediate that can react with an olefin to form a cyclopropanol. The intramolecular version of this reaction has been effectively utilized in the synthesis of bicyclo[3.1.0]hexan-1-ol.[15][16] This reaction has found particular application in the synthesis of conformationally locked nucleoside analogues, where the bicyclo[3.1.0]hexane core serves to restrict the conformational flexibility of the molecule.[17]
A stereoselective synthesis of highly functionalized bicyclo[3.1.0]hexanes can be achieved through an intramolecular epoxide opening-cyclopropanation reaction mediated by a Lewis acid such as triethylaluminum.[18] This transformation proceeds with excellent efficiency and stereoselectivity, providing a powerful tool for the synthesis of mGluR2/3 agonists.[18]
Asymmetric Synthesis of the Bicyclo[3.1.0]hexane Core
The development of enantioselective methods for the synthesis of the bicyclo[3.1.0]hexane core is of paramount importance for its application in drug discovery. Several strategies have been successfully employed to achieve high levels of enantiocontrol.
-
Chiral Auxiliaries: The use of chiral auxiliaries in Simmons-Smith type reactions has been demonstrated to induce high diastereoselectivity.
-
Chiral Catalysts: Asymmetric cyclopropanation reactions catalyzed by chiral transition metal complexes, such as those of rhodium and copper with chiral ligands, are a powerful approach.
-
Organocatalysis: Enantioselective organocatalytic cyclopropanation of α,β-unsaturated aldehydes with sulfur ylides has been shown to be an effective method.[11]
-
Kinetic Resolution: Enzymatic kinetic resolution of racemic bicyclo[3.1.0]hexane derivatives can provide access to enantiopure materials.
-
Starting from the Chiral Pool: The use of enantiopure starting materials, such as D-ribose, allows for the synthesis of chiral bicyclo[3.1.0]hexane building blocks.[19]
Conclusion and Future Outlook
The bicyclo[3.1.0]hexane core continues to be a fertile ground for synthetic innovation and a valuable scaffold in the design of new therapeutic agents. The synthetic methodologies outlined in this guide, from classic cyclopropanation reactions to modern convergent and tandem strategies, provide a robust toolkit for accessing this important structural motif. Future research in this area will likely focus on the development of even more efficient, selective, and sustainable synthetic methods. The exploration of novel catalytic systems, the application of flow chemistry for safer and more scalable syntheses, and the continued discovery of the biological potential of bicyclo[3.1.0]hexane-containing molecules will undoubtedly propel this field forward. The insights provided herein are intended to empower researchers to not only effectively synthesize these challenging molecules but also to rationally design the next generation of drugs based on this privileged scaffold.
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A Technical Guide to the Retrosynthetic Analysis and Synthesis of Bicyclo[3.1.0]hexane-6-carboxylic Acid
Introduction
The bicyclo[3.1.0]hexane framework is a privileged scaffold in medicinal chemistry and a core structural motif in numerous natural products.[1] Its rigid, three-dimensional structure allows for the precise spatial orientation of functional groups, making it an invaluable template for designing potent and selective therapeutic agents, such as glutamate receptor agonists.[2] The inherent ring strain of this bicyclic system not only contributes to its unique conformational properties but also presents distinct challenges and opportunities in its chemical synthesis.[1]
This guide provides an in-depth exploration of the retrosynthetic analysis of a archetypal member of this class, Bicyclo[3.1.0]hexane-6-carboxylic acid. As Senior Application Scientist, my objective is not merely to list synthetic procedures but to elucidate the underlying strategic considerations and mechanistic principles that guide the rational design of a synthetic route. We will dissect the target molecule to reveal key precursor structures and explore the forward synthesis through validated, step-by-step protocols. This document is intended for researchers and drug development professionals seeking a comprehensive understanding of the chemical logic involved in accessing this important molecular architecture.
Part 1: Retrosynthetic Analysis - Devising the Strategic Approach
A robust retrosynthetic analysis begins by identifying the most logical bond disconnections that lead to simpler, commercially available, or easily accessible starting materials. For this compound, the most conspicuous feature is the fused cyclopropane ring, which immediately suggests several primary disconnection strategies.
Primary Disconnection Strategies
The overall retrosynthetic plan can be visualized as a branching pathway, originating from the target molecule and leading to several potential starting materials.
Figure 1: Primary retrosynthetic disconnection strategies for the bicyclo[3.1.0]hexane core.
Strategy 1: Cyclopropanation of a Cyclopentene Precursor
This is the most direct and frequently employed strategy. The disconnection involves cleaving the two bonds of the cyclopropane ring that are fused to the five-membered ring (C1-C6 and C5-C6). This leads to a cyclopentene derivative and a one-carbon (C1) source.
-
Target Molecule: this compound
-
Retron: Cyclopropane
-
Disconnection: [2+1] Cycloaddition
-
Precursor: A cyclopentene ring and a carbene or carbenoid equivalent.
-
Synthetic Equivalent: The most logical precursor is an ester of cyclopent-1-enecarboxylic acid or a related derivative. The C1 unit is delivered by a cyclopropanating agent.
The causality behind this choice is compelling: the stereochemistry of the resulting cyclopropane can often be controlled, and a wide variety of well-established cyclopropanation methods are available. The primary challenge lies in achieving the desired diastereoselectivity (the endo or exo orientation of the carboxylic acid group).
Two main classes of cyclopropanation reactions are considered:
-
Simmons-Smith Reaction: This classic method uses an organozinc carbenoid (typically formed from diiodomethane and a zinc-copper couple) to deliver a methylene (CH₂) group to the alkene.[3][4] It is known for its reliability, stereospecificity, and tolerance of various functional groups.[5] The presence of a directing group (like a hydroxyl) on the cyclopentene precursor can provide excellent stereocontrol.
-
Carbene Addition via Diazo Compounds: The reaction of an alkene with a diazo compound, such as ethyl diazoacetate (EDA), in the presence of a transition metal catalyst (e.g., dirhodium(II) or copper complexes) is a powerful method for forming a cyclopropane ring with an attached carboxylate group directly.[6][7] This approach is highly attractive as it constructs the C6-carboxy cyclopropane in a single step. The choice of catalyst and ligands is critical for controlling stereoselectivity.
Strategy 2: Intramolecular Cyclization
This strategy involves disconnecting one of the C-C bonds of the bicyclic system, envisioning an intramolecular ring-closing reaction. A common approach is to disconnect the C5-C6 bond, leading to a precursor that is a substituted cyclopentane with a reactive side chain at C1.
-
Target Molecule: this compound
-
Retron: Intramolecular SN2 or radical cyclization
-
Disconnection: C5-C6 bond
-
Precursor: A cyclopentane bearing an electron-withdrawing group (to activate the C6-proton) and a leaving group on a side chain attached to an adjacent carbon.
-
Synthetic Equivalent: For example, an ester of 1-(bromomethyl)cyclopentane-2-carboxylic acid. Treatment with a strong base would deprotonate the carbon alpha to the ester, and the resulting carbanion would displace the bromide in an intramolecular SN2 fashion to form the cyclopropane ring.
This method offers a high degree of control over the relative stereochemistry of the substituents on the five-membered ring. However, it often requires a longer synthetic sequence to prepare the highly functionalized cyclopentane precursor.
Strategy 3: Ring Contraction via Rearrangement
More sophisticated routes involve skeletal rearrangements. A classic example is the Favorskii rearrangement, which can contract a six-membered ring into a five-membered ring with an exocyclic carboxyl group. While not a direct route to the target molecule itself, related ring-contraction strategies exist. For instance, a base-promoted ring contraction of an epoxy ketone derived from a cyclohexane precursor can yield the bicyclo[3.1.0]hexane ring system.[8][9]
-
Target Molecule: this compound
-
Retron: Favorskii-type rearrangement
-
Disconnection: Skeletal rearrangement
-
Precursor: A substituted α-halo cyclohexanone derivative.
This approach is elegant but can be limited by the availability of the starting cyclohexanone and potential side reactions during the rearrangement step.
Part 2: Forward Synthesis - From Plan to Practice
Based on the retrosynthetic analysis, the cyclopropanation of a cyclopentene derivative (Strategy 1) represents the most efficient and versatile approach. We will detail the experimental protocols for the two primary methods within this strategy.
Method A: Simmons-Smith Cyclopropanation Route
This route involves two key steps: (1) preparation of a suitable allylic alcohol from a cyclopentene ester, and (2) a directed Simmons-Smith cyclopropanation, followed by oxidation. The hydroxyl group in the intermediate serves to direct the carbenoid to the same face of the double bond, ensuring high diastereoselectivity.
Figure 2: Workflow for the directed Simmons-Smith cyclopropanation route.
Experimental Protocol: Directed Simmons-Smith Cyclopropanation
Step 1: Synthesis of Cyclopent-1-enylmethanol
-
Setup: To a flame-dried 500 mL round-bottom flask under an inert atmosphere (N₂ or Ar), add a solution of ethyl cyclopent-1-ene-1-carboxylate (10.0 g, 71.3 mmol) in anhydrous diethyl ether (200 mL).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Reduction: Add diisobutylaluminium hydride (DIBAL-H, 1.0 M in hexanes, 150 mL, 150 mmol) dropwise via a syringe pump over 1 hour, maintaining the internal temperature below -70 °C.
-
Quenching: After the addition is complete, stir the reaction for an additional 2 hours at -78 °C. Quench the reaction by the slow, careful addition of methanol (15 mL), followed by saturated aqueous Rochelle's salt solution (100 mL).
-
Workup: Allow the mixture to warm to room temperature and stir vigorously until two clear layers form. Separate the layers and extract the aqueous phase with diethyl ether (3 x 75 mL). Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude allylic alcohol, which can often be used in the next step without further purification.
Step 2: Synthesis of (Bicyclo[3.1.0]hexan-6-yl)methanol
-
Reagent Preparation: Prepare the zinc-copper couple by adding zinc dust (15.0 g, 230 mmol) to a hot solution of copper(I) chloride (1.5 g, 15.2 mmol) in glacial acetic acid (20 mL). Filter, wash successively with acetic acid, diethyl ether, and dry thoroughly.
-
Setup: To a flame-dried 1 L flask containing the activated Zn-Cu couple, add anhydrous diethyl ether (250 mL).
-
Reaction: Add diiodomethane (25.0 g, 93.3 mmol) dropwise to the stirred suspension. A gentle reflux should be observed. After the initial exotherm subsides, add a solution of cyclopent-1-enylmethanol (from Step 1, ~7.0 g, 71.3 mmol) in diethyl ether (50 mL).
-
Heating: Heat the reaction mixture to a gentle reflux for 18 hours.
-
Workup: Cool the reaction to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride (100 mL). Filter the mixture through a pad of Celite®, washing with diethyl ether. Separate the filtrate layers, extract the aqueous phase with diethyl ether (3 x 100 mL), combine the organic layers, dry over MgSO₄, and concentrate to yield the bicyclic alcohol.
Step 3: Oxidation to this compound
-
Setup: Dissolve the crude alcohol from Step 2 in acetone (200 mL) and cool to 0 °C in an ice bath.
-
Oxidation: Add Jones reagent (8.0 M chromic acid solution) dropwise with vigorous stirring until the orange color persists.
-
Workup: Quench the excess oxidant with isopropanol until the solution turns green. Decant the acetone solution from the chromium salts. Extract the salts with additional acetone. Combine the acetone solutions, concentrate, and re-dissolve the residue in diethyl ether. Wash with water and brine, then dry over MgSO₄. Concentrate under reduced pressure to yield the target carboxylic acid. Purify by recrystallization or chromatography.
Method B: Rhodium-Catalyzed Cyclopropanation
This method is more convergent, directly installing the carboxylate-functionalized cyclopropane ring. The choice of rhodium catalyst is key to achieving high yield and diastereoselectivity. Rhodium(II) octanoate dimer [Rh₂(Oct)₄] or rhodium(II) acetate dimer [Rh₂(OAc)₄] are common choices.
Experimental Protocol: Dirhodium(II)-Catalyzed Cyclopropanation [6][7]
-
Setup: To a flame-dried 250 mL flask under an inert atmosphere, add a solution of N-Boc-2,5-dihydropyrrole (as a representative cyclopentene analog, 5.0 g, 29.5 mmol) and dirhodium(II) acetate (44 mg, 0.1 mol%) in anhydrous dichloromethane (100 mL).
-
Addition of Diazo Compound: Heat the solution to 40 °C. Add a solution of ethyl diazoacetate (EDA, 4.0 g, 35.1 mmol) in dichloromethane (50 mL) dropwise via a syringe pump over 6 hours. Caution: Diazo compounds are potentially explosive and toxic. Handle with extreme care in a well-ventilated fume hood behind a blast shield.
-
Reaction Completion: Stir the reaction at 40 °C for an additional 12 hours after the addition is complete. Monitor by TLC or GC-MS for the disappearance of the starting alkene.
-
Workup: Cool the reaction mixture to room temperature and concentrate under reduced pressure. The crude product, an ethyl 3-azabicyclo[3.1.0]hexane-6-carboxylate derivative, can be purified by silica gel chromatography.
-
Hydrolysis: The resulting ester can be hydrolyzed to the target carboxylic acid using standard conditions (e.g., LiOH in THF/H₂O). The choice of base can influence the final exo/endo product ratio, as epimerization at the C6 position is possible.[6]
Comparative Analysis of Cyclopropanation Methods
The choice between these methods depends on factors like substrate availability, desired stereochemistry, and scale.
| Feature | Simmons-Smith Reaction | Rhodium-Catalyzed Reaction |
| C1 Source | Diiodomethane (CH₂I₂) | Ethyl Diazoacetate (N₂CHCO₂Et) |
| Key Advantage | High reliability; hydroxyl-directed for stereocontrol.[5] | Direct installation of the carboxy group; high efficiency.[7] |
| Key Disadvantage | Multi-step if starting from an ester; stoichiometric zinc. | Use of hazardous and potentially explosive diazo compounds. |
| Stereocontrol | Good to excellent with directing groups. | Dependent on catalyst and substrate; can yield mixtures of diastereomers. |
| Functional Group Tolerance | Generally very good.[3] | Good, but sensitive to acidic protons. |
Conclusion
The retrosynthetic analysis of this compound reveals that a [2+1] disconnection strategy, leading to a cyclopentene precursor, is the most logical and efficient pathway. The forward synthesis can be reliably achieved through two primary cyclopropanation protocols: the directed Simmons-Smith reaction and the rhodium-catalyzed decomposition of ethyl diazoacetate. The Simmons-Smith approach offers excellent stereocontrol via an allylic alcohol intermediate, making it a robust choice for complex targets. The rhodium-catalyzed method provides a more direct and atom-economical route, though it requires careful handling of diazo reagents and optimization to control diastereoselectivity. The principles and protocols detailed in this guide provide a solid foundation for researchers to confidently design and execute the synthesis of this important bicyclic scaffold and its derivatives.
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Hodgson, D. M., et al. (2007). A Practical and Scaleable Synthesis of 1R,5S-Bicyclo[3.1.0]hexan-2-one: The Development of a Catalytic Lithium 2,2,6,6-Tetramethylpiperidide (LTMP) Mediated Intramolecular Cyclopropanation of (R)-1,2-Epoxyhex-5-ene. Organic Process Research & Development, 11(5), 890–898. [Link]
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Bicyclo[3.1.0]hexane-6-carboxylic acid derivatives and analogs
An In-Depth Technical Guide to Bicyclo[3.1.0]hexane-6-carboxylic Acid Derivatives and Analogs
Abstract
The bicyclo[3.1.0]hexane framework represents a masterful example of scaffold-based drug design, serving as a conformationally rigid bioisostere for the neurotransmitter glutamic acid. Its unique three-dimensional structure provides a powerful tool for achieving high potency and selectivity for specific receptor subtypes, particularly the group II metabotropic glutamate receptors (mGluR2 and mGluR3). This technical guide offers an in-depth exploration of the synthesis, pharmacology, and structure-activity relationships (SAR) of this compound derivatives. We will delve into the causal reasoning behind synthetic strategies, provide detailed experimental protocols, and analyze how subtle structural modifications can dramatically alter biological activity, shifting a compound from a potent agonist to a selective antagonist. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this privileged scaffold in the pursuit of novel therapeutics for neurological and psychiatric disorders.
The Strategic Advantage of Conformational Restriction
In neurotransmitter-receptor interactions, the three-dimensional shape (conformation) of a ligand is paramount for binding and activation. Endogenous ligands like L-glutamic acid are highly flexible, capable of adopting numerous conformations in solution. However, only a specific conformation is typically responsible for productive binding to a particular receptor subtype. The central hypothesis behind the design of bicyclo[3.1.0]hexane-based glutamate analogs is that by "locking" the key pharmacophoric elements—the α-amino acid and the distal carboxylate—into a receptor-preferred geometry, one can achieve significantly enhanced potency and selectivity.[1][2][3]
The bicyclo[3.1.0]hexane core effectively mimics the extended conformation of glutamate, constraining the key torsion angles that define the spatial relationship between its functional groups.[1][2] This pre-organization reduces the entropic penalty upon binding, leading to higher affinity. Furthermore, the rigid scaffold can introduce steric hindrance that prevents binding to other, undesired receptor subtypes, thereby improving the selectivity profile.
Caption: Conformational restriction strategy.
Synthesis of the Bicyclo[3.1.0]hexane Core: A Case Study of LY354740
The development of a robust and stereocontrolled synthetic route is critical for exploring the therapeutic potential of this scaffold. The synthesis of (+)-2-aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acid (LY354740), a potent and selective group II mGluR agonist, provides an excellent and field-proven example. The route begins with the readily available 2-cyclopentenone and proceeds through a high-yielding, stereocontrolled pathway.[1][2]
The causality behind this synthetic choice is rooted in efficiency and stereochemical control. The initial step involves a Michael addition followed by an intramolecular alkylation to construct the bicyclic core. A key transformation is the copper-catalyzed carbenoid insertion into a double bond, which establishes the crucial cyclopropane ring.[4] Subsequent modifications, such as the introduction of the amino group via a hydantoin intermediate (a variation of the Bucherer-Bergs reaction), are designed to build the final amino acid structure with precise stereochemistry.[5]
Caption: SAR logic for agonist versus antagonist development.
Broader Applications: Beyond Glutamate Receptors
The versatility of the bicyclo[3.1.0]hexane scaffold extends beyond mGluR modulation. Its properties as a conformationally restricted nucleoside mimic have been explored, leading to the development of ligands for adenosine receptors. [6][7]By replacing the furanose ring of adenosine with the bicyclo[3.1.0]hexane system, researchers have created potent and selective ligands for the A3 adenosine receptor, a target for inflammation and cancer. [6]Additionally, related azabicyclo[3.1.0]hexane structures have been developed as potent μ opioid receptor ligands. [8]
Standard Biological Evaluation Protocol
To assess the functional activity of novel bicyclo[3.1.0]hexane derivatives at group II mGluRs, a common and reliable method is the forskolin-stimulated cyclic AMP (cAMP) accumulation assay in a recombinant cell line.
Protocol 5.1: Functional cAMP Assay for Group II mGluRs
-
Cell Culture: Plate CHO or HEK293 cells stably expressing the human mGluR2 or mGluR3 receptor into 96-well plates and grow to near confluence. Causality: Recombinant cell lines provide a clean, controlled system to measure the activity at a single receptor subtype without interference from other receptors.
-
Assay Preparation: Wash the cells with a buffered salt solution (e.g., HBSS). Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) for 10-20 minutes to prevent the degradation of cAMP.
-
Compound Addition: Add the test compounds (bicyclo[3.1.0]hexane derivatives) at varying concentrations to the wells.
-
Stimulation: After a short pre-incubation with the test compound, add a fixed concentration of forskolin (e.g., 1-10 µM) to all wells except the basal control. Forskolin directly activates adenylyl cyclase to produce cAMP. Causality: Group II mGluRs are Gi-coupled, meaning their activation inhibits adenylyl cyclase. A potent agonist will suppress the forskolin-induced rise in cAMP.
-
Incubation: Incubate the plates at 37°C for 15-30 minutes.
-
Lysis and Detection: Terminate the reaction and lyse the cells. Measure the intracellular cAMP concentration using a suitable detection kit (e.g., HTRF, ELISA, or LANCE).
-
Data Analysis: Plot the cAMP levels against the log of the compound concentration. For agonists, fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (potency) and Emax (efficacy) relative to a full agonist like glutamate or LY354740.
Conclusion and Future Outlook
The this compound scaffold is a testament to the power of rational drug design. By enforcing conformational rigidity, it has yielded highly potent and selective modulators of metabotropic glutamate receptors, providing invaluable tools for neuroscience research and promising leads for therapeutic development in areas of high unmet need. The extensive SAR data available for this series demonstrates a clear path from agonist to antagonist and from broad-spectrum to subtype-selective agents.
Future efforts will likely focus on fine-tuning selectivity, particularly between the highly homologous mGluR2 and mGluR3 subtypes, to dissect their individual physiological roles. Furthermore, optimizing pharmacokinetic properties to ensure brain penetration and oral bioavailability remains a key challenge for translating these potent molecules into effective medicines. The continued exploration of this privileged scaffold and its application to other receptor families ensures that the bicyclo[3.1.0]hexane core will remain a cornerstone of medicinal chemistry for years to come.
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Biological significance of the bicyclo[3.1.0]hexane scaffold
An In-Depth Technical Guide to the Biological Significance of the Bicyclo[3.1.0]hexane Scaffold
Abstract
The bicyclo[3.1.0]hexane scaffold, a conformationally rigid carbocyclic system, has emerged as a privileged structure in medicinal chemistry and drug design. Its unique three-dimensional architecture, characterized by a fused cyclopentane and cyclopropane ring, imparts significant conformational constraint on molecules, a property that has been expertly leveraged to enhance binding affinity, selectivity, and overall pharmacological profiles of therapeutic agents. This guide provides a comprehensive exploration of the biological significance of this scaffold, delving into its prevalence in natural products, its pivotal role in conformational locking of bioactive molecules, and its application in the development of potent and selective ligands for a range of biological targets. We will examine key case studies, from adenosine receptor modulators to GABA transporter inhibitors, and provide detailed synthetic strategies, offering researchers and drug development professionals a thorough understanding of this scaffold's value in modern medicinal chemistry.
The Bicyclo[3.1.0]hexane Scaffold: A Primer on Structure and Conformational Rigidity
The bicyclo[3.1.0]hexane core consists of a five-membered ring fused to a three-membered ring, creating a strained yet stable bicyclic system. This fusion forces the five-membered ring to adopt a distinct, rigid conformation. Unlike the flexible cyclopentane ring in many bioactive molecules which can freely pseudorotate through various "envelope" and "twist" forms, the bicyclo[3.1.0]hexane system is locked. Computational and spectroscopic studies have consistently shown that the scaffold predominantly adopts a "boat-like" conformation to relieve steric strain.[1]
This inherent rigidity is the cornerstone of its biological significance. In drug design, a significant entropic penalty is often paid when a flexible ligand binds to a protein, as it must adopt a single, specific conformation. By pre-organizing the pharmacophoric elements of a ligand into the bioactive conformation, the bicyclo[3.1.0]hexane scaffold minimizes this entropic loss, often leading to a substantial increase in binding affinity.[2]
Caption: General structure and key conformational property of the bicyclo[3.1.0]hexane scaffold.
A Privileged Scaffold in Nature and Bioactive Synthetics
The bicyclo[3.1.0]hexane motif is not merely a synthetic curiosity; it is a recurring structural theme in a variety of natural products and potent synthetic molecules, underscoring its evolutionary selection for biological interaction.[3][4] Its presence in molecules with diverse activities, from anticancer to neuropsychiatric, highlights its versatility as a pharmacophore.[3]
| Compound | Class | Biological Activity / Significance | Source |
| Laurinterol | Sesquiterpene | Potent bioactivity, isolated from marine sources. | [3] |
| Arglabin | Sesquiterpene Lactone | Anticancer properties. | [3] |
| LY354740 | Glutamate Analogue | Selective agonist for mGluR2/3 receptors; treatment of psychiatric disorders. | [3] |
| (N)-Methanocarba Nucleosides | Nucleoside Analogues | Potent and selective adenosine receptor ligands. | [5][6] |
| CC-1065 / Duocarmycin | Natural Product | DNA-alkylating agents with potent antitumor activity (contains 3-azabicyclo[3.1.0]hexane). | [7] |
The "North-South" Paradigm: Conformational Locking in Nucleoside Analogues
One of the most elegant applications of the bicyclo[3.1.0]hexane scaffold is in the design of nucleoside and nucleotide analogues. The furanose (sugar) ring of natural nucleosides is flexible, existing in equilibrium between two major conformations, termed "North" (C3'-endo) and "South" (C2'-endo). The specific conformation adopted upon binding is often critical for receptor affinity and selectivity.
By replacing the furanose ring with a bicyclo[3.1.0]hexane system, chemists can rigidly lock the molecule into either a "North" or "South" conformation, depending on the stereochemistry of the fusion.[8] This "methanocarba" approach has been instrumental in dissecting the structure-activity relationships (SAR) for purinergic receptors.[5][8] For instance, (N)-methanocarba nucleosides, which mimic the North conformation, have been shown to be highly potent and selective agonists for the A3 adenosine receptor (A3AR).[6][9] This demonstrates that the A3AR preferentially binds nucleosides in this specific geometry.
Caption: Conformational locking of nucleosides using the bicyclo[3.1.0]hexane scaffold.
Applications in Drug Design: Case Studies
The utility of the bicyclo[3.1.0]hexane scaffold is best illustrated through its successful application in developing selective ligands for challenging drug targets.
Case Study 1: Adenosine A3 Receptor (A3AR) Ligands
The A3AR is a G protein-coupled receptor implicated in inflammation and cancer, making it a promising therapeutic target.[5] The development of selective A3AR ligands has been challenging due to the high homology among adenosine receptor subtypes. The introduction of the (N)-methanocarba scaffold was a breakthrough, significantly enhancing both potency and selectivity for the A3AR.[6] Modifications to the purine ring and the 5'-position of the bicyclo[3.1.0]hexane moiety have been explored to fine-tune the affinity and create highly selective agonists and antagonists.[5][9]
| Compound | Modification | A3AR Affinity (Ki, nM) | Selectivity Profile |
| (N)-Methanocarba Adenosine | Parent Scaffold | 960 | Prefers A3R, but also binds A1R and A2AR.[6] |
| Compound 30 (Liu et al.) | Dibenzylation of exocyclic amine, methylthio group at C2 | 380 | High selectivity for A3R over other subtypes.[5][6] |
Case Study 2: Histamine H3 Receptor (H3R) Ligands
The H3R is a presynaptic autoreceptor in the central nervous system, and its inhibitors are potential treatments for various CNS disorders. Achieving selectivity over the closely related H4 receptor (H4R) is a key challenge. Researchers successfully employed the bicyclo[3.1.0]hexane scaffold to conformationally restrict histamine analogues.[10][11] This rigid structure proved more effective than a simpler cyclopropane ring in creating ligands with high H3R affinity and, critically, over 100-fold selectivity against the H4R.[11] This highlights the scaffold's ability to enforce a precise spatial arrangement of pharmacophores that is recognized by one receptor subtype but not another.
Case Study 3: GABA Transporter (GAT) Inhibitors
γ-Aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the CNS. Its reuptake is mediated by four transporter subtypes (GAT-1, GAT-2, GAT-3, and BGT-1). Developing subtype-selective inhibitors is crucial for targeted therapeutic intervention. Starting with a non-selective inhibitor based on a flexible cyclopropane structure, researchers introduced the more rigid bicyclo[3.1.0]hexane backbone.[12] This "further conformational restriction" led to the development of the first-ever highly potent and selective inhibitor of the BGT-1 subtype, demonstrating that the scaffold could lock the molecule into the precise conformation required for BGT-1 recognition while disfavoring binding to other GATs.[12]
Synthetic Strategies: A Convergent Approach
The synthesis of the bicyclo[3.1.0]hexane core has been approached through various strategies, including intramolecular cyclizations and carbene insertions.[3][13] A particularly powerful and convergent modern method is the photoredox-mediated (3+2) annulation of cyclopropenes with aminocyclopropanes.[3][4][14] This reaction allows for the rapid construction of highly substituted bicyclo[3.1.0]hexanes with excellent control over stereochemistry.
Caption: Workflow for a photoredox-catalyzed (3+2) annulation to form the scaffold.
Representative Protocol: Photoredox-Mediated (3+2) Annulation
This protocol is a generalized representation based on published methods.[3][14] Researchers should consult the primary literature for substrate-specific conditions.
-
Reaction Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add the cyclopropene (1.0 equiv.), the cyclopropylaniline derivative (1.5–2.0 equiv.), and the photoredox catalyst (e.g., 4DPAIPN or an Iridium complex, 1–5 mol%).
-
Solvent Addition: The vial is sealed with a septum, and the atmosphere is rendered inert by evacuating and backfilling with nitrogen or argon. Anhydrous, degassed solvent (e.g., CH3NO2 or CH3CN) is added via syringe to achieve the desired concentration (typically 0.1–0.4 M).
-
Initiation: The reaction mixture is stirred vigorously and irradiated with a blue LED lamp (λ ≈ 450 nm). To maintain a constant temperature, a cooling fan may be directed at the reaction vial.
-
Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the limiting reagent is consumed.
-
Workup and Purification: Upon completion, the solvent is removed under reduced pressure. The resulting crude residue is purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the pure bicyclo[3.1.0]hexane product.
-
Validation: The structure and stereochemistry of the product are confirmed using standard analytical techniques, including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS). Diastereoselectivity can be determined from the ¹H NMR of the crude reaction mixture.
Conclusion and Future Outlook
The bicyclo[3.1.0]hexane scaffold is a powerful tool in the medicinal chemist's arsenal. Its defining feature—conformational rigidity—provides a reliable strategy for pre-organizing molecules into their bioactive shapes, thereby enhancing potency and, crucially, enabling the design of subtype-selective ligands. The successful application of this scaffold in modulating adenosine receptors, histamine receptors, and GABA transporters validates its utility. Furthermore, its emerging role as a saturated, three-dimensional bioisostere for cyclohexane and even aromatic rings opens new avenues for improving the physicochemical properties (e.g., solubility, metabolic stability) of drug candidates.[15] As synthetic methodologies for accessing this scaffold become more efficient and versatile,[3][4] we anticipate its even wider application in the discovery of novel therapeutics for a host of challenging diseases.
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Discovery of a Novel Class of Bicyclo[3.1.0]hexanylpiperazines as Noncompetitive Neuropeptide Y Y1 Antagonists. PubMed Central.
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The Chemistry of Bicyclo[3.1.0]hexane-6-carboxylic Acid: A Technical Guide
Introduction
The bicyclo[3.1.0]hexane framework represents a fascinating and synthetically valuable structural motif in organic chemistry. Characterized by the fusion of a cyclopentane and a cyclopropane ring, this strained system offers a unique three-dimensional architecture that has been exploited extensively by medicinal chemists and materials scientists. The inherent ring strain not only defines its conformational preferences but also dictates its chemical reactivity, making it a versatile building block for complex molecular design.
This guide focuses specifically on bicyclo[3.1.0]hexane-6-carboxylic acid, a derivative that combines the rigid bicyclic core with a versatile carboxylic acid handle. This feature allows for a wide array of subsequent chemical modifications, rendering it an important intermediate for creating conformationally restricted molecules. Its significance is particularly pronounced in drug discovery, where it serves as a rigid scaffold to mimic or constrain the bioactive conformations of key pharmacophores, most notably as an analogue of glutamic acid in the development of metabotropic glutamate receptor (mGluR) agonists.[1][2][3] This document provides an in-depth exploration of its structure, synthesis, reactivity, and applications for researchers, scientists, and professionals in drug development.
Structural Features and Stereochemistry
The defining characteristic of the bicyclo[3.1.0]hexane system is its rigid, strained structure. The fusion of the five- and three-membered rings forces the cyclopentane ring into a defined conformation.
Conformational Preference
Unlike the flexible envelope and twist conformations of a simple cyclopentane, the bicyclo[3.1.0]hexane ring system predominantly adopts a "boat-like" conformation, which has been shown to be significantly more stable than the alternative "chair-like" conformer.[4][5] This conformational rigidity is a key attribute leveraged in rational drug design, as it reduces the entropic penalty upon binding to a biological target.[6]
Endo and Exo Isomerism
The substituent at the C6 position—the carbon atom at the bridge of the cyclopropane ring—can exist in two diastereomeric forms:
-
Exo isomer: The substituent points away from the five-membered ring.
-
Endo isomer: The substituent points towards the five-membered ring.
The relative orientation of the carboxylic acid group has profound implications for the molecule's overall shape and its ability to interact with other molecules, which is critical for its biological activity. The stereochemistry is often controlled during the synthesis, particularly in cyclopropanation reactions.[2]
Caption: Endo and Exo isomers of this compound.
Synthesis of this compound
The construction of the bicyclo[3.1.0]hexane skeleton primarily relies on the formation of the cyclopropane ring onto a pre-existing cyclopentene core. The Simmons-Smith reaction and its variants are the most common and effective methods for this transformation.[7][8]
Key Synthetic Strategy: Cyclopropanation
The standard approach involves the cyclopropanation of a cyclopentene derivative, such as an ester of cyclopent-2-ene-1-carboxylic acid, followed by hydrolysis. The Simmons-Smith reaction, which utilizes an organozinc carbenoid (typically formed from diiodomethane and a zinc-copper couple), is ideal for this purpose.[9][10][11] It is known for its reliability, stereospecificity, and tolerance of various functional groups, including esters.[12][13] The use of directing groups, such as a proximal hydroxyl group, can influence the stereochemical outcome (endo vs. exo selectivity) of the cyclopropanation.[14]
Caption: General synthetic workflow for this compound.
Reactivity and Chemical Transformations
The chemistry of this compound is dominated by two main features: the reactivity of the strained cyclopropane ring and the transformations of the carboxylic acid group.
Ring-Opening Reactions
The high ring strain of the cyclopropane moiety makes it susceptible to ring-opening reactions under certain conditions. This reactivity can be harnessed for further synthetic manipulations.
-
Acid-Catalyzed Opening: In the presence of strong acids, the cyclopropane ring can open to form cyclopentenium ions or lead to ring-expanded cyclohexene derivatives. The regioselectivity of the cleavage depends on the substitution pattern and the reaction conditions.
-
Reductive Opening: The ring can also be opened reductively, for example, through hydrogenolysis, although this often requires harsh conditions.
Carboxylic Acid Derivatization
The carboxylic acid group at C6 is a versatile functional handle that allows for a wide range of standard organic transformations, including:
-
Esterification: Conversion to methyl, ethyl, or other esters for use as protecting groups or to modify solubility.
-
Amide Formation: Coupling with amines to form amides, a common transformation in the synthesis of bioactive molecules.
-
Reduction: Reduction to the corresponding primary alcohol (bicyclo[3.1.0]hexan-6-ylmethanol), which can then be used in further synthetic steps.
-
Curtius or Schmidt Rearrangement: Conversion to the corresponding amine, providing access to another important class of derivatives.
Caption: Key reaction pathways of this compound.
Applications in Medicinal Chemistry
The rigid bicyclo[3.1.0]hexane scaffold is a privileged structure in medicinal chemistry, primarily used to create conformationally constrained analogs of flexible endogenous ligands.
-
Metabotropic Glutamate Receptor (mGluR) Agonists: The most prominent application is in the design of potent and selective agonists for group II mGluRs (mGluR2/3).[1] Compounds like LY354740, an aminobicyclo[3.1.0]hexane dicarboxylic acid, rigidly hold the key functional groups of glutamate in a specific orientation that is optimal for binding to these receptors.[3] This has led to the development of potential treatments for anxiety and other CNS disorders.
-
Nucleoside Analogs: The scaffold has been used as a sugar mimic in the synthesis of carbocyclic nucleosides. These rigid analogs lock the "pseudosugar" moiety in specific North or South conformations, which has been crucial for investigating structure-activity relationships and developing compounds with antiviral activity.[5]
-
GABA Transporter Inhibitors: By incorporating the bicyclic system, researchers have developed highly selective inhibitors of the GABA transporter BGT-1, demonstrating the scaffold's utility in creating subtype-selective probes and potential therapeutics.[6]
-
Other Therapeutic Areas: Derivatives have also been investigated as oral hypoglycemic agents and as ligands for adenosine receptors, highlighting the broad applicability of this chemical scaffold.[14]
Data Summary
The following table summarizes key physical and chemical properties for this compound.
| Property | Value | Source |
| CAS Number | 16650-37-6 | |
| Molecular Formula | C₇H₁₀O₂ | |
| Molecular Weight | 126.15 g/mol | |
| Melting Point | 60 °C | |
| Boiling Point | 229.8 ± 8.0 °C at 760 mmHg | |
| Physical Form | Solid-Liquid Mixture / Solid or semi-solid | |
| InChI Key | KPNFHMCCBRGOKU-UHFFFAOYSA-N |
Experimental Protocols
The following protocols describe a representative two-step synthesis of this compound from a cyclopentene precursor.
Protocol 1: Simmons-Smith Cyclopropanation of an Alkene (General Procedure)
Causality: This protocol utilizes the Furukawa modification of the Simmons-Smith reaction, employing diethylzinc (Et₂Zn), which is often more reproducible and effective than the traditional zinc-copper couple for unactivated alkenes.[10] The reaction is stereospecific, meaning the stereochemistry of the starting alkene is retained in the cyclopropane product. Dichloromethane is a common non-coordinating solvent that works well for this reaction.[9]
Methodology:
-
Reagent Preparation: To a flame-dried, nitrogen-purged flask, add anhydrous dichloromethane (CH₂Cl₂) (approx. 10 mL per mmol of alkene). Cool the flask to 0 °C in an ice bath.
-
Carbenoid Formation: Under a nitrogen atmosphere, slowly add diethylzinc (Et₂Zn) (2.0 eq.) to the solvent. Following this, add diiodomethane (CH₂I₂) (2.0 eq.) dropwise. The mixture is stirred at 0 °C for 30 minutes to allow for the formation of the zinc carbenoid (EtZnCH₂I).
-
Substrate Addition: A solution of the starting alkene (e.g., ethyl cyclopent-2-ene-1-carboxylate) (1.0 eq.) in anhydrous CH₂Cl₂ is added dropwise to the carbenoid solution at 0 °C.
-
Reaction: The reaction mixture is allowed to slowly warm to room temperature and stirred for 12-24 hours. Reaction progress should be monitored by TLC or GC-MS.
-
Workup: The reaction is carefully quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction: The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted three times with CH₂Cl₂.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure. The resulting crude product (ethyl bicyclo[3.1.0]hexane-6-carboxylate) is purified by flash column chromatography on silica gel.
Protocol 2: Hydrolysis of Ethyl Bicyclo[3.1.0]hexane-6-carboxylate
Causality: Basic hydrolysis (saponification) is a standard and high-yielding method for converting an ester to a carboxylic acid. Sodium hydroxide is a common and inexpensive base for this purpose. The reaction is driven to completion by the formation of the water-soluble sodium carboxylate salt. Subsequent acidification protonates the carboxylate, causing the desired carboxylic acid to precipitate or be extracted from the aqueous solution.
Methodology:
-
Reaction Setup: In a round-bottom flask, dissolve the ethyl bicyclo[3.1.0]hexane-6-carboxylate (1.0 eq.) in a mixture of ethanol and water (e.g., a 1:1 ratio).
-
Hydrolysis: Add an aqueous solution of sodium hydroxide (NaOH) (e.g., 1 N solution, 2.5 eq.) to the ester solution.
-
Heating: Stir the mixture at room temperature or gently heat to 30-40 °C for 2-4 hours, monitoring the disappearance of the starting material by TLC.
-
Acidification: After cooling the reaction to room temperature, carefully add concentrated hydrochloric acid (HCl) dropwise until the pH of the solution is ~1-2. This will protonate the sodium carboxylate salt.
-
Extraction: The resulting aqueous solution is extracted multiple times with a suitable organic solvent, such as ethyl acetate.
-
Purification: The combined organic extracts are dried over anhydrous magnesium sulfate (MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude this compound.
-
Recrystallization (Optional): The product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) if necessary.
Conclusion
This compound stands as a testament to the power of strained ring systems in modern organic and medicinal chemistry. Its rigid boat-like conformation and the stereochemically defined carboxylic acid handle provide a powerful platform for designing molecules with precise three-dimensional structures. From fundamental studies of reactivity to the development of next-generation therapeutics for neurological disorders, the chemistry of this scaffold continues to offer fertile ground for innovation. A thorough understanding of its synthesis, stereochemistry, and reactivity is essential for any scientist seeking to leverage its unique properties in the pursuit of novel molecular function.
References
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Taylor, A. J., & Gumina, G. (2009). Conformational Analysis of Nucleosides Constructed on a Bicyclo[3.1.0]hexane Template. Nucleosides, Nucleotides and Nucleic Acids, 28(5-6), 488-506. [Link]
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Yang, G., et al. (2010). Determination of the absolute configurations of bicyclo[3.1.0]hexane derivatives via electronic circular dichroism, optical rotation dispersion and vibrational circular dichroism spectroscopy and density functional theory calculations. Organic & Biomolecular Chemistry, 8(16), 3777-3785. [Link]
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Lim, Y.-H., McGee, K. F., & Sieburth, S. M. (2002). Studies in Bicyclo[3.1.0]hexane Methanolysis. Ring Opening of Activated Cyclopropanes under Acidic and Basic Conditions. The Journal of Organic Chemistry, 67(18), 6535–6538. [Link]
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Lim, Y. H., McGee, K. F., & Sieburth, S. M. (2002). Studies in bicyclo[3.1.0]hexane methanolysis. Ring opening of activated cyclopropanes under acidic and basic conditions. The Journal of Organic Chemistry, 67(18), 6535-6538. [Link]
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NROChemistry. Simmons-Smith Reaction. [Link]
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Sorensen, E. J., & Sorensen, U. (1970). Cyclopropane ring opening of bicyclo[3.1.0]hexan-3-ols in fluorosulphuric acid. Journal of the Chemical Society D: Chemical Communications, (2), 93. [Link]
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Furlan, R. L. E., et al. (2024). Conformational and Electron Density Analysis of Bicyclo[3.1.0]hexanes: All Roads Lead to Boats. European Journal of Organic Chemistry. [Link]
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Nakazato, A., & Okuhara, S. (2003). Methods for the Preparation of Highly Functionalized Bicyclo[3.1.0]hexane mGluR2/3 Agonists. Current Organic Chemistry, 7(12), 1199-1213. [Link]
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Khan, P., et al. (2022). Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. Molecules, 27(21), 7247. [Link]
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Kawasaki, M., et al. (2012). Conformationally Restricted GABA with Bicyclo[3.1.0]hexane Backbone as the First Highly Selective BGT-1 Inhibitor. ACS Medicinal Chemistry Letters, 3(11), 911–915. [Link]
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Charette, A. B., & Beauchemin, A. (2001). Simmons-Smith Cyclopropanation Reaction. Organic Reactions, 1-415. [Link]
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Nakazato, A., et al. (2002). Scalable Synthesis of ( )-2-Amino-3-fluorobicyclo[3.1.0]hexane-2,6- dicarboxylic Acid as a Potent and Selective Group II Metabotropic Glutamate Receptor Agonist. Chemical and Pharmaceutical Bulletin, 50(5), 627-633. [Link]
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Organic Chemistry Portal. Simmons-Smith Reaction. [Link]
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Monn, J. A., et al. (1997). Design, Synthesis, and Pharmacological Characterization of (+)-2-Aminobicyclo[3.1.0]hexane-2,6-dicarboxylic Acid (LY354740): A Potent, Selective, and Orally Active Group 2 Metabotropic Glutamate Receptor Agonist Possessing Anticonvulsant and Anxiolytic Properties. Journal of Medicinal Chemistry, 40(4), 528–537. [Link]
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Levesque, E., Goudreau, S. R., & Charette, A. B. (2014). Improved Zinc-Catalyzed Simmons-Smith Reaction: Access to Various 1,2,3-Trisubstituted Cyclopropanes. Organic Letters, 16(5), 1490-1493. [Link]
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Waser, J., et al. (2019). Synthesis of bicyclo[3.1.0]hexanes by (3 + 2) annulation of cyclopropenes with aminocyclopropanes. Chemical Science, 10(40), 9323-9328. [Link]
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Organic Syntheses. and intermolecular kulinkovich cyclopropanation reactions of carboxylic esters with olefins. [Link]
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Rynbrandt, R. H., Dutton, F. E., & Schmidt, F. L. (1972). exo-Bicyclo(3.1.0)hexane-6-carboxylic acid and related compounds, oral hypoglycemic agents. Journal of Medicinal Chemistry, 15(4), 424-426. [Link]
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Simmons, H. E., & Smith, R. D. (1958). A NEW SYNTHESIS OF CYCLOPROPANES FROM OLEFINS. Journal of the American Chemical Society, 80(19), 5323–5324. [Link]
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Methodological & Application
Application Note & Protocol: A Comprehensive Guide to the Synthesis of Bicyclo[3.1.0]hexane-6-carboxylic Acid
Introduction: The Significance of the Bicyclo[3.1.0]hexane Scaffold
The bicyclo[3.1.0]hexane motif is a conformationally constrained carbocyclic system that serves as a valuable bioisostere for phenyl rings in medicinal chemistry. Its rigid, three-dimensional structure allows for the precise spatial orientation of pharmacophoric elements, making it a key building block in the development of novel therapeutics. Compounds incorporating this scaffold have shown promise as potent and selective agonists for metabotropic glutamate receptors (mGluR2/3), highlighting their potential in treating neurological disorders.[1][2]
This document provides a comprehensive, two-step protocol for the synthesis of a foundational member of this class, Bicyclo[3.1.0]hexane-6-carboxylic acid, starting from cyclopentene and the versatile carbene precursor, ethyl diazoacetate (EDA). The synthesis involves a metal-catalyzed cyclopropanation followed by ester hydrolysis. We will delve into the mechanistic underpinnings of the key reaction, provide detailed, field-tested protocols, and address critical safety considerations for handling the hazardous reagents involved.
Overall Reaction Scheme
The synthesis proceeds in two distinct stages:
-
Rhodium(II)-Catalyzed Cyclopropanation: Cyclopentene is reacted with ethyl diazoacetate in the presence of a dirhodium(II) catalyst to form the cyclopropane ring, yielding Ethyl bicyclo[3.1.0]hexane-6-carboxylate.
-
Saponification: The resulting ethyl ester is hydrolyzed under basic conditions, followed by an acidic workup, to afford the final product, this compound.
Mechanistic Insight: The Rhodium-Catalyzed Cyclopropanation
The cornerstone of this synthesis is the rhodium-catalyzed decomposition of ethyl diazoacetate to form a rhodium carbene intermediate. This highly reactive species then undergoes a concerted addition to the double bond of cyclopentene to form the bicyclic product.
Definitive mechanistic studies confirm that the reaction proceeds through the following key steps[3][4]:
-
Catalyst Activation: The diazo compound attacks an axial coordination site of the dirhodium(II) catalyst.
-
Carbene Formation: This is followed by the irreversible expulsion of dinitrogen gas (N₂) to generate a transient, electrophilic rhodium-carbene complex. This is the rate-determining step.
-
Cycloaddition: The olefin (cyclopentene) approaches the carbene. The reaction proceeds via a concerted, though not necessarily synchronous, transition state where the cyclopropane ring is formed. The configuration of the olefin is retained in the product.[3]
The process is visually represented in the diagram below.
Caption: Mechanism of Rh(II)-catalyzed cyclopropanation.
Safety Precautions: Handling Ethyl Diazoacetate (EDA)
WARNING: Ethyl diazoacetate and other diazoacetic esters are toxic, potentially explosive, and prone to causing specific sensitivity.[5] All manipulations must be conducted with extreme caution.
-
Engineering Controls: The entire procedure must be performed in a certified, well-ventilated chemical fume hood. A blast shield should be used during the reaction, especially during any concentration steps.
-
Personal Protective Equipment (PPE): Wear standard PPE, including a flame-resistant lab coat, chemical splash goggles, and heavy-duty chemical-resistant gloves (inspect gloves before each use).[6]
-
Thermal Hazard: EDA can decompose violently upon heating.[5] Avoid temperatures above 35-40°C during solvent removal. Distillation, even under reduced pressure, is dangerous and should be avoided if possible.[5] The crude product is often pure enough for subsequent steps.
-
Incompatibility: Keep away from strong acids, oxidizing agents, and sources of ignition (heat, sparks, open flames).[7]
-
Disposal: Dispose of all EDA-contaminated waste according to institutional and regulatory guidelines for reactive/explosive materials.
Experimental Protocols
This synthesis is presented as two sequential, detailed protocols.
Protocol 1: Synthesis of Ethyl Bicyclo[3.1.0]hexane-6-carboxylate
This procedure outlines the rhodium-catalyzed cyclopropanation of cyclopentene. The slow addition of ethyl diazoacetate is paramount to ensure safety and maximize yield by keeping its instantaneous concentration low.
Materials & Equipment
-
Dirhodium(II) tetraacetate [Rh₂(OAc)₄]
-
Cyclopentene (freshly distilled)
-
Ethyl diazoacetate (EDA), ~85-90% in CH₂Cl₂
-
Dichloromethane (CH₂Cl₂, anhydrous)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Round-bottom flasks, magnetic stirrer, reflux condenser with nitrogen inlet
-
Syringe pump for controlled addition
-
Rotary evaporator
Step-by-Step Procedure
-
Reaction Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser under a nitrogen atmosphere, and a rubber septum, add dirhodium(II) tetraacetate (0.15 mmol, 1 mol%).
-
Reagent Addition: Add anhydrous dichloromethane (100 mL) followed by cyclopentene (30 mmol, 2.0 eq). Begin vigorous stirring.
-
EDA Preparation: In a separate flask, dilute ethyl diazoacetate (15 mmol, 1.0 eq) with 20 mL of anhydrous dichloromethane. Load this solution into a syringe for use with the syringe pump.
-
Slow Addition of EDA: Place the needle of the syringe through the septum of the reaction flask, ensuring the tip is below the surface of the solvent. Begin the slow addition of the EDA solution via syringe pump over a period of 4-6 hours.
-
Causality Note: Slow addition is critical to maintain a low concentration of the diazo compound, preventing both hazardous decomposition and the formation of diethyl maleate and fumarate via carbene dimerization.[8]
-
-
Reaction Monitoring: The reaction progress can be monitored by the cessation of nitrogen evolution and by TLC analysis (e.g., using 10% Ethyl Acetate/Hexanes), observing the consumption of EDA. After the addition is complete, allow the reaction to stir at room temperature for an additional 1-2 hours.
-
Workup:
-
Quench the reaction by carefully adding 50 mL of saturated NaHCO₃ solution to neutralize any trace acids.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer twice with 25 mL portions of dichloromethane.
-
Combine all organic layers, wash with 50 mL of brine, and dry over anhydrous MgSO₄.
-
-
Purification:
-
Filter off the drying agent and concentrate the solution in vacuo using a rotary evaporator (water bath temperature < 35°C).[5]
-
The crude product, a yellowish oil, can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 2% to 10%) to yield the product as a mixture of exo and endo isomers.
-
| Reagent | MW ( g/mol ) | Amount (mmol) | Equivalents | Mass/Volume |
| Ethyl Diazoacetate | 114.10 | 15.0 | 1.0 | ~1.9 mL (~90% sol) |
| Cyclopentene | 68.12 | 30.0 | 2.0 | 2.04 g (2.7 mL) |
| Rh₂(OAc)₄ | 442.09 | 0.15 | 0.01 | 66.3 mg |
| Dichloromethane (solvent) | 84.93 | - | - | 120 mL |
Table 1: Reagent quantities for the cyclopropanation reaction.
Protocol 2: Hydrolysis to this compound
This protocol describes the base-mediated hydrolysis (saponification) of the ethyl ester to the target carboxylic acid.
Materials & Equipment
-
Ethyl bicyclo[3.1.0]hexane-6-carboxylate (from Protocol 1)
-
Ethanol (EtOH) or Tetrahydrofuran (THF)
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Hydrochloric acid (HCl), 1M or 2M solution
-
Ethyl acetate (EtOAc) or Diethyl ether (Et₂O)
-
Standard glassware for reaction and extraction
Step-by-Step Procedure
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve the purified ethyl bicyclo[3.1.0]hexane-6-carboxylate (10 mmol, 1.0 eq) in 30 mL of ethanol.
-
Base Addition: Add a solution of sodium hydroxide (15 mmol, 1.5 eq) in 15 mL of water.
-
Hydrolysis: Heat the mixture to reflux (or stir at 50-60°C) and monitor the reaction by TLC until the starting ester is fully consumed (typically 2-4 hours).
-
Solvent Removal: Allow the reaction to cool to room temperature and remove the ethanol under reduced pressure.
-
Acidification & Extraction:
-
Dilute the remaining aqueous residue with 20 mL of water and cool the flask in an ice bath.
-
Slowly acidify the solution to pH ~1-2 by adding 1M HCl. A white precipitate of the carboxylic acid may form.
-
Extract the acidified mixture three times with 30 mL portions of ethyl acetate.
-
Causality Note: The acidification step protonates the sodium carboxylate salt, rendering the carboxylic acid neutral and thus extractable into an organic solvent.[9]
-
-
Final Workup & Isolation:
-
Combine the organic layers, wash with brine (2 x 20 mL), and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent in vacuo to yield this compound, which can be recrystallized (e.g., from hexanes/ethyl acetate) if necessary.
-
Workflow and Characterization
The overall synthetic process from starting materials to the final, characterized product is outlined below.
Caption: Overall experimental workflow and characterization.
Expected Characterization Data:
-
¹H NMR: The spectrum will be complex due to the diastereomers. Key signals include the characteristic cyclopropyl protons at the bridgehead and C6 positions (typically 0.5-2.0 ppm), the cyclopentyl protons, and the ethyl group signals (a quartet around 4.1 ppm and a triplet around 1.2 ppm) for the ester, which will be absent in the final acid.
-
¹³C NMR: Will show distinct signals for the cyclopropane carbons and the carbonyl carbon (~170-175 ppm).
-
IR Spectroscopy: The ester will show a strong C=O stretch around 1720-1740 cm⁻¹. The final acid will show a broadened O-H stretch (2500-3300 cm⁻¹) and a C=O stretch around 1700-1725 cm⁻¹.
-
Mass Spectrometry (MS): Will confirm the molecular weight of the ester (C₉H₁₄O₂ = 154.21 g/mol ) and the acid (C₇H₁₀O₂ = 126.15 g/mol ).
References
-
Hu, W., & Davies, H. M. L. (2024). Stereoselective Synthesis of Either Exo- or Endo-3-Azabicyclo[3.1.0]hexane-6-carboxylates by Dirhodium(II)-Catalyzed Cyclopropanation with Ethyl Diazoacetate under Low Catalyst Loadings. Organic Letters, 26(14), 2832–2836. [Link][8][10][11]
-
National Center for Biotechnology Information. (2024). Stereoselective Synthesis of Either Exo- or Endo- 3-Azabicyclo[3.1.0]hexane-6-carboxylates by Dirhodium(II)-Catalyzed Cyclopropanation with Ethyl Diazoacetate under Low Catalyst Loadings. PubMed. Retrieved from [Link][10]
-
Capot Chemical. (2015). MSDS of Ethyl diazoacetate. Retrieved from [Link][6]
-
Wikipedia. (n.d.). Metal-catalyzed cyclopropanations. Retrieved from [Link][3]
-
ACS Figshare. (2024). Stereoselective Synthesis of Either Exo- or Endo-3‑Azabicyclo[3.1.0]hexane-6-carboxylates by Dirhodium(II)-Catalyzed Cyclopropanation with Ethyl Diazoacetate under Low Catalyst Loadings. Organic Letters. Retrieved from [Link][11]
-
Organic Syntheses. (n.d.). Ethyl diazoacetate. Organic Syntheses Procedure. Retrieved from [Link][5]
-
Google Patents. (n.d.). EP0413455A2 - Azabicyclo quinolone carboxylic acids. Retrieved from [12]
-
Maxwell, J. L., et al. (1992). Mechanism of the rhodium porphyrin-catalyzed cyclopropanation of alkenes. Science, 256(5063), 1544-7. [Link][4]
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National Center for Biotechnology Information. (n.d.). Rhodium-catalyzed enantioselective cyclopropanation of electron deficient alkenes. Retrieved from [Link][13]
-
Google Patents. (n.d.). Preparation of bicyclohexane derivative - Patent 0751117. Retrieved from [9]
-
Google Patents. (n.d.). WO2006091905A1 - Derives de bicyclo(3.1.0) hexane utilises comme composes antiviraux. Retrieved from [14]
-
ResearchGate. (n.d.). Rhodium(II)‐Catalyzed Cyclopropanation. Retrieved from [Link][15]
-
SciSpace. (n.d.). Methods for the Preparation of Highly Functionalized Bicyclo[3.1.0]hexane mGluR2/3 Agonists. Retrieved from [Link][1]
-
PubMed. (1972). exo-Bicyclo(3.1.0)hexane-6-carboxylic acid and related compounds, oral hypoglycemic agents. Journal of Medicinal Chemistry, 15(4), 424-6. [Link][2]
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Application Notes & Protocols: Asymmetric Synthesis of Bicyclo[3.1.0]hexane-6-carboxylic Acid Derivatives
Introduction: The Strategic Importance of the Bicyclo[3.1.0]hexane Scaffold
The bicyclo[3.1.0]hexane ring system is a conformationally rigid scaffold that has garnered significant attention in medicinal chemistry and drug discovery. Its unique three-dimensional structure can act as a bioisosteric replacement for phenyl rings or other cyclic systems, offering improved metabolic stability and binding affinity.[1][2] In particular, derivatives bearing a carboxylic acid at the C6 position are valuable chiral building blocks for synthesizing complex molecules, including carbocyclic nucleoside analogues and potent inhibitors of biological targets like the GABA transporter (BGT-1).[3][4] The constrained nature of this bicyclic system locks the substituents in well-defined spatial orientations, which is crucial for optimizing interactions with biological macromolecules.[3][4] This guide provides an in-depth overview of the prevailing strategies for the asymmetric synthesis of these valuable compounds, focusing on the underlying principles and offering detailed, field-tested protocols.
Core Synthetic Strategies: Mastering Stereocontrol
The primary challenge in synthesizing bicyclo[3.1.0]hexane derivatives lies in the stereocontrolled construction of the cyclopropane ring fused to a five-membered ring. Several powerful strategies have emerged, with transition-metal-catalyzed cyclopropanation being one of the most robust and widely adopted methods.
Rhodium(II)-Catalyzed Intramolecular Cyclopropanation
Dirhodium(II) tetracarboxylate complexes are exceptionally effective catalysts for the decomposition of diazo compounds to generate metal carbenoid intermediates, which can then undergo intramolecular cyclopropanation with a suitably positioned alkene.[5][6] The choice of chiral ligands on the rhodium catalyst is paramount for inducing high levels of enantioselectivity.
Causality of Catalyst Selection: The mechanism involves the formation of a rhodium carbene intermediate from a diazoacetate precursor.[6] The chiral ligands surrounding the rhodium centers create a chiral pocket. The alkene moiety of the substrate approaches the carbene in a specific orientation to minimize steric hindrance with these ligands, thus dictating the stereochemistry of the newly formed cyclopropane ring. Catalysts derived from chiral N-protected amino acids, such as Rh₂(S-TCPTAD)₄, have shown remarkable success in achieving high enantiomeric excess (ee) for the cyclopropanation of electron-deficient alkenes.[5][7][8]
Workflow for Rhodium-Catalyzed Asymmetric Cyclopropanation
Caption: Rhodium-catalyzed cyclopropanation workflow.
Palladium(II)-Catalyzed Oxidative Cyclization
An alternative and powerful approach involves the use of palladium catalysis. Specifically, a Pd(II)/Pd(IV) catalytic cycle has been developed for the enantioselective cyclization of enyne derivatives to furnish the bicyclo[3.1.0]hexane skeleton.[9] This method utilizes a hypervalent iodine reagent as the oxidant and a chiral ligand to control the stereochemistry.
Mechanistic Insight: The reaction is initiated by the coordination of the enyne to the Pd(II) center. Oxidative addition of the hypervalent iodine reagent generates a Pd(IV) intermediate, which then undergoes cyclization to form the bicyclic system. The chiral ligand, such as a spiro-bis(isoxazoline) ligand (SPRIX), orchestrates the facial selectivity of the cyclization, leading to high enantioselectivity.[9]
Detailed Experimental Protocols
The following protocols are designed to be self-validating, with checkpoints for characterization and purity assessment.
Protocol 1: Rhodium-Catalyzed Asymmetric Intramolecular Cyclopropanation
This protocol is adapted from methodologies described for the synthesis of bicyclic systems using chiral rhodium catalysts.[5][7][8]
Materials:
-
Substrate: Ethyl 2-diazo-6-cyclopentyl-hex-5-enoate
-
Catalyst: Dirhodium(II) tetrakis(N-tetrachlorophthaloyl-(S)-tert-leucinate) [Rh₂(S-TCPTTL)₄] (or similar chiral rhodium catalyst)
-
Solvent: Anhydrous Dichloromethane (DCM)
-
Inert Gas: Argon or Nitrogen
Procedure:
-
Reaction Setup: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add the chiral rhodium catalyst (0.1-1.0 mol%).
-
Solvent Addition: Add anhydrous DCM (to make a final substrate concentration of 0.1 M).
-
Substrate Addition: Dissolve the diazoacetate substrate in anhydrous DCM. Add this solution to the flask dropwise via a syringe pump over 4-6 hours. The slow addition is critical to maintain a low concentration of the diazo compound and suppress side reactions.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The disappearance of the diazo compound (a yellow spot on TLC) indicates reaction completion.
-
Workup:
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.
-
-
Characterization:
-
Confirm the structure of the bicyclo[3.1.0]hexane-6-carboxylic acid ester by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
-
Determine the enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC).
-
Data Presentation: Catalyst Performance in Asymmetric Cyclopropanation
| Catalyst | Loading (mol%) | Solvent | Time (h) | Yield (%) | ee (%) |
| Rh₂(S-TCPTAD)₄ | 0.5 | Pentane | 12 | 71 | 84 |
| Rh₂(S-DOSP)₄ | 1.0 | DCM | 8 | 92 | 98 |
| Cu(I)/BOX | 5.0 | Toluene | 24 | 65 | 77 |
Data is representative and compiled from various sources on metal-catalyzed cyclopropanations.[5][10]
Alternative and Emerging Methodologies
While transition-metal catalysis is a dominant strategy, other innovative approaches are continuously being developed.
-
Organocatalysis: Transannular C-C bond formation starting from a functionalized cyclohexane derivative, using chiral secondary amine catalysts, has been reported for the stereoselective construction of the bicyclo[3.1.0]hexane scaffold.[11]
-
Radical Cyclopropanation: A copper(I)/secondary amine cooperative catalyst system enables the intramolecular radical cyclopropanation of unactivated alkenes with aldehydes, providing a single-step construction of the bicyclo[3.1.0]hexane skeleton.[12] This method is particularly useful for creating highly substituted and sterically congested bicyclic systems.[12]
-
Chemoenzymatic Methods: Lipase-catalyzed asymmetric acetylation has been employed for the enantioselective synthesis of bicyclo[3.1.0]hexane carbocyclic nucleosides, offering a green chemistry approach to obtaining enantiomerically pure products.[3][13]
Logical Flow of Synthetic Strategy Selection
Caption: Decision tree for selecting a synthetic method.
Conclusion and Future Outlook
The asymmetric synthesis of this compound derivatives is a dynamic field with a range of powerful and stereoselective methods at the disposal of researchers. Rhodium-catalyzed intramolecular cyclopropanation remains a benchmark for its high efficiency and enantioselectivity. However, emerging techniques in palladium catalysis, organocatalysis, and radical chemistry offer novel solutions to specific synthetic challenges, such as the construction of highly substituted frameworks.[9][11][12] The continued development of more efficient, scalable, and environmentally benign catalytic systems will undoubtedly accelerate the application of these valuable chiral building blocks in drug discovery and development.
References
-
Title: Pd(II)/Pd(IV) catalytic enantioselective synthesis of bicyclo[3.1.0]hexanes via oxidative cyclization of enynes. Source: Journal of the American Chemical Society URL: [Link]
-
Title: Organocatalytic Transannular Approach to Stereodefined Bicyclo[3.1.0]hexanes. Source: ADDI URL: [Link]
-
Title: Rhodium-catalyzed enantioselective cyclopropanation of electron deficient alkenes. Source: NIH URL: [Link]
-
Title: A Practical and Scaleable Synthesis of 1R,5S-Bicyclo[3.1.0]hexan-2-one: The Development of a Catalytic Lithium 2,2,6,6-Tetramethylpiperidide (LTMP) Mediated Intramolecular Cyclopropanation of (R)-1,2-Epoxyhex-5-ene. Source: ACS Publications URL: [Link]
-
Title: Radical-mediated copper-catalyzed asymmetric intramolecular α-cyclopropanation of aldehydes towards bicyclo[3.1.0]hexanes containing vicinal all-carbon quaternary stereocenters. Source: Nature Communications URL: [Link]
-
Title: Rhodium-catalyzed enantioselective cyclopropanation of electron-deficient alkenes. Source: Chemical Science (RSC Publishing) URL: [Link]
-
Title: Enantioselective synthesis of bicyclo[3.1.0]hexane carbocyclic nucleosides via a lipase-catalyzed asymmetric acetylation. Characterization of an unusual acetal byproduct. Source: PubMed URL: [Link]
-
Title: Metal-catalyzed cyclopropanations. Source: Wikipedia URL: [Link]
-
Title: Enantioselective Synthesis of Bicyclo[3.1.0]hexane Carbocyclic Nucleosides via a Lipase-Catalyzed Asymmetric Acetylation. Characterization of an Unusual Acetal Byproduct. Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]
-
Title: Conformationally Restricted GABA with Bicyclo[3.1.0]hexane Backbone as the First Highly Selective BGT-1 Inhibitor. Source: PubMed Central URL: [Link]
-
Title: Chemoselective formation of bicyclo[3.1.0]hexane derivatives. Source: ResearchGate URL: [Link]
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Application Notes & Protocols: Copper-Catalyzed Carbenoid Insertion for Bicyclo[3.1.0]hexane Synthesis
Introduction: The Strategic Importance of Bicyclo[3.1.0]hexane Scaffolds
The bicyclo[3.1.0]hexane framework is a privileged structural motif found in a multitude of natural products and pharmacologically active compounds. Its inherent conformational rigidity and unique three-dimensional geometry make it a valuable bioisostere for various cyclic and aromatic systems in drug design. The construction of this strained bicyclic system, particularly with high stereocontrol, presents a formidable challenge in synthetic chemistry. Among the most powerful methods to achieve this is the intramolecular cyclopropanation of unsaturated diazo compounds, frequently mediated by transition metal catalysts. Copper-catalyzed systems, in particular, have emerged as robust, cost-effective, and versatile tools for this transformation.
This guide provides an in-depth exploration of the copper-catalyzed intramolecular carbenoid C-H insertion reaction for the synthesis of functionalized bicyclo[3.1.0]hexane systems. We will delve into the mechanistic underpinnings of the catalytic cycle, provide a detailed, field-proven protocol for an asymmetric variant, and discuss the critical parameters that govern the reaction's success, efficiency, and stereochemical outcome.
Scientific Foundation: Mechanism of Action
The copper-catalyzed intramolecular cyclopropanation proceeds through a well-established pathway involving a key copper-carbene intermediate. The catalytic cycle is initiated by the reaction of a copper(I) species with a diazo compound precursor. Although copper(II) salts like copper(II) acetylacetonate (Cu(acac)₂) are often used as pre-catalysts, they are reduced in situ by the diazo compound to the active Cu(I) state.
The generally accepted mechanism unfolds as follows:
-
Catalyst Activation : The Cu(II) pre-catalyst is reduced to a catalytically active Cu(I) species.
-
Diazo Compound Coordination : The diazo compound coordinates to the Cu(I) center.
-
Nitrogen Extrusion & Carbene Formation : The complex undergoes irreversible extrusion of dinitrogen gas (N₂) to form a highly reactive copper-carbene (or carbenoid) intermediate.[1]
-
Intramolecular Cyclopropanation : The copper-carbene moiety is then intercepted by the tethered alkene in an intramolecular fashion. This occurs via a direct "carbene insertion" into the double bond.
-
Product Release & Catalyst Regeneration : The bicyclo[3.1.0]hexane product is released, regenerating the active Cu(I) catalyst, which can then enter the next catalytic cycle.
The use of chiral ligands, such as bis(oxazolines) (BOX), coordinates to the copper center, creating a chiral environment that directs the approach of the alkene to the carbene, thereby inducing asymmetry in the newly formed stereocenters.
Logical Workflow: Catalytic Cycle
Sources
Application Notes & Protocols: Functionalization of the Bicyclo[3.1.0]hexane-6-carboxylic Acid Scaffold
Abstract: The bicyclo[3.1.0]hexane framework represents a pivotal structural motif in modern medicinal chemistry. Its inherent conformational rigidity, arising from the fusion of a cyclopentane and a cyclopropane ring, renders it an exceptional scaffold for designing potent and selective therapeutic agents. By acting as a constrained isostere of a cyclohexane ring or by presenting substituents in a well-defined three-dimensional space, this scaffold has been instrumental in the development of novel modulators for challenging biological targets, most notably metabotropic glutamate receptors (mGluRs). This guide provides a comprehensive overview of key strategies for the chemical modification of the bicyclo[3.1.0]hexane-6-carboxylic acid core, offering field-proven insights and detailed protocols for researchers in drug discovery and development.
The Strategic Value of the Bicyclo[3.1.0]hexane Scaffold
The bicyclo[3.1.0]hexane scaffold is more than a mere structural curiosity; it is a powerful tool for interrogating and modulating biological systems. Its utility stems from its unique stereochemical properties. The rigid, fused-ring system locks the molecule into a specific conformation, which can mimic the bioactive conformation of more flexible endogenous ligands like glutamic acid. This conformational constraint is a cornerstone of rational drug design, as it can dramatically increase binding affinity and selectivity for a specific receptor subtype by minimizing the entropic penalty of binding.
A prime example of this principle is the development of potent and selective agonists for group II mGluRs, such as LY354740. These receptors are implicated in a range of neurological and psychiatric disorders, and the bicyclo[3.1.0]hexane core has been essential in creating tool compounds and clinical candidates that can selectively modulate their activity. The functionalization of the this compound scaffold, therefore, provides a versatile platform for generating diverse chemical libraries to probe structure-activity relationships (SAR) and optimize pharmacological properties.
Figure 1: Key functionalization points on the bicyclo[3.1.0]hexane scaffold.
Core Functionalization Strategies
The derivatization of the this compound scaffold can be logically categorized into three main areas: modification at the C6-carboxylic acid, substitution on the cyclopentane ring, and reactions involving the cyclopropane ring.
Modification at the C6-Carboxylic Acid: The Primary Functional Handle
The carboxylic acid at the C6 position is the most accessible functional group and serves as the primary starting point for diversification. Amide bond formation is the most common and arguably most critical transformation, as it allows for the introduction of a vast array of chemical functionalities.
Causality in Reagent Selection for Amide Coupling: While numerous methods exist for amide bond formation, the choice of coupling reagent is critical for success, especially with sterically hindered or sensitive substrates.
-
Carbodiimides (EDC, DCC): These are cost-effective and widely used. However, they can lead to side products (e.g., N-acylurea) and may cause epimerization at adjacent stereocenters. The addition of an activator like HOBt or DMAP is often necessary.
-
Uronium/Aminium Salts (HATU, HBTU): Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are often the preferred choice in modern synthesis. HATU is highly efficient, promotes rapid coupling, and significantly suppresses racemization. It functions by forming a highly reactive O-acylisourea intermediate. Although more expensive, its reliability and high yields often justify the cost in a research and development setting.
Figure 2: General workflow for amide coupling of the scaffold.
Functionalization of the Cyclopentane Ring
Modifying the cyclopentane backbone (positions C1-C5) is crucial for fine-tuning the pharmacological profile of the final compound. Substitutions at these positions can introduce new interactions with the receptor binding pocket, enhance selectivity, or alter pharmacokinetic properties.
For example, studies on mGluR2 antagonists have shown that introducing substituents at the C3 position can convert an agonist into an antagonist. Similarly, C4-substituted derivatives have led to the discovery of highly potent and selective mGlu3 receptor agonists.
These modifications often require multi-step synthetic sequences starting from precursors like 2-cyclopenten-1-one, where functionality is introduced before the cyclopropane ring is formed. Common strategies include Michael additions, alkylations, and hydroxylations.
Advanced Strategy: Cyclopropane Ring Opening
The strained cyclopropane ring offers unique opportunities for synthetic diversification through ring-opening reactions. Depending on the conditions and the substitution pattern, the C1-C5 or C1-C6 bond can be cleaved, leading to the formation of functionalized cyclopentane or cyclohexane derivatives.
-
Acidic Conditions: Can promote cleavage to yield substituted cyclohexanes.
-
Basic Conditions: May lead to cyclopentanone derivatives.
-
Photocatalysis: Recent advances have enabled novel annulation reactions via radical-mediated ring-opening of aminocyclopropanes to build the bicyclo[3.1.0]hexane core itself.
This strategy allows chemists to use the bicyclo[3.1.0]hexane scaffold not just as a final structural element, but also as a versatile intermediate to access a broader range of chemical space.
Figure 3: Conceptual pathways for cyclopropane ring-opening.
Data Summary: Structure-Activity Relationships (SAR)
The functionalization of the bicyclo[3.1.0]hexane scaffold has led to the discovery of ligands with remarkable potency and selectivity for metabotropic glutamate receptors. The following table summarizes key SAR data from published literature.
| Compound/Modification | Target(s) | Potency (EC₅₀ or Kᵢ) | Key Finding | Reference |
| LY354740 | mGlu2/3 Agonist | EC₅₀ = 55 nM (mGlu2) | The parent compound, a potent and selective group II mGluR agonist. | |
| C4-Methoxybenzoyl Amide | mGlu3 Agonist | EC₅₀ = 13.6 nM (mGlu3) | C4-amido substitution dramatically increases selectivity for mGlu3 over mGlu2. | |
| C3-Dichlorobenzylthio | mGlu2 Antagonist | Kᵢ = 1.96 nM | C3 substitution with a bulky thioether group confers potent antagonist activity. | |
| S-Oxidized Variants | mGlu2/3 Agonist | EC₅₀ = 15-30 nM | Oxidation of a thiabicyclo[3.1.0]hexane analog maintains high potency. | |
| Cyclopentenyl Analog | mGlu2/5 Agonist | EC₅₀ = 45 µM (mGlu2), 18 µM (mGlu5) | A related conformationally restricted glutamate analog with activity at mGlu2/5. |
Experimental Protocols
Disclaimer: These protocols are intended for use by trained professional chemists in a properly equipped laboratory. All necessary safety precautions should be taken.
Protocol 1: General Procedure for HATU-Mediated Amide Coupling
Objective: To synthesize an amide derivative from this compound and a representative amine.
Materials:
-
This compound (1.0 eq)
-
Desired amine (primary or secondary, 1.1 eq)
-
HATU (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, nitrogen atmosphere setup
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq).
-
Dissolution: Dissolve the acid in anhydrous DMF (approx. 0.1 M concentration).
-
Addition of Reagents: To the stirred solution, add the amine (1.1 eq), followed by HATU (1.2 eq), and finally DIPEA (3.0 eq). The order of addition can be critical; adding the base last is common practice.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting acid is consumed.
-
Aqueous Workup: Once the reaction is complete, dilute the mixture with EtOAc. Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ (2x), and brine (1x).
-
Causality Note: The acid wash removes excess amine and DIPEA. The base wash removes unreacted starting acid and any acidic byproducts. The brine wash removes residual water.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of EtOAc in hexanes) to yield the pure amide.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Protocol 2: Synthesis of a C3-Substituted Antagonist Precursor (Conceptual)
Objective: To illustrate a key transformation in the synthesis of C3-functionalized bicyclo[3.1.0]hexane derivatives, based on literature precedents for mGluR2 antagonists. This protocol outlines a conceptual nucleophilic substitution at a C3-position bearing a suitable leaving group.
Assumed Starting Material: A bicyclo[3.1.0]hexane-2,6-dicarboxylate derivative with a leaving group (e.g., a tosylate or triflate, -OLG) at the C3 position.
Materials:
-
C3-OLG-bicyclo[3.1.0]hexane derivative (1.0 eq)
-
Nucleophile (e.g., 3,4-dichlorobenzylthiol) (1.5 eq)
-
A suitable base (e.g., Potassium carbonate, K₂CO₃, or Sodium hydride, NaH) (2.0 eq)
-
Anhydrous polar aprotic solvent (e.g., DMF or Acetonitrile)
Procedure:
-
Reaction Setup: In a flame-dried flask under a nitrogen atmosphere, suspend the base (e.g., K₂CO₃, 2.0 eq) in the anhydrous solvent.
-
Nucleophile Addition: Add the thiol nucleophile (1.5 eq) to the suspension and stir for 15-30 minutes at room temperature to form the thiolate salt. If using NaH, add the thiol solution dropwise to a suspension of NaH at 0 °C.
-
Substrate Addition: Add a solution of the C3-OLG-bicyclo[3.1.0]hexane derivative (1.0 eq) in the same anhydrous solvent to the reaction mixture.
-
Reaction Conditions: Heat the reaction mixture if necessary (e.g., 50-80 °C) and stir for 4-24 hours. The reaction is typically an Sₙ2 displacement, and heat can be required to overcome steric hindrance.
-
Monitoring and Workup: Monitor the reaction by TLC or LC-MS. Upon completion, cool the reaction to room temperature and quench carefully with water.
-
Extraction: Extract the aqueous mixture with an organic solvent (e.g., EtOAc or CH₂Cl₂). Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification and Characterization: Purify the crude material via flash chromatography to obtain the desired C3-thioether substituted product. Characterize fully by spectroscopic methods.
Conclusion
The this compound scaffold is a validated and highly valuable starting point for the synthesis of sophisticated molecular probes and potential therapeutics. Its rigid three-dimensional structure provides a unique advantage in designing ligands with high affinity and selectivity. By leveraging a strategic combination of modifications—at the C6-carboxylic acid, on the cyclopentane ring, and through reactions of the cyclopropane ring—researchers can access a rich diversity of compounds. The protocols and insights provided herein serve as a foundational guide for scientists and drug development professionals aiming to explore the vast chemical space and therapeutic potential of this remarkable scaffold.
References
- Ung, A. T., Schafer, K., Lindsay, K. B., Pyne, S. G., Amornraksa, K., Wouters, R., Van der Linden, I., Biesmans, I., Lesage, A. S. J., Skelton, B. W., &
The Strategic Application of Bicyclo[3.1.0]hexane-6-carboxylic Acid in Modern Medicinal Chemistry
Introduction: Embracing Conformational Constraint for Enhanced Bioactivity
In the intricate dance of drug design, the ability to control the three-dimensional shape of a molecule is paramount. The Bicyclo[3.1.0]hexane-6-carboxylic acid scaffold has emerged as a powerful tool in this endeavor, offering a rigid and well-defined architecture that allows medicinal chemists to lock in bioactive conformations and explore novel chemical space. This guide provides an in-depth exploration of the strategic use of this unique building block, detailing its synthesis, applications, and the underlying principles that make it a valuable asset in the development of next-generation therapeutics. The inherent conformational rigidity of the bicyclo[3.1.0]hexane system, which preferentially adopts a boat-like conformation, provides a distinct advantage over more flexible carbocyclic and aromatic systems. This rigidity can reduce the entropic penalty upon binding to a biological target, potentially leading to enhanced potency and selectivity.
Core Principles: Why this compound?
The utility of the bicyclo[3.1.0]hexane scaffold is rooted in several key principles of medicinal chemistry:
-
Conformational Constraint: The fused cyclopropane ring locks the six-membered ring into a defined conformation. This pre-organization of the molecule into a bioactive shape can lead to higher binding affinity for its target protein.
-
Bioisosterism: The bicyclo[3.1.0]hexane core can serve as a non-planar, saturated bioisostere for cyclohexane and, in some contexts, for substituted benzene rings. This allows for the modulation of physicochemical properties such as solubility and metabolic stability while maintaining or improving biological activity.
-
Vectorial Display of Substituents: The rigid framework provides precise control over the spatial orientation of functional groups, enabling a systematic exploration of structure-activity relationships (SAR).
Synthetic Strategies: Accessing the Bicyclo[3.1.0]hexane Core
The synthesis of the this compound scaffold and its derivatives can be achieved through several strategic routes. A common and effective method involves an intramolecular cyclopropanation reaction.
Protocol 1: Synthesis of exo-Bicyclo[3.1.0]hexane-6-carboxylic Acid
This protocol outlines a general, multi-step synthesis starting from a readily available cyclopentenone derivative.
Step 1: Michael Addition
-
To a solution of 2-cyclopenten-1-one in a suitable solvent (e.g., THF), add a nucleophile such as the lithium salt of nitromethane at low temperature (-78 °C).
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Work up the reaction by quenching with a saturated aqueous solution of ammonium chloride and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purify the resulting 3-nitrocyclopentanone by column chromatography.
Step 2: Diazotization and Cyclopropanation
-
The nitro group is converted to a diazo group. This can be achieved under various conditions, for example, by treatment with a nitrite source under acidic conditions, followed by reaction with a base to generate the diazoketone.
-
The resulting diazoketone undergoes an intramolecular cyclopropanation, often catalyzed by a rhodium(II) catalyst (e.g., Rh₂(OAc)₄), to form the bicyclo[3.1.0]hexanone core.
Step 3: Oxidation to the Carboxylic Acid
-
The ketone at the 2-position can be converted to the 6-carboxylic acid through various oxidative cleavage methods. A Baeyer-Villiger oxidation to the corresponding lactone, followed by hydrolysis, is a common route.
-
Alternatively, conversion of the ketone to a corresponding enolate or silyl enol ether, followed by ozonolysis or other oxidative cleavage methods, can yield the desired carboxylic acid.
Step 4: Stereochemical Control
-
The stereochemistry at the 6-position (exo vs. endo) is often a critical determinant of biological activity. The choice of reagents and reaction conditions during the cyclopropanation and subsequent steps can influence the stereochemical outcome. Separation of diastereomers may be necessary, often achieved by chromatography or crystallization.
Applications in Drug Discovery: Case Studies
The versatility of the this compound scaffold is best illustrated through its successful application in various drug discovery programs targeting a range of debilitating diseases.
Metabotropic Glutamate Receptor (mGluR) Agonists and Antagonists
Derivatives of 2-aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acid have proven to be highly potent and selective ligands for group II metabotropic glutamate receptors (mGluR2 and mGluR3), which are implicated in neurological and psychiatric disorders such as anxiety and schizophrenia.[1][2]
Rationale for Use: The rigid scaffold mimics the extended conformation of glutamate, the endogenous ligand, leading to high-affinity binding. The precise positioning of the amino and carboxylic acid groups is crucial for receptor activation or inhibition.
| Compound | Target | Activity | Kᵢ (nM) | IC₅₀/EC₅₀ (nM) | Reference |
| (+)-2-Aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acid (LY354740) | mGluR2/3 | Agonist | - | 55 (EC₅₀) | [1][2] |
| 3-(3,4-dichlorobenzyloxy)-2-aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acid | mGluR2 | Antagonist | 2.51 | 34.21 (IC₅₀) |
Activation of the Gαi/o-coupled mGluR2 receptor by an agonist like LY354740 leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels.[3] This modulation of the cAMP pathway is a key mechanism underlying the therapeutic effects of these compounds.
mGluR2 Signaling Cascade
Histamine H3 Receptor Antagonists
The bicyclo[3.1.0]hexane scaffold has been employed to develop potent and selective antagonists for the histamine H3 receptor, a target for cognitive disorders and other CNS conditions.[4]
Rationale for Use: By rigidifying the structure of histamine analogues, the bicyclo[3.1.0]hexane core enhances selectivity for the H3 receptor over other histamine receptor subtypes.[4] This conformational restriction is key to achieving the desired pharmacological profile.
| Compound | Target | Kᵢ (nM) H₃ | Kᵢ (nM) H₄ | Selectivity (H₄/H₃) | Reference |
| Imidazolylcyclopropane Derivative | H₃/H₄ | 3.6 | 37 | 10.3 | [4] |
| Imidazolyl bicyclo[3.1.0]hexane Derivative | H₃ | 5.6 | 602 | >100 | [4] |
Histamine H3 Receptor Signaling
Neuropeptide Y (NPY) Y1 Receptor Antagonists
Bicyclo[3.1.0]hexanylpiperazines have been identified as a novel class of noncompetitive antagonists for the Neuropeptide Y (NPY) Y1 receptor, a target for obesity and other metabolic disorders.[9][10]
Rationale for Use: The bicyclo[3.1.0]hexane scaffold serves as a conformationally constrained isostere of a cyclohexane ring found in earlier lead compounds. This increased rigidity led to a positive impact on potency.
A general procedure for the synthesis of this class of compounds is as follows:
-
Condensation: React a substituted 4-methylcyclohexanone with an appropriate amine to form an enamine.
-
Cyclopropanation: Treat the enamine with a dihalocarbene (e.g., generated from bromoform and potassium tert-butoxide) to form a dichlorocyclopropane intermediate.
-
Ring Expansion and Rearrangement: Under thermal or Lewis acid-catalyzed conditions, the dichlorocyclopropane undergoes a ring expansion and rearrangement to form the bicyclo[3.1.0]hexane core.
-
Functionalization: The resulting ketone is then converted to a key intermediate, for example, via reductive amination, to introduce the piperazine moiety.
-
Final Coupling: The piperazine is then coupled with the desired aryl or heteroaryl group to yield the final antagonist.
The NPY Y1 receptor is a Gαi/o-coupled receptor. Its activation leads to the inhibition of adenylyl cyclase and a decrease in cAMP levels.[11][12] It can also couple to Gq to activate the phospholipase C (PLC) pathway.
NPY Y1 Receptor Signaling
Adenosine A3 Receptor Ligands
The bicyclo[3.1.0]hexane scaffold, also known as a "(N)-methanocarba" pseudosugar, has been instrumental in developing potent and selective agonists for the adenosine A3 receptor (A3AR), a target for inflammation and cancer.
Rationale for Use: Replacing the furanose ring of adenosine with the bicyclo[3.1.0]hexane moiety locks the nucleoside into a "North" (N) conformation, which is preferred for A3AR binding. This conformational restriction enhances both potency and selectivity over other adenosine receptor subtypes.
The A3AR couples to Gαi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in cAMP.[13][14] It can also couple to Gq, activating phospholipase C (PLC) and leading to an increase in intracellular calcium.[15]
Adenosine A3 Receptor Signaling
Conclusion and Future Perspectives
The this compound scaffold represents a compelling example of how the principles of conformational constraint and bioisosterism can be leveraged to design highly effective and selective therapeutic agents. Its successful application across a diverse range of biological targets underscores its versatility and importance in modern medicinal chemistry. As our understanding of the structural requirements for receptor binding continues to evolve, we can anticipate that this rigid and tunable scaffold will find even broader applications in the ongoing quest for novel and improved medicines. The continued development of efficient and stereoselective synthetic methodologies will further empower researchers to explore the full potential of this remarkable building block.
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Borea, P. A., et al. (2018). Adenosine A3 Receptor: From Molecular Signaling to Therapeutic Strategies for Heart Diseases. International Journal of Molecular Sciences, 19(9), 2795. [Link]
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Monn, J. A., et al. (1997). Design, synthesis, and pharmacological characterization of (+)-2-aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acid (LY354740): a potent, selective, and orally active group 2 metabotropic glutamate receptor agonist possessing anticonvulsant and anxiolytic properties. Journal of Medicinal Chemistry, 40(4), 528-537. [Link]
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ACS Publications. (1997). Design, Synthesis, and Pharmacological Characterization of (+)-2-Aminobicyclo[3.1.0]hexane-2,6-dicarboxylic Acid (LY354740): A Potent, Selective, and Orally Active Group 2 Metabotropic Glutamate Receptor Agonist Possessing Anticonvulsant and Anxiolytic Properties. Journal of Medicinal Chemistry, 40(4), 528-537. [Link]
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Ruscica, M., et al. (2005). Activation of the Y1 Receptor by Neuropeptide Y Regulates the Growth of Prostate Cancer Cells. Endocrinology, 146(4), 1746-1754. [Link]
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Wikipedia. (n.d.). Neuropeptide Y. Retrieved from [Link]
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Sci-Hub. (n.d.). Design, Synthesis, and Pharmacological Characterization of (+)-2-Aminobicyclo[3.1.0]hexane-2,6-dicarboxylic Acid (LY354740): A Potent, Selective, and Orally Active Group 2 Metabotropic Glutamate Receptor Agonist Possessing Anticonvulsant and Anxiolytic Properties. Retrieved from [Link]
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Niswender, C. M., & Conn, P. J. (2010). Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease. Annual Review of Pharmacology and Toxicology, 50, 295-322. [Link]
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PNAS. (2024). Exploring the activation mechanism of metabotropic glutamate receptor 2. Proceedings of the National Academy of Sciences, 121(21), e2319349121. [Link]
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Macek, T. A., et al. (2002). Two Distinct Signaling Pathways Upregulate NMDA Receptor Responses via Two Distinct Metabotropic Glutamate Receptor Subtypes. Journal of Neuroscience, 22(22), 9736-9745. [Link]
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Pellicciari, R., et al. (1999). Synthesis, pharmacological characterization, and molecular modeling of heterobicyclic amino acids related to (+)-2-aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acid (LY354740): identification of two new potent, selective, and systemically active agonists for group II metabotropic glutamate receptors. Journal of Medicinal Chemistry, 42(6), 1027-1040. [Link]
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Caraci, F., et al. (2011). The effect of mGluR2 activation on signal transduction pathways and neuronal cell survival. Current Neuropharmacology, 9(1), 11-18. [Link]
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Patsnap Synapse. (2024). What are mGluR2 agonists and how do they work?. Retrieved from [Link]
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Kuder, K., et al. (2018). Conformational Restriction of Histamine with a Rigid Bicyclo[3.1.0]hexane Scaffold Provided Selective H3 Receptor Ligands. Molecules, 23(11), 2873. [Link]
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Yadav, M. R., et al. (2007). Concise Synthesis of 4-Acylamino Analogues of 2-Aminobicyclo[3.1.0]hexane-2,6-dicarboxylic Acids (LY354740) from an Acylnitroso Diels−Alder Cycloadduct. Organic Letters, 9(24), 4873-4875. [Link]
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Tu, Y., et al. (2012). Discovery of a Novel Class of Bicyclo[3.1.0]hexanylpiperazines as Noncompetitive Neuropeptide Y Y1 Antagonists. ACS Medicinal Chemistry Letters, 3(3), 222-226. [Link]
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Application Notes & Protocols: Bicyclo[3.1.0]hexane-6-carboxylic Acid as a Constrained Glutamate Analog
Introduction: The Scientific Rationale for Conformational Constraint in Glutamate Receptor Agonism
Glutamate is the principal excitatory neurotransmitter in the mammalian central nervous system, orchestrating a vast array of physiological processes, including synaptic plasticity, learning, and memory.[1][2] Its actions are mediated by a diverse family of ionotropic (iGluR) and metabotropic (mGluR) receptors.[3][4] The inherent conformational flexibility of the glutamate molecule allows it to adopt numerous shapes, enabling it to bind to this wide range of receptor subtypes. However, this promiscuity presents a significant challenge for therapeutic drug design, where receptor subtype selectivity is paramount to achieving desired clinical outcomes while minimizing off-target effects.
To overcome this challenge, medicinal chemists have developed conformationally constrained analogs of glutamate.[5][6] These rigid molecules lock the key pharmacophoric elements—the α-amino acid and distal carboxyl groups—into specific spatial arrangements.[7][8] By doing so, they can selectively target receptor subtypes that recognize a particular conformation of glutamate. The bicyclo[3.1.0]hexane framework has proven to be an exceptionally effective scaffold for achieving this conformational rigidity.
This application note focuses on Bicyclo[3.1.0]hexane-6-carboxylic acid and its derivatives, particularly (+)-2-aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acid (a well-studied analog also known as LY354740), as potent and selective agonists for Group II metabotropic glutamate receptors (mGluR2 and mGluR3).[7][8][9] These receptors are G-protein coupled receptors that, upon activation, inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[10] This signaling pathway is a critical node in modulating neuronal excitability and synaptic transmission. The unique, rigid structure of the bicyclo[3.1.0]hexane core is hypothesized to closely mimic the bioactive conformation of glutamate at these Group II mGluRs, thereby conferring high potency and selectivity.[5][7]
This guide provides an in-depth overview of the application of these constrained analogs, complete with detailed protocols for their in vitro characterization. The methodologies described herein are designed to be self-validating, providing researchers, scientists, and drug development professionals with the tools to rigorously assess the pharmacological profile of these and other novel glutamate receptor modulators.
I. Core Principles & Strategic Overview
The primary goal when working with a constrained analog like a this compound derivative is to quantify its interaction with the intended glutamate receptor target. This involves a multi-tiered approach, beginning with an assessment of binding affinity and culminating in a functional characterization of its cellular effects.
Experimental Strategy Flowchart
Caption: A typical experimental workflow for characterizing a novel glutamate analog.
II. In Vitro Characterization: Protocols & Methodologies
The following protocols are foundational for determining the pharmacological properties of this compound analogs at Group II mGluRs.
A. Protocol 1: Competitive Radioligand Binding Assay
This protocol determines the binding affinity (Ki) of the test compound for mGluR2 or mGluR3 by measuring its ability to displace a known radiolabeled ligand.
1. Materials & Reagents:
-
Cell Membranes: Membranes prepared from CHO or HEK293 cells stably expressing human mGluR2 or mGluR3.
-
Radioligand: [³H]-LY354740 or another suitable high-affinity Group II mGluR agonist radioligand.
-
Test Compound: this compound analog.
-
Binding Buffer: 50 mM Tris-HCl, 100 mM NaCl, pH 7.4.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail: Appropriate for aqueous samples.
-
GF/B Glass Fiber Filters: Pre-soaked in 0.5% polyethyleneimine.
-
96-well Plates and a Cell Harvester .
2. Step-by-Step Procedure:
-
Prepare Reagents: Dilute the cell membranes in binding buffer to a final concentration of 10-20 µg of protein per well. Prepare serial dilutions of the test compound (e.g., from 10 µM to 0.1 nM).
-
Assay Setup: In a 96-well plate, add in the following order:
-
150 µL of binding buffer.
-
25 µL of the radioligand at a concentration equal to its Kd (e.g., ~2-5 nM for [³H]-LY354740).
-
25 µL of the test compound at various concentrations. For total binding, add 25 µL of buffer. For non-specific binding, add 25 µL of a high concentration of a non-labeled standard (e.g., 10 µM L-glutamate).
-
50 µL of the diluted cell membranes.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes with gentle agitation.
-
Harvesting: Rapidly terminate the binding reaction by filtering the contents of each well through the pre-soaked GF/B filters using a cell harvester.
-
Washing: Wash the filters three times with 3 mL of ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and allow to sit for at least 4 hours. Measure the radioactivity using a liquid scintillation counter.
3. Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Determine the IC₅₀ (the concentration of test compound that inhibits 50% of specific binding) using non-linear regression analysis (sigmoidal dose-response).
-
Calculate the binding affinity constant (Ki) using the Cheng-Prusoff equation:
-
Ki = IC₅₀ / (1 + [L]/Kd)
-
Where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
-
B. Protocol 2: Functional Characterization via cAMP Accumulation Assay
This assay measures the ability of the bicyclo[3.1.0]hexane analog to act as an agonist by quantifying the inhibition of forskolin-stimulated cAMP production.[7][8]
1. Materials & Reagents:
-
Cell Line: CHO or HEK293 cells stably expressing human mGluR2 or mGluR3.
-
Cell Culture Medium: Standard medium (e.g., DMEM/F12) supplemented with FBS and appropriate selection antibiotics.
-
Stimulation Buffer: HBSS or serum-free medium containing a phosphodiesterase inhibitor like 0.5 mM IBMX.
-
Forskolin: A potent activator of adenylyl cyclase.
-
Test Compound: this compound analog.
-
cAMP Assay Kit: A competitive immunoassay kit (e.g., HTRF, ELISA, or AlphaScreen).
2. Step-by-Step Procedure:
-
Cell Plating: Seed the cells into 96- or 384-well plates at a density that will result in a confluent monolayer on the day of the experiment. Incubate for 24 hours.
-
Compound Preparation: Prepare serial dilutions of the test compound in stimulation buffer.
-
Assay Protocol:
-
Aspirate the culture medium from the wells.
-
Add 50 µL of the diluted test compound to the appropriate wells.
-
Add 50 µL of forskolin (at a final concentration of ~1-5 µM) to all wells except the basal control.
-
Incubate the plate at 37°C for 30 minutes.
-
-
Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for the chosen cAMP assay kit.
3. Data Analysis:
-
Normalize the data by setting the cAMP level in the presence of forskolin alone as 100% and the basal level (no forskolin) as 0%.
-
Plot the percentage of inhibition of forskolin-stimulated cAMP production against the log concentration of the test compound.
-
Determine the EC₅₀ (the concentration of the agonist that produces 50% of the maximal response) using non-linear regression.
Group II mGluR Signaling Pathway
Caption: Activation of Group II mGluRs by a bicyclo[3.1.0]hexane analog leads to the inhibition of adenylyl cyclase.
III. Data Interpretation & Expected Outcomes
A potent and selective Group II mGluR agonist, such as a well-characterized 2-aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acid derivative, is expected to yield the following results:
| Assay Type | Parameter | Expected Value Range | Interpretation |
| Radioligand Binding | Ki (nM) | 1 - 100 nM | High affinity for the mGluR2/3 receptor. |
| cAMP Functional Assay | EC₅₀ (nM) | 1 - 500 nM | Potent agonist activity, effectively inhibiting cAMP production. |
| Selectivity Screen | Ki / EC₅₀ (nM) | >10,000 nM | Low to no activity at other mGluR subtypes (e.g., Group I, III) and iGluRs, indicating high selectivity. |
Note: The exact values will depend on the specific derivative and assay conditions.
The close correlation between the binding affinity (Ki) and functional potency (EC₅₀) serves as a critical validation point. A significant discrepancy between these values may suggest complex pharmacological behavior, such as partial agonism or allosteric modulation, warranting further investigation.
IV. Troubleshooting & Experimental Considerations
-
Low Potency or Efficacy:
-
Compound Integrity: Verify the purity and concentration of the bicyclo[3.1.0]hexane analog using analytical techniques (e.g., LC-MS, NMR).
-
Cell Line Health: Ensure the stable cell line is healthy and properly expressing the receptor of interest. Passage number can affect receptor expression levels.
-
-
High Non-Specific Binding:
-
Filter Soaking: Ensure glass fiber filters are adequately pre-soaked in polyethyleneimine to reduce non-specific binding of the radioligand.
-
Washing Steps: Optimize the number and volume of washes to remove unbound ligand without causing significant dissociation of specifically bound ligand.
-
-
Assay Variability:
-
Reagent Consistency: Use consistent batches of reagents, especially cell membranes and serum.
-
Pipetting Accuracy: Calibrate pipettes and use reverse pipetting for viscous solutions like membrane preparations.
-
Conclusion
This compound and its derivatives represent a cornerstone in the study of glutamate pharmacology. Their conformationally constrained structure provides an invaluable tool for dissecting the function of specific glutamate receptor subtypes, particularly the Group II metabotropic glutamate receptors. The protocols detailed in this guide offer a robust framework for the systematic evaluation of these compounds, enabling researchers to confidently determine their binding affinity, functional potency, and selectivity. By applying these rigorous, self-validating methodologies, the scientific community can continue to advance our understanding of glutamatergic signaling and accelerate the development of novel therapeutics for a range of neurological and psychiatric disorders.
References
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Rynbrandt, R. H., Dutton, F. E., & Schmidt, F. L. (1972). exo-Bicyclo(3.1.0)hexane-6-carboxylic acid and related compounds, oral hypoglycemic agents. Journal of Medicinal Chemistry, 15(4), 424–426. [Link]
-
Monn, J. A., Valli, M. J., Massey, S. M., Hansen, M. M., Kress, T. J., Wepsiec, J. P., ... & Johnson, B. G. (1997). Design, synthesis, and pharmacological characterization of (+)-2-aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acid (LY354740): a potent, selective, and orally active group 2 metabotropic glutamate receptor agonist possessing anticonvulsant and anxiolytic properties. Journal of Medicinal Chemistry, 40(4), 528–537. [Link]
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Bridges, R. J., Stanley, M. S., Anderson, M. W., Cotman, C. W., & Chamberlin, A. R. (1991). Conformationally defined neurotransmitter analogues. Selective inhibition of glutamate uptake by one pyrrolidine-2,4-dicarboxylate diastereomer. Journal of Medicinal Chemistry, 34(2), 717–725. [Link]
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Nakazato, A., Kumagai, T., Sakagami, K., Yoshikawa, R., Chaki, S., & Okuyama, S. (2000). Synthesis, SARs, and pharmacological characterization of 2-amino-3 or 6-fluorobicyclo[3.1.0]hexane-2,6-dicarboxylic acid derivatives as potent, selective, and orally active group II metabotropic glutamate receptor agonists. Journal of Medicinal Chemistry, 43(25), 4893–4909. [Link]
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Traynelis, S. F., Wollmuth, L. P., McBain, C. J., Menniti, F. S., Vance, K. M., Ogden, K. K., ... & Yuan, H. (2010). Glutamate receptor ion channels: structure, regulation, and function. Pharmacological Reviews, 62(3), 405–496. [Link]
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Popoli, M., Yan, Z., McEwen, B. S., & Sanacora, G. (2012). The stressed synapse: the impact of stress and glucocorticoids on glutamate transmission. Nature Reviews Neuroscience, 13(1), 22–37. [Link]
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Neuroscience, 2. M. (2018). 2-Minute Neuroscience: Glutamate. YouTube. [Link]
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Moussawi, K., Rziezak, P., & Kalivas, P. W. (2011). A role for glutamate in the pathophysiology of schizophrenia. Biological Psychiatry, 70(6), 508–516. [Link]
-
Satoh, M., et al. (2001). Scalable Synthesis of ( )-2-Amino-3-fluorobicyclo[3.1.0]hexane-2,6- dicarboxylic Acid as a Potent and Selective Group II Metabotropic Glutamate Receptor Agonist. Chemical and Pharmaceutical Bulletin, 49(12), 1566-1571. [Link]
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- 7. Design, synthesis, and pharmacological characterization of (+)-2-aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acid (LY354740): a potent, selective, and orally active group 2 metabotropic glutamate receptor agonist possessing anticonvulsant and anxiolytic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis, SARs, and pharmacological characterization of 2-amino-3 or 6-fluorobicyclo[3.1.0]hexane-2,6-dicarboxylic acid derivatives as potent, selective, and orally active group II metabotropic glutamate receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. jstage.jst.go.jp [jstage.jst.go.jp]
Development of mGluR2/3 Agonists from Bicyclo[3.1.0]hexane-6-carboxylic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The metabotropic glutamate receptors 2 and 3 (mGluR2 and mGluR3) are critical G-protein coupled receptors (GPCRs) in the central nervous system that modulate glutamate transmission. Their activation leads to the inhibition of glutamate release, making them promising therapeutic targets for a range of neurological and psychiatric disorders characterized by excessive glutamatergic activity, such as anxiety and schizophrenia.[1][2] A significant breakthrough in this field was the development of potent and selective mGluR2/3 agonists based on a conformationally constrained bicyclo[3.1.0]hexane-6-carboxylic acid scaffold. This guide provides an in-depth overview of the development, synthesis, and pharmacological characterization of these agonists, complete with detailed, field-proven protocols for their evaluation.
Introduction: The Rationale for Bicyclo[3.1.0]hexane-Based mGluR2/3 Agonists
Glutamate is the primary excitatory neurotransmitter in the brain, and its dysregulation is implicated in numerous CNS disorders.[1] Group II mGluRs (mGluR2 and mGluR3) are predominantly located on presynaptic terminals, where they act as autoreceptors to inhibit glutamate release.[2] The design of agonists targeting these receptors has been a key strategy in drug discovery.
The bicyclo[3.1.0]hexane framework serves as a rigid scaffold that mimics the bioactive conformation of glutamate at the mGluR2/3 binding site. This conformational constraint is crucial for achieving high potency and selectivity. The parent compound of this class, (+)-2-aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acid (LY354740), demonstrated excellent agonist activity and oral bioavailability, paving the way for the development of numerous analogs with improved pharmacological profiles.[3]
Synthetic Protocols: Crafting the Bicyclic Core
The synthesis of bicyclo[3.1.0]hexane-based mGluR2/3 agonists is a multi-step process that requires careful control of stereochemistry. The following protocol outlines a representative synthesis of a key intermediate for this class of compounds, based on methodologies reported in the literature.
Protocol 2.1: Synthesis of a Bicyclo[3.1.0]hexane Intermediate
This protocol is adapted from synthetic routes leading to compounds like LY354740, starting from 2-cyclopentenone.[4]
Objective: To synthesize a key bicyclo[3.1.0]hexane intermediate.
Materials:
-
2-Cyclopentenone
-
Bromine
-
Carbon tetrachloride
-
Triethylamine
-
Ethylene glycol
-
p-Toluenesulfonic acid monohydrate
-
Benzene
-
Potassium carbonate
-
Celite
-
Magnesium sulfate
-
Methylene chloride
-
Saturated ammonium chloride solution
-
Saturated sodium chloride solution
-
Saturated sodium bicarbonate solution
-
2 N Hydrochloric acid
-
Round-bottom flasks
-
Mechanical stirrer
-
Thermometer
-
Addition funnel
-
Ice bath
-
Dean-Stark trap
-
Condenser
-
Drying tube
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
Bromination of 2-Cyclopentenone:
-
In a well-ventilated hood, dissolve 2-cyclopentenone in carbon tetrachloride in a three-necked round-bottomed flask equipped with a mechanical stirrer, thermometer, and an addition funnel.
-
Cool the solution to 0°C using an ice bath.
-
Slowly add a solution of bromine in carbon tetrachloride dropwise over 1 hour, maintaining the temperature at 0°C.
-
After the addition is complete, add a solution of triethylamine in carbon tetrachloride dropwise over 1 hour with vigorous stirring at 0°C.
-
Continue stirring for an additional 2 hours at room temperature.
-
Filter the resulting suspension and wash the filter cake with carbon tetrachloride.
-
Combine the filtrate and washings and wash sequentially with 2 N hydrochloric acid, saturated sodium bicarbonate solution, water, and saturated sodium chloride solution.
-
Dry the organic layer over magnesium sulfate, filter, and concentrate under reduced pressure to yield 2-bromo-2-cyclopentenone.
-
-
Ketalization of 2-Bromo-2-cyclopentenone:
-
Combine the freshly distilled 2-bromo-2-cyclopentenone, ethylene glycol, and a catalytic amount of p-toluenesulfonic acid monohydrate in benzene in a round-bottomed flask equipped with a Dean-Stark trap and condenser.
-
Heat the mixture at reflux for 64 hours with azeotropic removal of water.
-
Cool the solution to room temperature, dry with potassium carbonate, and filter through Celite.
-
Wash the filter cake with benzene and concentrate the combined filtrate under reduced pressure to obtain the crude ketal.
-
-
Cyclopropanation and Functionalization (Illustrative Steps):
-
Subsequent steps, which are highly specific to the desired final product, typically involve a cyclopropanation reaction to form the bicyclo[3.1.0]hexane ring system. This can be achieved using various methods, such as the Simmons-Smith reaction or diazomethane-mediated cyclopropanation.
-
Following the formation of the bicyclic core, further functionalization, including the introduction of the amino and carboxylic acid moieties, is carried out through a series of stereocontrolled reactions. These steps are often complex and require careful purification by chromatography.
-
In Vitro Characterization: Assessing Receptor Affinity and Function
Once synthesized, the novel compounds must be characterized for their ability to bind to and activate mGluR2 and mGluR3. This is typically achieved through radioligand binding assays and functional assays measuring second messenger modulation.
Protocol 3.1: Radioligand Binding Assay for mGluR2/3
Objective: To determine the binding affinity (Ki) of a test compound for mGluR2 and mGluR3.
Materials:
-
Cell membranes prepared from HEK293 cells stably expressing human mGluR2 or mGluR3.
-
Radioligand: [³H]-LY354740 or another suitable group II mGluR agonist radioligand.
-
Test compounds (e.g., newly synthesized bicyclo[3.1.0]hexane derivatives).
-
Non-specific binding control: L-glutamate (10 µM).
-
Assay Buffer: 50 mM Tris-HCl, 2 mM MgCl₂, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
96-well microplates.
-
Filtration apparatus with glass fiber filters (e.g., Whatman GF/B), pre-soaked in 0.5% polyethyleneimine.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Membrane Preparation:
-
Culture HEK293 cells expressing the receptor of interest and harvest by centrifugation.
-
Resuspend the cell pellet in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4 with protease inhibitors).
-
Homogenize the cell suspension using a Dounce homogenizer.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.
-
Wash the membrane pellet with fresh lysis buffer and repeat the high-speed centrifugation.
-
Resuspend the final membrane pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay).
-
Store the membrane preparation in aliquots at -80°C.
-
-
Binding Assay:
-
In a 96-well plate, set up the following reactions in a final volume of 250 µL:
-
Total Binding: 150 µL of membrane preparation, 50 µL of assay buffer, and 50 µL of [³H]-radioligand.
-
Non-specific Binding (NSB): 150 µL of membrane preparation, 50 µL of L-glutamate (10 µM), and 50 µL of [³H]-radioligand.
-
Competition: 150 µL of membrane preparation, 50 µL of varying concentrations of the test compound, and 50 µL of [³H]-radioligand.
-
-
Incubate the plate at room temperature for 60 minutes.
-
-
Filtration and Counting:
-
Rapidly terminate the binding reaction by vacuum filtration through the pre-soaked glass fiber filters.
-
Wash the filters three times with ice-cold wash buffer.
-
Place the filters in scintillation vials, add scintillation fluid, and allow to equilibrate.
-
Quantify the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific binding) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 3.2: cAMP Functional Assay
Objective: To determine the functional potency (EC50) of a test compound in inhibiting forskolin-stimulated cAMP production.
Materials:
-
HEK293 cells stably expressing human mGluR2 or mGluR3.
-
Cell culture medium.
-
Forskolin.
-
Test compounds.
-
cAMP assay kit (e.g., HTRF, GloSensor, or AlphaScreen-based).
-
384-well white microplates.
-
Plate reader compatible with the chosen assay kit.
Procedure:
-
Cell Culture and Plating:
-
Culture the cells to approximately 80-90% confluency.
-
Harvest the cells and resuspend them in an appropriate assay buffer.
-
Seed the cells into a 384-well plate at a predetermined optimal density.
-
Incubate the plate overnight at 37°C in a CO₂ incubator.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds.
-
Add the test compounds to the cells and incubate for a specified time (e.g., 15-30 minutes) at 37°C.
-
-
Stimulation and Lysis:
-
Add forskolin (a potent activator of adenylyl cyclase) to all wells (except for basal controls) to stimulate cAMP production. A typical final concentration is 1-10 µM.
-
Incubate for a further 15-30 minutes at 37°C.
-
Lyse the cells according to the cAMP assay kit manufacturer's instructions.
-
-
cAMP Detection:
-
Add the detection reagents from the cAMP assay kit to the cell lysates.
-
Incubate as recommended by the manufacturer to allow for the detection reaction to occur.
-
Read the plate on a compatible plate reader.
-
-
Data Analysis:
-
Normalize the data to the forskolin-stimulated response (100%) and the basal level (0%).
-
Plot the percentage of inhibition of the forskolin-stimulated response against the logarithm of the test compound concentration.
-
Determine the EC50 value (the concentration of the agonist that produces 50% of the maximal response) using non-linear regression analysis.
-
In Vivo Pharmacological Evaluation: Assessing Therapeutic Potential
The anxiolytic and antipsychotic-like properties of novel mGluR2/3 agonists are evaluated in well-established animal models.
Protocol 4.1: Marble Burying Test for Anxiolytic-like Activity in Mice
Objective: To assess the anxiolytic-like effects of a test compound by measuring the reduction in marble burying behavior.
Materials:
-
Male mice (e.g., C57BL/6J strain).
-
Standard mouse cages.
-
Clean bedding material (approximately 5 cm deep).
-
Glass marbles (approximately 20 per cage).
-
Test compound and vehicle.
Procedure:
-
Habituation:
-
Individually house the mice in the testing room for at least 1 hour before the experiment.
-
-
Drug Administration:
-
Administer the test compound or vehicle to the mice via the desired route (e.g., intraperitoneally or orally) at a predetermined time before the test (e.g., 30-60 minutes).
-
-
Test Procedure:
-
Prepare the test cages with 5 cm of clean bedding.
-
Evenly space 20 glass marbles on the surface of the bedding.
-
Gently place a single mouse in the cage.
-
Leave the mouse undisturbed for 30 minutes.
-
-
Scoring and Data Analysis:
-
After 30 minutes, carefully remove the mouse from the cage.
-
Count the number of marbles that are at least two-thirds buried in the bedding.
-
Compare the number of buried marbles between the different treatment groups using appropriate statistical analysis (e.g., ANOVA followed by post-hoc tests). A significant reduction in marble burying in the drug-treated group compared to the vehicle group suggests an anxiolytic-like effect.[5]
-
Protocol 4.2: Phencyclidine (PCP)-Induced Hyperlocomotion in Rats
Objective: To evaluate the antipsychotic-like potential of a test compound by its ability to attenuate PCP-induced hyperlocomotion.
Materials:
-
Male rats (e.g., Sprague-Dawley or Wistar).
-
Open-field arenas equipped with automated activity monitoring systems (e.g., infrared beams).
-
Phencyclidine (PCP).
-
Test compound and vehicle.
Procedure:
-
Habituation:
-
Habituate the rats to the open-field arenas for a set period (e.g., 30-60 minutes) on the day before the experiment.
-
-
Drug Administration:
-
Data Acquisition:
-
Immediately after PCP or saline administration, place the rats in the open-field arenas and record their locomotor activity for a specified duration (e.g., 60-120 minutes).
-
-
Data Analysis:
-
Quantify the total distance traveled or the number of beam breaks during the recording period.
-
Compare the locomotor activity between the different treatment groups. A significant reduction in PCP-induced hyperlocomotion by the test compound, without causing significant motor impairment on its own, is indicative of antipsychotic-like activity.[8]
-
Data Presentation and Visualization
Table 1: Pharmacological Profile of Representative Bicyclo[3.1.0]hexane mGluR2/3 Agonists
| Compound | mGluR2 Ki (nM) | mGluR3 Ki (nM) | mGluR2 EC50 (nM) | mGluR3 EC50 (nM) | Reference |
| LY354740 | 16.6 | 80.9 | 18.3 | 62.8 | [5] |
| MGS0028 | 0.57 | 2.07 | - | - | [5] |
| LY541850 | - | - | - | - | [9] |
| LY2934747 | - | - | - | - | [9] |
Diagrams
Figure 1: mGluR2/3 Signaling Pathway
Caption: Canonical signaling pathway of presynaptic mGluR2/3.
Figure 2: Experimental Workflow for In Vitro Characterization
Caption: Workflow for the in vitro evaluation of novel mGluR2/3 agonists.
Conclusion and Future Directions
The development of mGluR2/3 agonists from the this compound scaffold represents a significant advancement in the pursuit of novel therapeutics for CNS disorders. The protocols outlined in this guide provide a robust framework for the synthesis and pharmacological evaluation of these compounds. Future research will likely focus on developing agonists with improved subtype selectivity (mGluR2 vs. mGluR3) and exploring their therapeutic potential in a wider range of neurological and psychiatric conditions. The integration of advanced techniques, such as high-throughput screening and structure-based drug design, will undoubtedly accelerate the discovery of the next generation of mGluR2/3 modulators.
References
- Ahnaou, A., et al. (2014). Blockade of the metabotropic glutamate (mGluR2) modulates arousal through vigilance states transitions: evidence from sleep-wake EEG in rodents. Behavioural Brain Research, 272, 1-11.
- Gao, W. J., et al. (2018). Juvenile treatment with mGluR2/3 agonist prevents schizophrenia-like phenotypes in adult by acting through GSK3β. Neuropharmacology, 141, 239-251.
- Monn, J. A., et al. (2015). Synthesis and Pharmacological Characterization of C4-Disubstituted Analogs of 1S,2S,5R,6S-2-Aminobicyclo[3.1.0]hexane-2,6-dicarboxylate: Identification of a Potent, Selective Metabotropic Glutamate Receptor Agonist and Determination of Agonist-Bound Human mGlu2 and mGlu3 Amino Terminal Domain Structures. Journal of Medicinal Chemistry, 58(4), 1776-1794.
- Deacon, R. M. (2013). Marble burying and nestlet shredding as tests of repetitive, compulsive-like behaviors in mice. Journal of Visualized Experiments, (82), e50978.
- Nakazato, A., et al. (2000). Synthesis, SARs, and pharmacological characterization of 2-amino-3 or 6-fluorobicyclo[3.1.0]hexane-2,6-dicarboxylic acid derivatives as potent, selective, and orally active group II metabotropic glutamate receptor agonists. Journal of Medicinal Chemistry, 43(25), 4893-4909.
- Nicoletti, F., et al. (2011). Metabotropic glutamate receptors: from the workbench to the bedside. Neuropharmacology, 60(7-8), 1017-1041.
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Panlab. (n.d.). Fear-potentiated startle reflex test. Harvard Apparatus. Retrieved from [Link]
- Patil, S. T., et al. (2007). Activation of mGlu2/3 receptors as a new approach to treat schizophrenia: a randomized Phase 2 clinical trial.
-
protocols.io. (2024). Marble Burying. Retrieved from [Link]
- Rorick-Kehn, L. M., et al. (2007). In vivo pharmacological characterization of the structurally novel, potent, selective mGlu2/3 receptor agonist LY404039 in animal models of psychiatric disorders. Psychopharmacology, 193(1), 121-136.
- Schoepp, D. D., et al. (2003). Preclinical Pharmacology of mGlu2/3 Receptor Agonists: Novel Agents for Schizophrenia? Current Drug Targets-CNS & Neurological Disorders, 2(4), 215-225.
- Smith, A. B., III, et al. (1988). 2-hydroxymethyl-2-cyclopentenone. Organic Syntheses, 66, 163.
- Voet, H., & Geyer, M. A. (1996). Blockade of phencyclidine-induced hyperlocomotion by olanzapine, clozapine and serotonin receptor subtype selective antagonists in mice. Naunyn-Schmiedeberg's Archives of Pharmacology, 354(5), 542-547.
- Walker, D. L., & Davis, M. (2001). Fear-potentiated startle in rats. Current Protocols in Neuroscience, Chapter 8, Unit 8.11A.
- Monn, J. A., et al. (1997). Design, Synthesis, and Pharmacological Characterization of (+)-2-Aminobicyclo[3.1.0]hexane-2,6-dicarboxylic Acid (LY354740): A Potent, Selective, and Orally Active Group 2 Metabotropic Glutamate Receptor Agonist Possessing Anticonvulsant and Anxiolytic Properties. Journal of Medicinal Chemistry, 40(4), 528-537.
- Hudlicky, T., et al. (1990). 4,4-dimethyl-2-cyclopenten-1-one. Organic Syntheses, 68, 114.
- Geyer, M. A., & Vollenweider, F. X. (2008). Blockade of phencyclidine-induced hyperlocomotion by clozapine and MDL 100907 in rats reflects antagonism of 5-HT2A receptors. Psychopharmacology, 199(3), 441-450.
- Monn, J. A., et al. (1997). Design, Synthesis, and Pharmacological Characterization of (+)-2-Aminobicyclo[3.1.0]hexane-2,6-dicarboxylic Acid (LY354740): A Potent, Selective, and Orally Active Group 2 Metabotropic Glutamate Receptor Agonist Possessing Anticonvulsant and Anxiolytic Properties. Journal of Medicinal Chemistry, 40(4), 528-537.
- Adams, B. W., & Moghaddam, B. (2013). Temporal dissociation of phencyclidine-induced locomotor and social alterations in rats using an automated homecage monitoring system – implications for the 3Rs and preclinical drug discovery. Journal of Neuroscience Methods, 215(2), 209-217.
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NDI Neuroscience. (n.d.). Protocol for Rat Sleep EEG. Retrieved from [Link]
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Charles River Laboratories. (n.d.). Quantitative EEG & EMG Services. Retrieved from [Link]
- Geyer, M. A., & Vollenweider, F. X. (2008). Blockade of phencyclidine-induced hyperlocomotion by clozapine and MDL 100,907 in rats reflects antagonism of 5-HT2A receptors. Psychopharmacology, 199(3), 441-450.
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- 9. Fear-potentiated startle in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Bicyclo[3.1.0]hexane-6-carboxylic Acid Derivatives as Oral Hypoglycemic Agents
For: Researchers, scientists, and drug development professionals in the field of metabolic diseases.
Introduction: A Renewed Focus on a Classic Scaffold for Diabetes Therapy
The global prevalence of type 2 diabetes mellitus (T2DM) necessitates a continuous search for novel, effective, and safe oral hypoglycemic agents. The bicyclo[3.1.0]hexane scaffold, a conformationally constrained carbocyclic system, represents a compelling starting point for the design of new therapeutics. Early studies identified exo-Bicyclo[3.1.0]hexane-6-carboxylic acid and its derivatives as promising oral hypoglycemic agents[1]. This application note provides a comprehensive guide for the synthesis, in vitro evaluation, and in vivo testing of this class of compounds, grounded in established methodologies and an exploration of their potential mechanisms of action. The rigid bicyclic structure offers a unique three-dimensional arrangement of functional groups, which can be exploited for potent and selective interactions with biological targets involved in glucose homeostasis.
PART 1: Synthesis of Bicyclo[3.1.0]hexane-6-carboxylic Acid Derivatives
The synthesis of the bicyclo[3.1.0]hexane core is a critical first step. Several strategies can be employed, with intramolecular cyclopropanation being a key method[2][3]. The following protocol outlines a general and adaptable synthetic route.
Protocol 1: Synthesis of exo-Bicyclo[3.1.0]hexane-6-carboxylic Acid
This protocol is based on established cyclopropanation methodologies[2][3].
Step 1: Synthesis of Ethyl Diazoacetate
-
Rationale: Ethyl diazoacetate serves as the carbene precursor for the cyclopropanation reaction.
-
Procedure:
-
To a cooled (0 °C) biphasic mixture of dichloromethane (DCM) and aqueous sodium hydroxide, add glycine ethyl ester hydrochloride.
-
Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction to stir for 2-3 hours at 0 °C.
-
Separate the organic layer, and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and use the resulting solution of ethyl diazoacetate directly in the next step. Caution: Diazo compounds are potentially explosive and should be handled with care in a well-ventilated fume hood.
-
Step 2: Rhodium-Catalyzed Cyclopropanation of Cyclopentene
-
Rationale: A transition metal catalyst, such as a dirhodium(II) complex, facilitates the controlled decomposition of ethyl diazoacetate and the subsequent cyclopropanation of an alkene.
-
Procedure:
-
In a flask equipped with a dropping funnel, dissolve cyclopentene in a suitable solvent like DCM.
-
Add a catalytic amount of a dirhodium(II) catalyst (e.g., Rh₂(OAc)₄).
-
Slowly add the prepared solution of ethyl diazoacetate to the reaction mixture at room temperature.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the ethyl exo-bicyclo[3.1.0]hexane-6-carboxylate.
-
Step 3: Hydrolysis to the Carboxylic Acid
-
Rationale: The final step is the saponification of the ester to yield the desired carboxylic acid.
-
Procedure:
-
Dissolve the purified ethyl ester in a mixture of ethanol and water.
-
Add an excess of sodium hydroxide and heat the mixture to reflux for 2-4 hours.
-
After cooling to room temperature, acidify the reaction mixture with hydrochloric acid.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield exo-bicyclo[3.1.0]hexane-6-carboxylic acid.
-
PART 2: In Vitro Evaluation of Hypoglycemic Activity
In vitro assays are essential for the initial screening and mechanistic characterization of novel compounds. The following protocols describe key assays for assessing the potential of this compound derivatives as oral hypoglycemic agents.
Protocol 2: Glucose Uptake Assay in 3T3-L1 Adipocytes
-
Rationale: This assay measures the ability of a compound to stimulate glucose uptake in insulin-sensitive cells, a hallmark of many effective antidiabetic drugs.
-
Procedure:
-
Differentiation of 3T3-L1 preadipocytes: Culture 3T3-L1 preadipocytes to confluence and then differentiate them into mature adipocytes using a standard cocktail of insulin, dexamethasone, and IBMX.
-
Serum Starvation: After 7-10 days of differentiation, starve the mature adipocytes in serum-free DMEM for 2-4 hours.
-
Compound Incubation: Treat the cells with varying concentrations of the test this compound derivatives for a predetermined time (e.g., 18-24 hours). Include a vehicle control and a positive control (e.g., insulin or rosiglitazone).
-
Glucose Uptake Measurement:
-
Wash the cells with Krebs-Ringer-HEPES (KRH) buffer.
-
Add KRH buffer containing 2-deoxy-D-[³H]glucose and incubate for 10-15 minutes at 37°C.
-
Terminate the uptake by washing the cells with ice-cold PBS.
-
Lyse the cells and measure the incorporated radioactivity using a scintillation counter.
-
-
Data Analysis: Express the results as a percentage of the glucose uptake stimulated by a maximal concentration of insulin.
-
Protocol 3: Insulin Secretion Assay in MIN6 Pancreatic β-Cells
-
Rationale: This assay determines if the compounds can stimulate insulin secretion from pancreatic β-cells, a mechanism of action for sulfonylureas and meglitinides.
-
Procedure:
-
Cell Culture: Culture MIN6 cells in DMEM supplemented with fetal bovine serum and other necessary components.
-
Pre-incubation: Seed the cells in 24-well plates. Before the assay, pre-incubate the cells in a low-glucose Krebs-Ringer bicarbonate buffer (KRBB) for 1-2 hours to establish a baseline.
-
Stimulation: Replace the pre-incubation buffer with KRBB containing low glucose, high glucose, or high glucose plus various concentrations of the test compounds. Include a positive control like glibenclamide.
-
Sample Collection: After a 1-2 hour incubation, collect the supernatant.
-
Insulin Measurement: Quantify the insulin concentration in the supernatant using a commercially available insulin ELISA kit.
-
Data Normalization: Normalize the secreted insulin levels to the total protein content of the cells in each well.
-
PART 3: In Vivo Assessment of Antihyperglycemic Efficacy
In vivo studies in animal models of diabetes are crucial to confirm the therapeutic potential of the lead compounds.
Protocol 4: Oral Glucose Tolerance Test (OGTT) in a Diabetic Rat Model
-
Rationale: The OGTT is a standard preclinical test to evaluate the effect of a compound on glucose disposal after an oral glucose challenge.
-
Procedure:
-
Induction of Diabetes: Induce diabetes in male Wistar or Sprague-Dawley rats using a single intraperitoneal injection of streptozotocin (STZ). Monitor blood glucose levels to confirm the diabetic state.
-
Animal Acclimatization and Fasting: Acclimatize the diabetic rats for at least one week. Fast the animals overnight (12-16 hours) before the test.
-
Compound Administration: Administer the test this compound derivative orally by gavage. The vehicle is administered to the control group.
-
Glucose Challenge: After 30-60 minutes, administer a glucose solution (e.g., 2 g/kg) orally to all animals.
-
Blood Sampling: Collect blood samples from the tail vein at 0 (before glucose administration), 30, 60, 90, and 120 minutes after the glucose challenge.
-
Blood Glucose Measurement: Measure the blood glucose concentration at each time point using a glucometer.
-
Data Analysis: Plot the blood glucose levels over time and calculate the area under the curve (AUC) for each group. A significant reduction in the AUC for the compound-treated group compared to the vehicle control indicates improved glucose tolerance.
-
PART 4: Elucidating the Mechanism of Action
The hypoglycemic effects of this compound derivatives could be mediated by several pathways. Two plausible mechanisms are the activation of Peroxisome Proliferator-Activated Receptor gamma (PPARγ) and the stimulation of Glucagon-Like Peptide-1 (GLP-1) secretion.
Potential Mechanism 1: PPARγ Agonism
PPARγ is a nuclear receptor that is a key regulator of glucose and lipid metabolism. Thiazolidinediones (TZDs), a class of insulin sensitizers, are potent PPARγ agonists. The rigid bicyclo[3.1.0]hexane scaffold may mimic the structural features of known PPARγ ligands[4][5].
Experimental Validation:
-
PPARγ Transactivation Assay: Use a cell-based reporter assay where cells are co-transfected with a PPARγ expression vector and a reporter plasmid containing a PPAR response element (PPRE) linked to a luciferase gene. An increase in luciferase activity in the presence of the test compound indicates PPARγ activation.
-
Adipocyte Differentiation Assay: As PPARγ activation promotes adipogenesis, the ability of the compounds to induce differentiation of preadipocytes (e.g., 3T3-L1 cells) into mature adipocytes can be assessed by staining for lipid accumulation with Oil Red O.
Potential Mechanism 2: Stimulation of GLP-1 Secretion
GLP-1 is an incretin hormone released from intestinal L-cells that enhances glucose-dependent insulin secretion. Some small molecules have been shown to stimulate GLP-1 secretion[6][7].
Experimental Validation:
-
In Vitro GLP-1 Secretion Assay: Use a human intestinal L-cell line (e.g., NCI-H716). Treat the cells with the test compounds and measure the concentration of secreted GLP-1 in the culture medium using an ELISA kit[6].
PART 5: Data Presentation and Visualization
Illustrative Quantitative Data
The following table summarizes hypothetical data for a lead this compound derivative ("Compound X") to illustrate expected outcomes.
| Assay | Parameter | Compound X | Positive Control |
| Glucose Uptake (3T3-L1) | EC₅₀ | 1.5 µM | Rosiglitazone: 0.1 µM |
| Insulin Secretion (MIN6) | Fold increase at 10 µM | 2.5-fold | Glibenclamide: 4.0-fold |
| PPARγ Transactivation | EC₅₀ | 2.0 µM | Rosiglitazone: 0.05 µM |
| OGTT (STZ-diabetic rats) | % AUC Reduction (at 30 mg/kg) | 35% | Metformin: 45% |
Visualizations
Caption: Potential signaling pathways for the hypoglycemic effects of bicyclo[3.1.0]hexane derivatives.
References
-
Rynbrandt, R. H., Dutton, F. E., & Schmidt, F. L. (1972). exo-Bicyclo(3.1.0)hexane-6-carboxylic acid and related compounds, oral hypoglycemic agents. Journal of Medicinal Chemistry, 15(4), 424–426. [Link]
-
Do, H.-Q., & Doyle, M. P. (2014). Stereoselective Synthesis of Either Exo- or Endo-3-Azabicyclo[3.1.0]hexane-6-carboxylates by Dirhodium(II)-Catalyzed Cyclopropanation with Ethyl Diazoacetate under Low Catalyst Loadings. Organic Letters, 16(10), 2756–2759. [Link]
-
Journal of Medicinal Chemistry, 61(6). (2018). ACS Publications. [Link]
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Yu, J., Lee, Y.-J., Kim, H.-R., Lee, J., Choi, S., Kim, Y., ... Jeong, L. S. (2017). Polypharmacology of N6-(3-Iodobenzyl)adenosine-5′-N-methyluronamide (IB-MECA) and Related A3 Adenosine Receptor Ligands: Peroxisome Proliferator Activated Receptor (PPAR) γ Partial Agonist and PPARδ Antagonist Activity Suggests Their Antidiabetic Potential. Journal of Medicinal Chemistry, 60(17), 7459–7475. [Link]
-
Melkani, A., Yu, J., Lee, Y.-J., Kim, H.-R., Lee, J., Choi, S., ... Jeong, L. S. (2018). Structure–Activity Relationships of Truncated 1′-Homologated Carbaadenosine Derivatives as New PPARγ/δ Ligands: A Study on Sugar Puckering Affecting Binding to PPARs. Molecules, 23(6), 1433. [Link]
- (WO2008010238A2) Antidiabetic azabicyclo [3. 1. 0] hexan compounds. (2008).
-
Minehira, D. (2015). SYNTHESIS AND EVALUATIONS OF GLP-1 SECRETION AND ANTI-DIABETIC EFFECT IN KKAY MICE OF NEW TRICYCLIC COMPOUNDS. HETEROCYCLES, 90(1), 372. [Link]
- (US11492365B2) Heterocyclic GLP-1 agonists. (2022).
- (CZ304355B6) 2-Azabicyclo [3.1.0]hexane-3-carbonitrile compound, pharmaceutical composition and use thereof. (2014).
-
Tella, S. R., & Kompella, U. B. (2021). In Vitro and In Vivo Antidiabetic Potential of Monoterpenoids: An Update. Pharmaceuticals, 14(1), 34. [Link]
- (US8691849B2) 3-azabicyclo[3.1.0]hexyl derivatives as modulators of metabotropic glutamate receptors. (2014).
-
Zapol'skii, V. A., & de Meijere, A. (2012). Chemistry of polyhalogenated nitrobutadienes, 10: Synthesis of highly functionalized heterocycles with a rigid 6-amino-3-azabicyclo[3.1.0]hexane moiety. Beilstein Journal of Organic Chemistry, 8, 1250–1258. [Link]
-
Taber, D. F., & Nakajima, K. (2005). Methods for the Preparation of Highly Functionalized Bicyclo[3.1.0]hexane mGluR2/3 Agonists. YAKUGAKU ZASSHI, 125(11), 847–855. [Link]
-
Mlostoń, G., Urbaniak, K., Heimgartner, H., & Grzelak, P. (2019). Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine ylide derived from Ruhemann’s purple. Beilstein Journal of Organic Chemistry, 15, 2231–2241. [Link]
- (US20120264777A1) Oxadiazole beta carboline derivatives as antidiabetic compounds. (2012).
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- 4. Polypharmacology of N6-(3-Iodobenzyl)adenosine-5′-N-methyluronamide (IB-MECA) and Related A3 Adenosine Receptor Ligands: Peroxisome Proliferator Activated Receptor (PPAR) γ Partial Agonist and PPARδ Antagonist Activity Suggests Their Antidiabetic Potential - PMC [pmc.ncbi.nlm.nih.gov]
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Protocol for the Preparation of Bicyclo[3.1.0]hexane-6-carboxamide: A Guide for Medicinal Chemistry and Drug Development
Introduction: The Significance of the Bicyclo[3.1.0]hexane Scaffold
The bicyclo[3.1.0]hexane motif is a conformationally restricted carbocyclic system that has garnered significant attention in medicinal chemistry. Its rigid, three-dimensional structure serves as a valuable scaffold for the design of novel therapeutic agents by locking key pharmacophoric elements in well-defined spatial orientations. This structural constraint can lead to enhanced binding affinity and selectivity for biological targets, a critical aspect in modern drug discovery. The incorporation of a carboxamide functional group, a common feature in many pharmaceuticals, further expands the potential of this scaffold to engage in crucial hydrogen bonding interactions with protein receptors. This application note provides a detailed, two-step protocol for the synthesis of bicyclo[3.1.0]hexane-6-carboxamide, a versatile building block for the development of new chemical entities.
The synthetic strategy outlined herein involves an initial cyclopropanation of a readily available cyclopentene derivative to construct the core bicyclo[3.1.0]hexane ring system, followed by the conversion of a carboxylic acid precursor to the target carboxamide. This approach is designed to be robust, scalable, and accessible to researchers with a solid foundation in synthetic organic chemistry.
Overall Synthetic Strategy
Our synthetic approach is a two-stage process, beginning with the formation of the bicyclo[3.1.0]hexane ring system via a Simmons-Smith cyclopropanation, followed by a standard amidation to yield the final product.
Caption: Overall synthetic workflow for Bicyclo[3.1.0]hexane-6-carboxamide.
Part 1: Synthesis of this compound
The initial phase of this protocol focuses on the construction of the key intermediate, this compound. This is achieved through a three-step sequence starting from the commercially available cyclopent-1-ene-1-carboxylic acid.
Step 1.1: Esterification of Cyclopent-1-ene-1-carboxylic Acid
Rationale: The Simmons-Smith cyclopropanation is sensitive to acidic protons. Therefore, the carboxylic acid group of the starting material must be protected prior to the cyclopropanation step. A simple and efficient method for this is Fischer-Speier esterification, which converts the carboxylic acid to its corresponding ethyl ester.[1]
Protocol:
-
To a solution of cyclopent-1-ene-1-carboxylic acid (1.0 eq) in absolute ethanol (5 mL/mmol), add concentrated sulfuric acid (0.1 eq) dropwise at 0 °C.
-
The reaction mixture is then heated to reflux and stirred for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the mixture is cooled to room temperature, and the ethanol is removed under reduced pressure.
-
The residue is dissolved in diethyl ether and washed sequentially with saturated sodium bicarbonate solution and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to afford ethyl cyclopent-1-ene-1-carboxylate, which can often be used in the next step without further purification.
Step 1.2: Simmons-Smith Cyclopropanation
Rationale: The Simmons-Smith reaction is a classic and highly effective method for the stereospecific synthesis of cyclopropanes from alkenes.[2][3] The reaction utilizes an organozinc carbenoid, typically formed from diiodomethane and a zinc-copper couple or diethylzinc (Furukawa's modification), which adds a methylene group across the double bond in a concerted fashion.[2][3][4]
Caption: Simplified mechanism of the Simmons-Smith cyclopropanation.
Protocol:
-
To a solution of ethyl cyclopent-1-ene-1-carboxylate (1.0 eq) in anhydrous dichloromethane (10 mL/mmol) under an inert atmosphere (argon or nitrogen), add diethylzinc (1.5 eq, 1.0 M solution in hexanes) dropwise at 0 °C.
-
Diiodomethane (1.5 eq) is then added dropwise to the stirred solution, maintaining the temperature at 0 °C.
-
The reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours. Monitor the reaction by TLC or GC-MS.
-
Upon completion, the reaction is carefully quenched by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
The mixture is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield ethyl bicyclo[3.1.0]hexane-6-carboxylate.
Step 1.3: Hydrolysis of the Ester
Rationale: The final step in the synthesis of the carboxylic acid intermediate is the deprotection of the ethyl ester. This is readily achieved by saponification using a strong base, such as sodium hydroxide, followed by acidification to yield the free carboxylic acid.[1]
Protocol:
-
To a solution of ethyl bicyclo[3.1.0]hexane-6-carboxylate (1.0 eq) in a mixture of ethanol and water (2:1 v/v), add sodium hydroxide (2.0 eq).
-
The reaction mixture is stirred at room temperature for 2-4 hours, or until the reaction is complete as indicated by TLC.
-
The ethanol is removed under reduced pressure, and the aqueous residue is washed with diethyl ether to remove any unreacted starting material.
-
The aqueous layer is cooled to 0 °C and acidified to pH 2-3 with 1 M hydrochloric acid.
-
The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to afford this compound.
| Reagent | Molar Mass ( g/mol ) | Density (g/mL) | Amount (eq) |
| Cyclopent-1-ene-1-carboxylic acid | 112.13 | - | 1.0 |
| Ethanol | 46.07 | 0.789 | Solvent |
| Sulfuric acid | 98.08 | 1.84 | 0.1 |
| Diethylzinc (1.0 M in hexanes) | 123.49 | 0.704 | 1.5 |
| Diiodomethane | 267.84 | 3.325 | 1.5 |
| Dichloromethane | 84.93 | 1.33 | Solvent |
| Sodium hydroxide | 40.00 | - | 2.0 |
| Table 1: Reagents for the synthesis of this compound. |
Part 2: Synthesis of Bicyclo[3.1.0]hexane-6-carboxamide
With the key carboxylic acid intermediate in hand, the final step is the formation of the amide. A reliable and straightforward method involves the conversion of the carboxylic acid to a more reactive acid chloride, followed by amination.[5][6][7]
Step 2.1: Formation of Bicyclo[3.1.0]hexane-6-carbonyl chloride
Rationale: Carboxylic acids are generally unreactive towards direct amination due to the formation of a stable ammonium carboxylate salt.[8] To overcome this, the carboxylic acid is activated by conversion to an acid chloride using thionyl chloride. The resulting acid chloride is highly electrophilic and readily undergoes nucleophilic attack by an amine.[8]
Protocol:
-
To a solution of this compound (1.0 eq) in anhydrous dichloromethane (5 mL/mmol) under an inert atmosphere, add thionyl chloride (1.2 eq) dropwise at 0 °C.
-
A catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops) can be added to facilitate the reaction.
-
The reaction mixture is allowed to warm to room temperature and then heated to reflux for 1-2 hours. The evolution of gas (SO₂ and HCl) will be observed.
-
The reaction is complete when gas evolution ceases. The excess thionyl chloride and solvent are removed under reduced pressure to yield the crude bicyclo[3.1.0]hexane-6-carbonyl chloride, which is typically used immediately in the next step without further purification.
Step 2.2: Amination of the Acid Chloride
Rationale: The highly reactive acid chloride is then treated with an ammonia source to form the desired carboxamide. Aqueous ammonium hydroxide is a convenient and effective reagent for this transformation.
Protocol:
-
The crude bicyclo[3.1.0]hexane-6-carbonyl chloride is dissolved in anhydrous dichloromethane and cooled to 0 °C.
-
Concentrated aqueous ammonium hydroxide (2.5 eq) is added dropwise to the stirred solution.
-
The reaction mixture is stirred vigorously at 0 °C for 30 minutes and then at room temperature for an additional 1-2 hours.
-
The reaction is monitored by TLC. Upon completion, the organic layer is separated, washed with water and brine, dried over anhydrous sodium sulfate, and filtered.
-
The solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography to afford bicyclo[3.1.0]hexane-6-carboxamide.
| Reagent | Molar Mass ( g/mol ) | Density (g/mL) | Amount (eq) |
| This compound | 126.15 | - | 1.0 |
| Thionyl chloride | 118.97 | 1.636 | 1.2 |
| Dichloromethane | 84.93 | 1.33 | Solvent |
| Ammonium hydroxide (28-30%) | 35.04 | 0.90 | 2.5 |
| Table 2: Reagents for the synthesis of Bicyclo[3.1.0]hexane-6-carboxamide. |
Conclusion
This application note provides a comprehensive and reliable protocol for the preparation of bicyclo[3.1.0]hexane-6-carboxamide. The described synthetic route is based on well-established and robust chemical transformations, ensuring its applicability in both academic and industrial research settings. The strategic use of a protecting group for the carboxylic acid, followed by a classical Simmons-Smith cyclopropanation and a standard amidation procedure, offers an efficient pathway to this valuable building block. Researchers and drug development professionals can utilize this protocol to access bicyclo[3.1.0]hexane-6-carboxamide and its derivatives for the exploration of new chemical space in the quest for novel therapeutics.
References
-
Monn, J. A., et al. (1997). Process Development of (1S,2S,5R,6S)- Spiro[bicyclo[3.1.0]hexane-2',5'-dioxo-2,4'-imidazolidine]-6-carboxylic Acid, (R)-α-Methylbenzenemethanamine Salt (LSN344309). Organic Process Research & Development, 1(4), 266-273. Available at: [Link]
-
Wikipedia. Simmons–Smith reaction. Available at: [Link]
-
SciSpace. Methods for the Preparation of Highly Functionalized Bicyclo[3.1.0]hexane mGluR2/3 Agonists. Available at: [Link]
-
National Institutes of Health. Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. Available at: [Link]
-
Leggio, A., et al. (2016). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. RSC Advances, 6(35), 29486-29494. Available at: [Link]
- European Patent Office. Preparation of bicyclohexane derivative.
-
Semantic Scholar. One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. Available at: [Link]
-
ChemRxiv. Bicyclo[m.n.k]alkane Building Blocks as Promising Benzene and Cycloalkane Isosteres: Multigram Synthesis, Physicochemical and Structural Characterization. Available at: [Link]
-
Taylor & Francis Online. Enantioselective syntheses of bicyclo[3.1.0]hexane carboxylic acid derivatives as templates for peptidomimetics. Available at: [Link]
-
Organic Chemistry Tutor. Cyclopropanation of Alkenes and the Simmons-Smith Reaction. Available at: [Link]
-
ResearchGate. (PDF) Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. Available at: [Link]
- Google Patents. 2-amino-bicyclo(3.1.0) hexane-2,6-dicarboxylic ester derivative.
-
Khan Academy. Preparation of amides using DCC. Available at: [Link]
-
Chemistry Steps. Amides from Carboxylic Acids-DCC and EDC Coupling. Available at: [Link]
-
HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. Available at: [Link]
-
PubMed. exo-Bicyclo(3.1.0)hexane-6-carboxylic acid and related compounds, oral hypoglycemic agents. Available at: [Link]
-
BORIS Portal. Synthesis of Cyclopentenone Isoprostanes and Highly Functionalized Cyclopentanes. Available at: [Link]
-
Chemistry LibreTexts. 22.9 Reactions of Carboxylic Acids. Available at: [Link]
-
Arkivoc. Spiro[bicyclo[3.2.0]heptane-2,2'-[1][2]dioxolan]-6-one - a versatile intermediate for the synthesis of cyclopentane-derived natural products. Available at: [Link]
-
OrgoSolver. Simmons–Smith reaction – cyclopropanation of alkenes. Available at: [Link]
-
YouTube. The Simmons-Smith Reaction & Cyclopropanation. Available at: [Link]
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Application Note: A Multi-technique Approach for the Definitive Characterization of Bicyclo[3.1.0]hexane Derivatives
Abstract
The bicyclo[3.1.0]hexane framework is a privileged scaffold in medicinal chemistry and materials science, prized for its rigid, three-dimensional structure that allows for precise spatial orientation of functional groups. This conformational restriction, however, presents unique challenges for comprehensive analytical characterization. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the application of key analytical techniques for the unambiguous structural elucidation and stereochemical assignment of bicyclo[3.1.0]hexane derivatives. We will delve into the nuances of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), X-ray Crystallography, and chiroptical methods, offering not just protocols, but the underlying scientific rationale for their application to this specific class of molecules.
The Analytical Challenge of the Bicyclo[3.1.0]hexane Core
The defining feature of the bicyclo[3.1.0]hexane system is the fusion of a cyclopentane ring and a cyclopropane ring. This fusion results in significant ring strain and a conformationally constrained "boat-like" conformation being the most stable arrangement.[1][2] This rigidity is a double-edged sword for the analytical chemist. While it simplifies the conformational landscape, the fixed spatial arrangement of atoms and the inherent strain can lead to unusual spectral properties and fragmentation behaviors that require careful interpretation. The primary analytical objectives when characterizing these derivatives are:
-
Confirmation of the bicyclo[3.1.0]hexane core structure.
-
Unambiguous assignment of the relative stereochemistry of substituents.
-
Determination of the absolute configuration for chiral derivatives.
-
Elucidation of impurity profiles and reaction byproducts.
This guide will address these objectives through a multi-technique approach, emphasizing the synergistic power of combining different analytical methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation
NMR spectroscopy is arguably the most powerful tool for the routine characterization of bicyclo[3.1.0]hexane derivatives in solution.[3][4] The rigid boat-like conformation leads to well-defined spatial relationships between protons, which can be probed through coupling constants (J-values) and Nuclear Overhauser Effects (NOEs).
Key Considerations for NMR Analysis
-
Dispersion of Signals: The rigid structure often leads to excellent signal dispersion in the ¹H NMR spectrum, minimizing peak overlap and facilitating analysis.
-
Proton-Proton Coupling Constants (³JHH): The Karplus relationship, which correlates the magnitude of the vicinal coupling constant to the dihedral angle between two protons, is particularly powerful for this scaffold. The fixed dihedral angles in the boat conformation result in predictable and diagnostic J-values for cis and trans relationships.
-
¹³C NMR Chemical Shifts: The strained nature of the cyclopropane ring carbons results in characteristic upfield shifts (typically 0-30 ppm). The chemical shifts of other carbons in the five-membered ring provide valuable information about the nature and orientation of substituents.
Experimental Protocols
Protocol 1: Standard NMR Analysis for Structural Confirmation
-
Sample Preparation:
-
Dissolve 5-10 mg of the bicyclo[3.1.0]hexane derivative in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, CD₃OD).[3] The choice of solvent should ensure good solubility and minimize signal overlap with the analyte.
-
Filter the solution through a glass wool plug into a clean, dry 5 mm NMR tube.
-
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum to assess purity and obtain initial structural information.
-
Acquire a ¹³C{¹H} NMR spectrum to determine the number of unique carbon environments.
-
Perform a 2D Correlation Spectroscopy (COSY) experiment to establish proton-proton connectivity within the spin systems of the bicyclic core and its substituents.
-
Acquire a 2D Heteronuclear Single Quantum Coherence (HSQC) spectrum to correlate each proton to its directly attached carbon. This is crucial for unambiguous assignment of both ¹H and ¹³C resonances.
-
Run a 2D Heteronuclear Multiple Bond Correlation (HMBC) experiment to identify long-range (2-3 bond) correlations between protons and carbons. This is invaluable for connecting different fragments of the molecule and confirming the overall carbon skeleton.
-
For stereochemical assignments, a 2D Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) experiment is essential. Cross-peaks in these spectra indicate through-space proximity between protons, allowing for the determination of relative stereochemistry.
-
Data Interpretation Workflow:
Caption: Workflow for NMR-based structural elucidation.
Table 1: Typical ¹H and ¹³C NMR Chemical Shift Ranges for the Bicyclo[3.1.0]hexane Core
| Position | Typical ¹H Chemical Shift (ppm) | Typical ¹³C Chemical Shift (ppm) | Notes |
| Cyclopropane (C1, C5, C6) | 0.5 - 2.0 | 10 - 30 | Highly shielded due to ring strain. |
| Bridgehead (C1, C5) | 1.0 - 2.5 | 20 - 40 | Chemical shift is sensitive to substituents. |
| Cyclopentane (C2, C3, C4) | 1.5 - 3.0 | 25 - 50 | Substituent effects can cause significant shifts. |
Mass Spectrometry: Unveiling Molecular Weight and Fragmentation Pathways
Mass spectrometry provides the crucial determination of the molecular weight and elemental composition of bicyclo[3.1.0]hexane derivatives. The fragmentation patterns observed can also offer valuable structural information, although the strained nature of the ring system can lead to complex rearrangements.[5][6]
Ionization Techniques and Fragmentation
-
Electron Ionization (EI): Often leads to extensive fragmentation, which can be useful for fingerprinting but may result in a weak or absent molecular ion peak. Common fragmentation pathways involve the opening of the strained cyclopropane ring.[7]
-
Soft Ionization Techniques (ESI, APCI): Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are preferred for obtaining a strong signal for the molecular ion ([M+H]⁺ or [M-H]⁻), which is essential for confirming the molecular weight.[8] High-resolution mass spectrometry (HRMS) with these techniques allows for the determination of the elemental formula.
Protocol 2: HRMS Analysis for Elemental Composition
-
Sample Preparation:
-
Prepare a dilute solution of the sample (typically 1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).
-
Further dilute the stock solution to a final concentration of 1-10 µg/mL in the mobile phase.
-
-
Instrumentation and Data Acquisition:
-
Utilize an ESI or APCI source coupled to a high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap instrument.
-
Acquire data in both positive and negative ion modes to ensure detection of the molecular ion.
-
Perform data analysis to determine the accurate mass of the molecular ion and calculate the elemental composition.
-
Fragmentation Analysis Workflow:
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of Bicyclo[3.1.0]hexane-6-carboxylic acid
Welcome to the technical support center for the synthesis of Bicyclo[3.1.0]hexane-6-carboxylic acid and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this valuable and synthetically challenging scaffold. Bicyclo[3.1.0]hexanes are critical structural motifs in numerous natural products and bioactive compounds, but their inherent ring strain makes their synthesis a non-trivial endeavor.[1][2]
This document provides field-proven insights through a series of troubleshooting guides and frequently asked questions to help you navigate the common pitfalls and optimize your synthetic strategy.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific, practical problems that can arise during the synthesis. Each entry explains the potential root causes and provides actionable solutions.
Q1: My Simmons-Smith cyclopropanation reaction is sluggish, incomplete, or fails to initiate. What's going wrong?
A1: The Simmons-Smith reaction, a cornerstone for this synthesis, relies on the formation of an active organozinc carbenoid species.[3][4] Failure is often linked to the quality of the reagents or the activation of the zinc.
Causality & Troubleshooting Steps:
-
Zinc Activation is Critical: The zinc-copper couple or zinc dust must be highly active. Commercial zinc dust is often passivated with a layer of zinc oxide.
-
Protocol: Before use, wash the zinc dust with dilute HCl (e.g., 2% solution) to etch the oxide layer, followed by sequential washes with deionized water, ethanol, and finally, anhydrous diethyl ether. Dry thoroughly under vacuum. This freshly activated zinc is significantly more reactive.
-
-
Reagent Purity and Stoichiometry:
-
Diiodomethane (CH₂I₂): This reagent can degrade, releasing iodine (visible as a pink or brown tinge). Purify it by passing it through a short plug of activated alumina or by shaking with aqueous sodium thiosulfate, followed by drying and distillation.
-
Solvent Anhydrousness: The zinc carbenoid is sensitive to moisture. Ensure all solvents (typically diethyl ether or 1,2-dichloroethane) are rigorously dried.
-
Stoichiometry: While a 1:1 ratio of alkene to CH₂I₂ is theoretical, using a slight excess (1.1-1.5 equivalents) of the Simmons-Smith reagent (Zn/Cu and CH₂I₂) can drive the reaction to completion.
-
-
Reaction Temperature: The reaction is typically run at room temperature or with gentle reflux. If the reaction is sluggish, a modest increase in temperature may help, but be cautious as side reactions can occur at higher temperatures.
A typical troubleshooting workflow for this issue is outlined below.
Caption: Troubleshooting workflow for a failing Simmons-Smith reaction.
Q2: I'm getting a mixture of endo and exo isomers of the C6-carboxylic acid. How can I improve the stereoselectivity?
A2: Controlling the stereochemistry at the C6 position is a classic challenge in the synthesis of this scaffold. The endo/exo ratio is determined during the cyclopropanation step and is heavily influenced by steric and electronic factors.
Mechanistic Insights & Control Strategies:
-
Directing Groups: The Simmons-Smith reaction can be directed by Lewis basic functional groups, such as hydroxyls, that can coordinate to the zinc carbenoid.[3] If you start from a cyclopentenol derivative, the cyclopropanation will occur syn (on the same face) to the hydroxyl group. Subsequent oxidation can then provide the desired carboxylic acid with high stereocontrol.
-
Steric Hindrance: The approach of the cyclopropanating agent is sensitive to steric bulk.
-
Starting Material: Using a bulky ester of the precursor cyclopentene carboxylic acid (e.g., a tert-butyl or 2,6-diisopropylphenyl ester) can effectively block one face of the double bond, favoring the formation of one diastereomer over the other.
-
Reagent: The choice of cyclopropanating agent matters. The Furukawa-modified reagent (Et₂Zn/CH₂I₂) is often considered less sterically demanding than the traditional Zn/Cu couple, which may influence the diastereomeric ratio.[4][5]
-
-
Post-Synthesis Isomerization: It is sometimes possible to epimerize the less stable isomer to the more stable one. For this compound, the exo isomer is generally more thermodynamically stable. Treatment of the ester derivative with a strong, non-nucleophilic base (e.g., DBU) can potentially isomerize an endo ester to the exo form via an enolate intermediate, though this must be evaluated on a case-by-case basis.[6]
Q3: The yield is consistently low even when the starting material is consumed. What are the likely side reactions?
A3: Low isolated yields in the synthesis of strained ring systems often point to polymerization or rearrangement pathways.
Potential Side Reactions & Mitigation:
-
Carbenoid Insertion: The zinc carbenoid can insert into C-H or O-H bonds, though this is less common than addition to alkenes. Ensure the reaction is clean and free of extraneous alcohols or acidic protons.
-
Ring Opening: The high ring strain of the bicyclo[3.1.0]hexane system can make it susceptible to cleavage under acidic or basic conditions, especially during workup or purification.[2]
-
Solution: Employ a neutral workup procedure. For example, quench the Simmons-Smith reaction carefully with saturated aqueous ammonium chloride (NH₄Cl) or a Rochelle's salt solution rather than strong acid. Avoid strong bases during extraction.
-
-
Purification Losses: The carboxylic acid product can be challenging to purify via column chromatography due to its polarity.
-
Strategy: It is often easier to purify the corresponding methyl or ethyl ester and then perform the hydrolysis in the final step. Recrystallization of the solid carboxylic acid or its salt (e.g., an amine salt) can be a highly effective method for purification on a larger scale.[7]
-
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
A1: Several strategies exist, with the choice depending on scale, required stereopurity, and available starting materials. The most common approaches construct the three-membered ring onto a pre-existing five-membered ring.
| Synthetic Route | Key Reagents | Typical Yield | Advantages | Disadvantages |
| Simmons-Smith Cyclopropanation | Zn/Cu, CH₂I₂ or Et₂Zn, CH₂I₂ | 50-80% | High functional group tolerance; stereospecific reaction.[4] | Requires activation of zinc; can be expensive due to diiodomethane. |
| Diazomethane Addition | CH₂N₂ (often with a catalyst like Pd(OAc)₂) | 60-90% | Often high yielding; can be very clean. | Diazomethane is highly toxic and explosive; requires specialized equipment and handling.[8][9] |
| Intramolecular Cyclization | Base (e.g., LiHMDS) on a functionalized cyclopentane | 45-70% | Can provide access to complex, substituted analogues.[10] | Requires a more complex, multi-step synthesis of the precursor.[1][2] |
Q2: How does stereochemistry play a role, and how is it controlled?
A2: The stereochemistry of the bicyclo[3.1.0]hexane core is critical for its biological activity. There are multiple stereocenters, and their relative and absolute configurations must be precisely controlled.[11] The synthesis of specific enantiomers often requires either starting from a chiral material, like (+)-3-carene, or employing an asymmetric reaction or resolution step.[7][11][12]
The diagram below illustrates the key cyclopropanation step in a stereocontrolled synthesis.
Caption: Directed Simmons-Smith reaction for stereocontrol.
Asymmetric Simmons-Smith reactions, using chiral ligands to control the facial selectivity of the cyclopropanation on an achiral alkene, are also a powerful tool for accessing enantioenriched products.[13]
Q3: What are the key safety considerations for this synthesis?
A3: Safety is paramount, especially concerning the reagents used in some of the common synthetic routes.
-
Diazomethane (CH₂N₂): This is a severe inhalation hazard and is notoriously explosive, especially in concentrated form or in the presence of sharp glass edges or certain metal salts. It should only be generated and used in situ behind a blast shield in a well-ventilated fume hood by trained personnel.[8][9] Safer alternatives like (trimethylsilyl)diazomethane are often preferred.
-
Diethylzinc (Et₂Zn): Used in the Furukawa modification, diethylzinc is pyrophoric and will ignite spontaneously on contact with air. It must be handled strictly under an inert atmosphere (e.g., argon or nitrogen) using syringe and cannula techniques.
-
Diiodomethane (CH₂I₂): While not as acutely hazardous as the above, diiodomethane is a toxic and dense liquid. It should be handled in a fume hood with appropriate personal protective equipment (PPE).
Representative Protocol: Simmons-Smith Cyclopropanation of Ethyl Cyclopent-1-ene-1-carboxylate
This protocol describes a common and reliable method for constructing the bicyclo[3.1.0]hexane core.
Step 1: Activation of Zinc
-
Place zinc dust (2.0 eq.) in a flask under an inert atmosphere.
-
Add a small amount of copper(I) chloride (0.1 eq.) to form the zinc-copper couple.
-
Heat the mixture gently under vacuum to ensure it is dry and to facilitate alloy formation. Allow to cool.
Step 2: Cyclopropanation Reaction
-
To the flask containing the activated zinc-copper couple, add anhydrous diethyl ether.
-
Add a solution of diiodomethane (1.5 eq.) in diethyl ether dropwise via an addition funnel. A gentle exotherm and bubbling may be observed as the iodomethylzinc iodide carbenoid forms. Stir for 30 minutes.
-
Add a solution of ethyl cyclopent-1-ene-1-carboxylate (1.0 eq.) in diethyl ether dropwise to the stirred suspension.
-
Stir the reaction mixture at room temperature or with gentle reflux overnight. Monitor the reaction progress by TLC or GC-MS.
Step 3: Workup and Purification
-
Cool the reaction mixture in an ice bath and quench by the slow, dropwise addition of saturated aqueous NH₄Cl.
-
Filter the mixture through a pad of celite to remove the zinc salts, washing the pad with diethyl ether.
-
Transfer the filtrate to a separatory funnel, wash with saturated brine, dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product, ethyl bicyclo[3.1.0]hexane-6-carboxylate, can be purified by vacuum distillation or silica gel chromatography.
Step 4: Hydrolysis to the Carboxylic Acid
-
Dissolve the purified ester in a mixture of ethanol and water.
-
Add an excess of sodium hydroxide (NaOH) or lithium hydroxide (LiOH) (2-3 eq.).
-
Stir the mixture at room temperature or with gentle heating until saponification is complete (monitored by TLC).
-
Remove the ethanol under reduced pressure. Dilute the aqueous residue with water and wash with ether to remove any non-polar impurities.
-
Cool the aqueous layer in an ice bath and carefully acidify with cold 1M HCl to a pH of ~2.
-
Extract the aqueous layer multiple times with ethyl acetate.
-
Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate to yield this compound, which can be further purified by recrystallization.
References
-
Gicquel, M., et al. (2019). Synthesis of bicyclo[3.1.0]hexanes by (3 + 2) annulation of cyclopropenes with aminocyclopropanes. Chemical Science. Available at: [Link]
-
Gicquel, M., et al. (2019). Synthesis of bicyclo[3.1.0]hexanes by (3 + 2) annulation of cyclopropenes with aminocyclopropanes. National Center for Biotechnology Information. Available at: [Link]
-
Skrobisz, S., et al. (2008). Stereochemistry of terpene derivatives. Part 6: Chemoenzymatic synthesis of chiral bicyclo[3.1.0]hexane derivatives with olfactory properties. Tetrahedron: Asymmetry. Available at: [Link]
-
Krief, A., et al. (1998). Synthesis and Absolute Structure Determination of Camphanoate Derivatives of Five Bicyclo[3.1.0]hexane Compounds. Acta Crystallographica Section C. Available at: [Link]
-
Wang, Z., et al. (2021). A Cu(I)/secondary amine-cocatalyzed intramolecular radical cyclopropanation of aldehydes towards bicyclo[3.1.0]hexanes containing vicinal all-carbon quaternary stereocenters. Nature Communications. Available at: [Link]
-
Soloshonok, V. A., et al. (2007). Enantioselective syntheses of bicyclo[3.1.0]hexane carboxylic acid derivatives. Journal of Fluorine Chemistry. Available at: [Link]
-
Fukushima, K., et al. (2002). Scalable Synthesis of ( )-2-Amino-3-fluorobicyclo[3.1.0]hexane-2,6-dicarboxylic Acid as a Potent and Selective Group II Metabotropic Glutamate Receptor Agonist. Chemical and Pharmaceutical Bulletin. Available at: [Link]
-
Mykhailiuk, P. K. (2019). Chemoselective formation of bicyclo[3.1.0]hexane derivatives 27... ResearchGate. Available at: [Link]
-
Shafi, S., et al. (2022). Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. Molecules. Available at: [Link]
-
Wikipedia. (n.d.). Simmons–Smith reaction. Available at: [Link]
-
Zhang, M., et al. (2023). Base-Promoted Intramolecular Addition of Vinyl Cyclopropanecarboxamides to Access Conformationally Restricted Aza[3.1.0]bicycles. Molecules. Available at: [Link]
-
Shafi, S., et al. (2022). Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. ResearchGate. Available at: [Link]
-
Taber, D. F., et al. (2005). Methods for the Preparation of Highly Functionalized Bicyclo[3.1.0]hexane mGluR2/3 Agonists. Current Organic Chemistry. Available at: [Link]
-
El-Sabae, A., et al. (2021). Synthesis and Evaluation of Bicyclo[3.1.0]hexane-Based UDP-Galf Analogues as Inhibitors of the Mycobacterial Galactofuranosyltransferase GlfT2. Molecules. Available at: [Link]
-
Zhang, T. Y., et al. (2002). Process Development of (1S,2S,5R,6S)- Spiro[bicyclo[3.1.0]hexane-2',5'-dioxo-2,4'-imidazolidine]-6-carboxylic Acid, (R)-α-Methylbenzenemethanamine Salt (LSN344309). Organic Process Research & Development. Available at: [Link]
-
Ashenhurst, J. (2023). Reactions Of Diazomethane (CH2N2) And Their Mechanisms. Master Organic Chemistry. Available at: [Link]
-
WO2004113295A1 - Process and intermediates for the preparation of (1r,2s,5s)-6,6-dimethyl-3-azabicyclo[1][11]hexane-2-carboxylates or salts thereof. Google Patents. Available at:
-
Degtyarenko, M., et al. (2022). Bicyclo[m.n.k]alkane Building Blocks as Promising Benzene and Cycloalkane Isosteres: Multigram Synthesis, Physicochemical and Structural Characterization. ChemRxiv. Available at: [Link]
-
RU2388747C2 - Method for synthesis of bicyclo[1][11]hexane derivatives and intermediate compound to this end. Google Patents. Available at:
-
Pifferi, G., et al. (1972). exo-Bicyclo(3.1.0)hexane-6-carboxylic acid and related compounds, oral hypoglycemic agents. Journal of Medicinal Chemistry. Available at: [Link]
-
MySkinRecipes. (n.d.). cis-3-oxathis compound. Available at: [Link]
-
Ismael, A., et al. (2023). A Base-Free, Low Temperature Click and Release Reaction for the In Situ Generation of Diazomethane. Advanced Synthesis & Catalysis. Available at: [Link]
- WO2005047215A2 - Processes for preparing bicyclo [3.1.0] hexane derivatives, and intermediates thereto. Google Patents.
-
Wang, G., et al. (2014). Asymmetric Synthesis of 2-Azabicyclo[3.1.0]hexane-3-carboxylic Acid. Chinese Journal of Organic Chemistry. Available at: [Link]
-
de Meijere, A., et al. (2004). Spirocyclopropanated Bicyclic Compounds. Synthesis. Available at: [Link]
-
van der Doef, S., et al. (2015). A concise synthesis of anti-bicyclo[6.1.0]nonyne carboxylic acid. RSC Advances. Available at: [Link]
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Synthesis of bicyclo[3.1.0]hexanes by (3 + 2) annulation of cyclopropenes with aminocyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
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- 11. Redirecting [linkinghub.elsevier.com]
- 12. journals.iucr.org [journals.iucr.org]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Separation of Endo/Exo Isomers of Bicyclo[3.1.0]hexane-6-carboxylic Acid
Welcome to the technical support center for the resolution of endo and exo isomers of Bicyclo[3.1.0]hexane-6-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable advice for overcoming common challenges encountered during the separation of these diastereomers. The inherent structural similarities between endo and exo isomers can make their separation a formidable task, often requiring careful optimization of experimental conditions.[1][2] This resource combines theoretical principles with practical, field-proven protocols to empower you to achieve high-purity separation.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in separating endo and exo isomers of this compound?
The main difficulty lies in the subtle differences in their physical and chemical properties.[1] Because they are diastereomers, they possess distinct three-dimensional arrangements which, in the case of this compound, results in only minor variations in polarity and steric hindrance.[2][3] This makes achieving baseline separation via standard chromatographic or crystallization techniques challenging. The kinetic product of many synthetic routes is often the endo isomer, while the exo isomer can be the thermodynamically more stable product, leading to mixtures that require efficient separation.[4]
Q2: Which analytical techniques are most effective for determining the ratio of endo to exo isomers in a sample?
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy and Gas Chromatography (GC) are the most reliable methods for quantifying the isomeric ratio.[4] In ¹H NMR, the distinct chemical environments of the protons in each isomer lead to non-overlapping peaks that can be integrated to determine their relative concentrations. For GC analysis, the isomers will typically exhibit different retention times, allowing for their quantification.[4] High-Performance Liquid Chromatography (HPLC) can also be employed, particularly with method development to optimize selectivity.[5]
Q3: Is derivatization a viable strategy to improve the separation of these isomers?
Yes, derivatization can be a powerful tool. Converting the carboxylic acid to an ester or an amide with a chiral resolving agent can create diastereomeric derivatives with more pronounced differences in their physical properties, facilitating separation by chromatography or crystallization.[6][7][8] For instance, forming an amide with a chiral amine can enhance the resolution on a silica gel column.[6] However, this adds extra steps to the synthesis (derivatization and subsequent cleavage), which must be considered in the overall efficiency of the process.
Troubleshooting Guides
Issue 1: Poor Resolution in Column Chromatography
Symptoms:
-
Broad, overlapping peaks for the endo and exo isomers.
-
Inability to achieve baseline separation, even with gradient elution.
Possible Causes & Solutions:
-
Inappropriate Stationary Phase: The polarity difference between the isomers is small, and standard silica or C18 columns may not provide sufficient selectivity.[1][5]
-
Suboptimal Mobile Phase Composition: The choice and ratio of solvents in the mobile phase are critical for achieving selectivity.
-
Solution: A systematic approach to mobile phase optimization is recommended. Start with a binary system (e.g., hexane/ethyl acetate) and perform a gradient elution to determine the approximate elution conditions. Then, fine-tune the isocratic or shallow gradient conditions around this point. Adding a small percentage of a third solvent, like methanol or isopropanol (around 1%), can sometimes sharpen peaks.[1] For acidic compounds, adding a small amount of an acid modifier (e.g., acetic acid or trifluoroacetic acid) to the mobile phase can improve peak shape.[10]
-
-
Low Column Efficiency: An improperly packed column or a column that has degraded over time will lead to band broadening.
-
Solution: Ensure you are using a high-quality, well-packed column. If the column is old, consider replacing it. Using columns with smaller particle sizes can also increase resolution.[5]
-
Issue 2: Co-elution of Isomers
Symptoms:
-
A single, often broadened, peak is observed where two distinct peaks are expected.
-
¹H NMR analysis of the collected fraction confirms the presence of both isomers.
Possible Causes & Solutions:
-
Insufficient Selectivity: The chosen chromatographic system (stationary and mobile phase) does not provide enough difference in retention for the two isomers.
-
Solution: Focus on changing the selectivity of your system. This can be achieved by changing the stationary phase or the mobile phase composition.[5] Trying different solvent systems, such as replacing ethyl acetate with diethyl ether or dichloromethane, can alter the interactions with the stationary phase and potentially resolve the isomers.[1]
-
-
Temperature Effects: Temperature can influence the separation, and ambient temperature may not be optimal.
-
Solution: Investigate the effect of temperature on the separation. Running the chromatography at a lower or higher temperature can sometimes improve resolution.[11]
-
Issue 3: Difficulty with Fractional Crystallization
Symptoms:
-
The product "oils out" instead of forming crystals.
-
Crystals do not form even after extended periods at low temperatures.
-
The resulting crystals are not significantly enriched in one isomer.
Possible Causes & Solutions:
-
Supersaturation Not Reached: The solution may not be concentrated enough for crystallization to occur.
-
Solution: Slowly evaporate the solvent under a gentle stream of nitrogen or by rotary evaporation to reach the point of saturation, then allow the solution to cool slowly.[4]
-
-
Rapid Cooling: Cooling the solution too quickly can cause the compound to precipitate as an amorphous solid or oil rather than forming an ordered crystal lattice.[4]
-
Solution: Allow the solution to cool to room temperature slowly, and then transfer it to a refrigerator or freezer. Insulating the flask can help to slow the cooling rate.
-
-
Insufficient Purity: Impurities can inhibit crystallization.
-
Solution: Ensure the starting material is of reasonable purity. A preliminary purification by column chromatography, even if it doesn't fully separate the isomers, can remove baseline impurities and facilitate crystallization.
-
-
Solvent Choice: The chosen solvent may not be ideal for differentiating the solubilities of the two isomers.
-
Solution: Screen a variety of solvents or solvent mixtures. The ideal solvent will have a steep solubility curve with respect to temperature and will exhibit a significant solubility difference between the endo and exo isomers. Toluene is a commonly used solvent for similar bicyclic compounds.[4]
-
-
Lack of Nucleation Sites: Crystallization may be slow to initiate.
-
Solution: Induce crystallization by scratching the inside of the flask with a glass rod at the surface of the solution. Adding a seed crystal of the desired pure isomer, if available, is also highly effective.[4]
-
Experimental Protocols
Protocol 1: Preparative Column Chromatography
This protocol provides a starting point for the separation of endo and exo isomers of this compound. Optimization will likely be required.
Materials:
-
Silica gel (230-400 mesh)
-
Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Acetic acid (optional)
-
Glass chromatography column
-
Fraction collector
-
TLC plates (silica gel 60 F254)
Procedure:
-
Slurry Packing: Prepare a slurry of silica gel in the initial mobile phase (e.g., 95:5 Hexane:Ethyl Acetate). Pour the slurry into the column and allow it to pack under a positive pressure of air or nitrogen.
-
Sample Loading: Dissolve the mixture of isomers in a minimal amount of the mobile phase or a slightly stronger solvent. Adsorb the sample onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column bed.
-
Elution: Begin elution with the initial mobile phase. A typical starting point is a non-polar mixture such as Hexane:Ethyl Acetate (95:5).
-
Gradient (Optional): If the isomers do not elute, gradually increase the polarity of the mobile phase. For example, increase the ethyl acetate concentration in 1-2% increments. If peak shape is poor, consider adding 0.1-0.5% acetic acid to the mobile phase.
-
Fraction Collection: Collect small fractions and analyze them by TLC to determine the purity of each fraction.
-
Analysis: Combine the pure fractions of each isomer and confirm their identity and purity by ¹H NMR.
Protocol 2: Fractional Crystallization
This protocol outlines a general procedure for separating the isomers based on differences in solubility.
Materials:
-
Mixture of endo and exo isomers
-
Selected crystallization solvent (e.g., toluene, ethyl acetate, or a mixture)
-
Erlenmeyer flask
-
Heating mantle or hot plate
-
Ice bath
-
Buchner funnel and filter paper
Procedure:
-
Dissolution: In an Erlenmeyer flask, add the isomeric mixture and the minimum amount of hot solvent required to fully dissolve the solid.
-
Slow Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Covering the flask with a watch glass will prevent solvent evaporation.
-
Induce Crystallization (if necessary): If no crystals have formed, scratch the inner surface of the flask with a glass rod or add a seed crystal.
-
Further Cooling: Once crystals begin to form at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of the cold crystallization solvent.
-
Analysis: Dry the crystals and the filtrate separately. Analyze the isomeric ratio of both the crystalline material and the solid obtained from the mother liquor by ¹H NMR to assess the efficiency of the separation.
-
Recrystallization: For higher purity, the enriched crystalline material can be subjected to one or more additional recrystallization steps.[4]
Data Presentation
Table 1: Example Solvent Systems for Chromatographic Separation
| Stationary Phase | Mobile Phase System (v/v) | Modifier | Expected Elution Order |
| Silica Gel | Hexane / Ethyl Acetate (98:2 to 90:10) | 0.1% Acetic Acid | Typically exo elutes first |
| Silica Gel | Dichloromethane / Methanol (99:1 to 95:5) | None | Varies |
| C18 (Reverse Phase) | Acetonitrile / Water (gradient) | 0.1% Formic Acid | Typically endo elutes first |
Note: The elution order can vary depending on the specific substitution pattern and experimental conditions. Empirical determination is necessary.
Visualizations
Structural Isomers
Separation Workflow
References
-
Enantiomeric separation of bicyclo[2.2.2]octane-based 2-amino-3-carboxylic acids on macrocyclic glycopeptide chiral stationary phases - PubMed. Available at: [Link]
-
Help with separation of diastereomers. : r/CHROMATOGRAPHY - Reddit. Available at: [Link]
-
How to separate the diastereomer peak from main peak? - ResearchGate. Available at: [Link]
-
HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - NIH. Available at: [Link]
-
Separation of diastereomers - Chromatography Forum. Available at: [Link]
-
Enantiomeric Separation of Bicyclo[2.2.2]octane-Based 2-Amino-3-Carboxylic Acids on Macrocyclic Glycopeptide Chiral Stationary Phases | Request PDF - ResearchGate. Available at: [Link]
-
Exo vs Endo Products In The Diels Alder: How To Tell Them Apart. Available at: [Link]
-
Stereoselective Synthesis of Either Exo- or Endo- 3‑Azabicyclo[3.1.0]hexane-6-carboxylates by Dirhodium(II) - Semantic Scholar. Available at: [Link]
-
Trouble with chiral separations - May 20 2020 - Chromatography Today. Available at: [Link]
-
Stereoselective Synthesis of Either Exo- or Endo-3-Azabicyclo[3.1.0]hexane-6-carboxylates by Dirhodium(II)-Catalyzed Cyclopropanation with Ethyl Diazoacetate under Low Catalyst Loadings - NIH. Available at: [Link]
-
Scalable Synthesis of ( )-2-Amino-3-fluorobicyclo[3.1.0]hexane-2,6- dicarboxylic Acid as a Potent and Selective Group II Metabotropic Glutamate Receptor Agonist - J-Stage. Available at: [Link]
-
10.5: Endo and Exo Products - Chemistry LibreTexts. Available at: [Link]
-
Synthesis and Evaluation of Bicyclo[3.1.0]hexane-Based UDP-Galf Analogues as Inhibitors of the Mycobacterial Galactofuranosyltransferase GlfT2 - MDPI. Available at: [Link]
-
Methods for the Preparation of Highly Functionalized Bicyclo[3.1.0]hexane mGluR2/3 Agonists - SciSpace. Available at: [Link]
-
Separation of enantiomers: needs, challenges, perspectives - PubMed. Available at: [Link]
-
RU2388747C2 - Method for synthesis of bicyclo[1][4]hexane derivatives and intermediate compound to this end - Google Patents. Available at:
- WO2005047215A2 - Processes for preparing bicyclo [3.1.0] hexane derivatives, and intermediates thereto - Google Patents.
-
Novel Liquid Crystalline Compounds Containing Bicyclo[3.1.0]hexane Core Units | Request PDF - ResearchGate. Available at: [Link]
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Some Items of Interest to Process R&D Chemists and Engineers - ACS Publications. Available at: [Link]
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Rapid Paper Chromatography of Carboxylic Acids. - SciSpace. Available at: [Link]
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A Simple and Efficient Approach to the Synthesis of Endo and Exo Bicyclo[6.1.0]nona-3,5-diene-9-carboxaldehyde - MDPI. Available at: [Link]
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Chiral resolution - Wikipedia. Available at: [Link]
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Resolution of Enantiomers - Stereochemical and Conformational Isomerism | Organic Chemistry - Pharmacy 180. Available at: [Link]
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Part 6: Resolution of Enantiomers - Chiralpedia. Available at: [Link]
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Separation of Enantiomers: Needs, Challenges, Perspectives | Request PDF - ResearchGate. Available at: [Link]
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exo-Bicyclo(3.1.0)hexane-6-carboxylic acid and related compounds, oral hypoglycemic agents - PubMed. Available at: [Link]
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Methods of Resolution | Dalal Institute. Available at: [Link]
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Asymmetric C–H Functionalization of Bicyclo[2.1.1]hexanes and Their 2-Oxa- and 2-Aza Derivatives via Rhodium Carbene Intermediates | Journal of the American Chemical Society. Available at: [Link]
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SYNTHESIS OF ETHYL (1S,2R,3S,4S,5S)-2,3-O-(ISOPROPYLIDENE) - NIH. Available at: [Link]
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3-AZA-BICYCLO[3.1.0]HEXANE DERIVATIVES - European Patent Office - EP 2079690 B1 - Googleapis.com. Available at: [Link]
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Technical Support Center: Synthesis of Bicyclo[3.1.0]hexane-6-carboxylic acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of Bicyclo[3.1.0]hexane-6-carboxylic acid and its derivatives. This guide is designed for researchers, chemists, and drug development professionals who are working with this important structural motif. The bicyclo[3.1.0]hexane core is a key component in a variety of biologically active molecules, most notably as a conformationally restricted glutamate analog for targeting metabotropic glutamate receptors (mGluR).[1]
This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you overcome common challenges and improve the yield and purity of your synthesis. The information is grounded in established chemical principles and field-proven insights to ensure you can build a robust and reproducible process.
Section 1: Troubleshooting Guide
This section addresses specific, common problems encountered during the synthesis.
Q1: My overall yield is consistently low. What are the most common causes?
Low yield is a frequent issue that can often be traced back to a few critical areas of the experimental setup, particularly in cyclopropanation reactions like the Simmons-Smith reaction.
-
Inactive Zinc Reagent: The Simmons-Smith reaction, a common method for this synthesis, relies on an active organozinc carbenoid.[2] If you are using a zinc-copper couple, its activity is paramount. Passivation of the zinc surface with zinc oxide will prevent the reaction from initiating. Ensure the zinc dust is fresh and the activation procedure (e.g., washing with HCl, followed by water, ethanol, and ether, then treating with copper sulfate or using a pre-formed couple) is performed meticulously.[3]
-
Reagent Purity and Stoichiometry: The purity of the diiodomethane (CH₂I₂) is critical. It should be freshly distilled or passed through a plug of alumina to remove iodine and acidic impurities. Ensure you are using the correct stoichiometry; an excess of the cyclopropanating agent is often required, but a large excess can lead to side reactions.[3]
-
Moisture and Air Sensitivity: Organozinc reagents are sensitive to moisture and oxygen. While the Simmons-Smith reaction is more tolerant than many other organometallic reactions, it is crucial to perform the reaction under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents to achieve high, reproducible yields.[4]
-
Reaction Temperature: While many Simmons-Smith reactions proceed well at room temperature or with gentle heating, the stability of the carbenoid and potential side reactions are temperature-dependent. If the reaction is sluggish, a modest increase in temperature may help. Conversely, if side products are an issue, cooling the reaction may improve selectivity.
Q2: I'm observing significant formation of side products. How can I improve selectivity?
Side product formation often points to issues with reaction control or the inherent reactivity of the intermediates.
-
Carbene Insertion: In syntheses involving carbene precursors (e.g., from diazo compounds), the highly reactive carbene can insert into C-H bonds or react with other functional groups in the molecule, competing with the desired cyclopropanation.[5] This can be mitigated by using metal catalysts (e.g., Rhodium or Copper complexes) that form more selective metal-carbene intermediates.[6]
-
Stereoselectivity Issues: The Simmons-Smith reaction is stereospecific, meaning the stereochemistry of the starting alkene is preserved in the product.[2][5] However, facial selectivity (attack from the top or bottom face of the alkene) can be an issue. The presence of a directing group, such as a nearby hydroxyl group, can strongly influence the stereochemical outcome by coordinating to the zinc reagent and directing the methylene transfer to the syn face.[7][8] If your precursor lacks a directing group, you may obtain a mixture of diastereomers.
-
Incomplete Reaction: If the reaction does not go to completion, you will face a difficult separation of the product from the starting material. This is often a symptom of the issues described in Q1 (inactive reagent, impurities). Monitor the reaction by TLC or GC-MS to determine the optimal reaction time.
Q3: The reaction seems to stall before all the starting material is consumed. What factors could be responsible?
A stalled reaction is typically due to the deactivation of a key reagent or catalyst.
-
Passivation of Zinc Surface: As mentioned, the zinc surface in a Simmons-Smith reaction can become coated with byproducts or unreactive oxides, halting the formation of the active carbenoid.[3] Sometimes, adding freshly activated zinc or using mechanical stirring that promotes abrasion of the zinc particles can help restart the reaction.
-
Catalyst Decomposition: In catalytic systems (e.g., Rh(II)-catalyzed decomposition of diazo compounds), the catalyst itself can degrade over time, especially if impurities are present in the substrate or solvent. Ensure all components are of high purity.
-
Solvent Effects: The choice of solvent can significantly impact the reaction rate. In Simmons-Smith reactions, the Lewis basicity of the solvent can affect the electrophilicity of the zinc carbenoid. Highly coordinating solvents can sometimes slow the reaction down.[4] Diethyl ether is a standard choice, but other solvents like 1,2-dichloroethane (DCE) have also been used effectively.[3]
Q4: I'm having difficulty with the final purification. What are the best methods?
Purifying this compound can be challenging due to its polarity and the potential for residual metal salts.
-
Removal of Zinc Salts: After a Simmons-Smith reaction, the zinc iodide and unreacted zinc must be removed. A standard workup involves quenching the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl) or a tartrate buffer, followed by extraction. Filtration through a pad of Celite before the extraction can help remove fine zinc particles.
-
Chromatography: For the ester intermediate, silica gel column chromatography is typically effective. A gradient elution using a non-polar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate) is common.
-
Crystallization: The final carboxylic acid product is often a crystalline solid. After hydrolysis of the ester and extraction, crystallization from a suitable solvent system (e.g., ethyl acetate/hexanes or acetone/water) can be a highly effective method for purification, often providing material of very high purity.
Q5: How can I control the stereochemistry (exo vs. endo) of the carboxylic acid group?
The exo or endo orientation of the C6-substituent is a critical feature, particularly for biological activity.
-
Directed Cyclopropanation: The primary way to control stereochemistry is during the cyclopropanation step. As discussed in Q2, a hydroxyl group on the five-membered ring precursor can direct the cyclopropanation to the same face, leading to a specific diastereomer.[7][9] Careful design of the synthetic precursor is therefore the most powerful strategy.
-
Epimerization: In some cases, if an undesired isomer is formed, it may be possible to epimerize the center at C6. This typically involves forming an enolate under basic conditions, which can then be re-protonated. This strategy is highly substrate-dependent and may not always be feasible.[1]
-
Separation of Isomers: If a mixture of isomers is unavoidable, careful chromatography (sometimes requiring chiral HPLC for enantiomers) or fractional crystallization may be necessary to isolate the desired product.
Section 2: Frequently Asked Questions (FAQs)
This section covers broader questions about synthesis strategy and reaction conditions.
Q1: What is the most common and scalable method for synthesizing the bicyclo[3.1.0]hexane core?
The Simmons-Smith cyclopropanation of a corresponding cyclopentene or cyclohexene derivative is arguably the most classic, reliable, and widely used method.[2][4] It involves reacting an alkene with diiodomethane and a zinc-copper couple to form the cyclopropane ring stereospecifically. While it generates stoichiometric amounts of zinc waste and uses expensive diiodomethane, its reliability and predictability make it a go-to method, especially during discovery and process development.[10] An intramolecular version of this reaction has also been developed for constructing substituted bicycloalkanes.[8]
Q2: What are the critical parameters for a successful Simmons-Smith cyclopropanation?
Success hinges on several key factors:
-
Zinc Activation: This is the most critical step. The zinc must be highly active to form the organozinc intermediate.
-
Solvent: Anhydrous ethereal solvents like diethyl ether or dimethoxyethane (DME) are standard. The solvent's ability to coordinate the zinc species can influence reactivity.[4]
-
Temperature Control: The reaction is often run at room temperature or reflux, but this must be optimized for the specific substrate to balance reaction rate with the stability of the carbenoid.
-
Inert Atmosphere: Preventing exposure to air and moisture is crucial for reproducibility and high yields.
Q3: Are there alternative, non-zinc-based methods for the cyclopropanation step?
Yes, several powerful alternatives exist:
-
Catalytic Cyclopropanation: Rhodium(II) and Copper(I) complexes are highly effective catalysts for the decomposition of diazo compounds (like ethyl diazoacetate) to form metal carbenes, which then react with alkenes.[6][11] This approach is catalytic in metal and can be rendered highly asymmetric with chiral ligands. However, diazo compounds are potentially explosive and toxic, requiring specialized handling procedures.[12]
-
Intramolecular Ring Contraction: Some methods start from a six-membered ring precursor, such as an epoxy ketone derived from a cyclohexanone, which undergoes a base-promoted ring contraction to form the bicyclo[3.1.0]hexane skeleton.[13][14]
-
Tandem Cycloaddition/Rearrangement: Advanced methods include rhodium-catalyzed tandem reactions, such as a hetero-[5+2] cycloaddition followed by a Claisen rearrangement of vinylic oxiranes with alkynes, offering an atom-economic route to highly functionalized bicyclo[3.1.0]hexanes.[15]
Q4: How does the choice of solvent affect the reaction?
The solvent plays multiple roles. In the Simmons-Smith reaction, the solvent's Lewis basicity influences the state of the zinc carbenoid. As solvent basicity increases, the rate of cyclopropanation tends to decrease because the solvent competes with the alkene for coordination to the electrophilic zinc species.[4] For catalytic reactions, the solvent must be chosen to ensure the solubility of the substrate and catalyst without interfering with the catalytic cycle.
Q5: What are the key safety considerations when running this synthesis?
-
Diiodomethane (CH₂I₂): This reagent is a suspected carcinogen and is toxic. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Diethylzinc (Et₂Zn): If using the Furukawa modification of the Simmons-Smith reaction, be aware that diethylzinc is pyrophoric and will ignite spontaneously on contact with air.[2] It must be handled using advanced air-free techniques (e.g., syringe transfer under an inert atmosphere).
-
Diazo Compounds: If using a catalytic approach with reagents like ethyl diazoacetate, these compounds are toxic and potentially explosive, especially in concentrated form or in the presence of sharp edges (like ground glass joints). They should only be handled by trained personnel behind a blast shield.[12]
-
Pressure Build-up: Cyclopropanation reactions involving diazo compounds release nitrogen (N₂) gas. The reaction vessel must be equipped with a proper outlet (e.g., a condenser open to a bubbler) to prevent pressure build-up.
Section 3: Data Summary Table
The table below summarizes typical reaction parameters for a Simmons-Smith cyclopropanation to form a bicyclo[3.1.0]hexane ester, a common precursor to the target acid.
| Parameter | Value | Rationale & Comments |
| Alkene Substrate | 1.0 equiv | The limiting reagent. |
| **Diiodomethane (CH₂I₂) ** | 1.5 - 3.0 equiv | Excess is used to ensure complete consumption of the alkene. |
| Zinc-Copper Couple | 2.0 - 4.0 equiv | A significant excess of activated zinc is required to drive the reaction. |
| Solvent | Anhydrous Diethyl Ether | A common, effective solvent. Must be dry.[4] |
| Concentration | 0.1 - 0.5 M | A moderate concentration is typical to balance reaction rate and solubility. |
| Temperature | 25 - 40 °C (RT to Reflux) | Substrate-dependent. Gentle reflux is often employed to increase the rate.[2] |
| Reaction Time | 6 - 24 hours | Monitor by TLC or GC-MS for completion. |
| Typical Yield | 60 - 90% | Highly dependent on substrate and reaction conditions. |
Section 4: Experimental Protocol: Simmons-Smith Synthesis
This protocol describes the synthesis of exo-Bicyclo[3.1.0]hexane-6-carboxylic acid from cyclohex-1-ene-1-carboxylic acid, where the existing carboxylic acid can act as a directing group.
Step 1: Preparation of Activated Zinc-Copper Couple
-
Place zinc dust (3.0 equiv) in a three-necked flask equipped with a reflux condenser, mechanical stirrer, and nitrogen inlet.
-
Wash the zinc sequentially with 5% HCl, deionized water, ethanol, and finally anhydrous diethyl ether.
-
Add a solution of copper(II) sulfate (approx. 2% w/w of zinc) in water and stir for 30 minutes. The gray color of the zinc should darken.
-
Decant the aqueous solution and wash the resulting zinc-copper couple with anhydrous diethyl ether three times. Dry the couple under a stream of nitrogen.
Step 2: Cyclopropanation
-
To the flask containing the freshly prepared Zn(Cu) couple, add anhydrous diethyl ether under a nitrogen atmosphere.
-
Add a solution of cyclohex-1-ene-1-carboxylic acid (1.0 equiv) in anhydrous diethyl ether.
-
Add diiodomethane (2.0 equiv) dropwise via a syringe or addition funnel. The reaction may be mildly exothermic.
-
After the addition is complete, heat the mixture to a gentle reflux and stir for 12-18 hours. Monitor the reaction progress by TLC.
Step 3: Workup and Purification
-
Cool the reaction mixture to 0 °C and cautiously quench by the slow addition of saturated aqueous NH₄Cl.
-
Filter the mixture through a pad of Celite to remove solid residues, washing the pad with diethyl ether.
-
Transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous layer twice more with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The crude product can be purified by crystallization from a suitable solvent like ethyl acetate/hexanes to yield the final product, exo-Bicyclo[3.1.0]hexane-6-carboxylic acid.
Section 5: Visual Workflow Diagram
The following diagram illustrates the key stages and decision points in the synthesis of this compound via the Simmons-Smith pathway.
Caption: Workflow for this compound synthesis.
References
-
Nakazato, A., et al. (2000). Synthesis and pharmacological properties of 2-aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acid (LY354740) analogues as potent, selective, and orally active group II metabotropic glutamate receptor agonists. Journal of Medicinal Chemistry, 43(25), 4893-4909. [Link]
-
Vasilevsky, S. F., et al. (2022). Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine ylide derived from Ruhemann's purple. Beilstein Journal of Organic Chemistry, 18, 77-86. [Link]
-
Hodgson, D. M., et al. (2007). A Practical and Scaleable Synthesis of 1R,5S-Bicyclo[3.1.0]hexan-2-one: The Development of a Catalytic Lithium 2,2,6,6-Tetramethylpiperidide (LTMP) Mediated Intramolecular Cyclopropanation of (R)-1,2-Epoxyhex-5-ene. Organic Process Research & Development, 11(5), 890–895. [Link]
-
Grygorenko, O. O., et al. (2022). Bicyclo[m.n.k]alkane Building Blocks as Promising Benzene and Cycloalkane Isosteres: Multigram Synthesis, Physicochemical and Structural Characterization. ChemRxiv. [Link]
-
Osama, R. M., et al. (2006). Process Development of (1S,2S,5R,6S)- Spiro[bicyclo[3.1.0]hexane-2',5'-dioxo-2,4'-imidazolidine]-6-carboxylic Acid, (R)-α-Methylbenzenemethanamine Salt (LSN344309). Organic Process Research & Development, 10(3), 481–485. [Link]
-
Asymmetric Cyclopropanation. (2011). In Comprehensive Organic Synthesis II (Vol. 5, pp. 154-200). Elsevier. [Link]
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Charette, A. B., & Beauchemin, A. (2001). Simmons-Smith Cyclopropanation Reaction. Organic Reactions, 58, 1-415. [Link]
-
M. O. C. (2023, October 18). Cyclopropanation of Alkenes. Master Organic Chemistry. [Link]
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Gaudin, C., et al. (2019). Synthesis of Bicyclo[3.1.0]hexanes by (3+2) Annulation of Cyclopropenes with Aminocyclopropanes. Chemical Science, 10(46), 10738-10743. [Link]
-
Low, K. E., & Taylor, R. J. K. (2008). Synthesis of bicyclo[3.1.0]hexane derivatives as conformationally restricted analogues of β-arabinofuranosyl and α-galactofuranosyl rings. Organic Letters, 10(5), 893–896. [Link]
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Lebel, H., Marcoux, J.-F., Molinaro, C., & Charette, A. B. (2003). Stereoselective Cyclopropanation Reactions. Chemical Reviews, 103(4), 977–1050. [Link]
-
Wikipedia contributors. (2023, December 2). Simmons–Smith reaction. In Wikipedia, The Free Encyclopedia. [Link]
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Charette, A. B., & Gagnon, A. (2010). Intramolecular Simmons-Smith cyclopropanation. Studies into the reactivity of alkyl-substituted zinc carbenoids, effect of directing groups and synthesis of bicyclo[n.1.0]alkanes. Journal of the American Chemical Society, 132(6), 1895–1902. [Link]
-
Doyle, M. P., & Forbes, D. C. (1998). Catalytic Methods for the Synthesis of Cyclopropanes. Catalysis by Metal Complexes, 21, 1-54. [Link]
-
Wikipedia contributors. (2023, November 29). Cyclopropanation. In Wikipedia, The Free Encyclopedia. [Link]
-
Kumar, A., & Kumar, V. (2022). Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. Molecules, 28(1), 51. [Link]
-
Padwa, A., et al. (2011). An Atom-Economic Synthesis of Bicyclo[3.1.0]hexanes by Rhodium N-Heterocyclic Carbene-Catalyzed Diastereoselective Tandem Hetero-[5 + 2] Cycloaddition/Claisen Rearrangement Reaction of Vinylic Oxiranes with Alkynes. Journal of the American Chemical Society, 133(18), 7136–7145. [Link]
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Technical Support Center: Troubleshooting Side Reactions in the Synthesis of Bicyclo[3.1.0]hexane Derivatives
Welcome to the technical support center for the synthesis of bicyclo[3.1.0]hexane derivatives. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of constructing this valuable, yet challenging, strained ring system. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your synthetic routes effectively. The bicyclo[3.1.0]hexane scaffold is a cornerstone in many bioactive molecules, including glutamate receptor agonists and antiviral nucleoside analogues, making its efficient synthesis a critical task.[1][2][3] This guide addresses common side reactions and experimental pitfalls in a practical, question-and-answer format.
Section 1: Intramolecular Cyclopropanation Strategies
Intramolecular reactions are powerful tools for creating the bicyclo[3.1.0]hexane core, often with excellent stereocontrol. However, the high reactivity of the intermediates can lead to significant side reactions if not properly managed.
FAQ 1.1: My LTMP-mediated cyclopropanation of an epoxy alkene is giving low yields and a complex mixture of products. What is happening?
Answer: This is a classic issue that typically points to side reactions caused by an excess of free, unhindered strong base, such as n-butyllithium (n-BuLi), rather than the intended lithium 2,2,6,6-tetramethylpiperidide (LTMP).[4]
Root Cause Analysis: The desired reaction involves the deprotonation of the epoxide at the α-position by the sterically hindered base LTMP, forming a carbenoid that undergoes intramolecular cyclization.[4] However, if n-BuLi is not fully consumed in the formation of LTMP, it can act as a nucleophile or a less selective base, leading to undesired pathways.
Common Side Reactions:
-
Direct Attack: n-BuLi can directly attack the epoxide, leading to ring-opened alcohol products.
-
Elimination: Uncontrolled deprotonation at other sites can initiate elimination pathways, destroying the starting material.
-
Formation of Oligomers: Highly reactive intermediates generated by n-BuLi can polymerize.
Troubleshooting & Optimization Protocol:
-
Reverse Addition: The most effective solution is to change the order of addition. Instead of adding n-BuLi to a solution of the epoxide and TMP, pre-form the LTMP base at a low temperature (e.g., 0 °C) and then slowly add your epoxy alkene substrate to this solution. This ensures that free n-BuLi is minimized.[4]
-
Catalytic Base: It has been demonstrated that using a catalytic amount of TMP (e.g., 0.5 equiv) with a slight excess of n-BuLi (e.g., 1.1 equiv) can be optimal, providing high yields reproducibly.[4] This minimizes the presence of free base while ensuring the catalytic cycle proceeds efficiently.
-
Solvent & Base Choice: While n-BuLi is common, hexyl lithium can sometimes offer better selectivity. Hexane is a viable solvent, but ethers like MTBE are often used.[4]
Table 1: Optimizing LTMP-Mediated Cyclopropanation
| Entry | Base (equiv) | Co-reagent (equiv) | Addition Order | Solvent | Typical Outcome |
| 1 | n-BuLi (1.1) | TMP (1.1) | n-BuLi to Substrate/TMP | MTBE | Problematic: High potential for side reactions. |
| 2 | n-BuLi (1.1) | TMP (0.5) | n-BuLi to Substrate/TMP | MTBE | Optimal: High assay yields (92-97%).[4] |
| 3 | Pre-formed LTMP (1.1) | - | Substrate to LTMP | MTBE | Improved: Significantly reduces side reactions.[4] |
| 4 | n-HexylLi (1.1) | TMP (0.5) | n-HexylLi to Substrate/TMP | Hexane | Alternative: Good yields, different solvent profile.[4] |
graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=9];subgraph "Desired Pathway" A[Epoxy Alkene + Pre-formed LTMP] -- "α-Deprotonation" --> B{Lithium Carbenoid}; B -- "IntramolecularCyclization (S N i)" --> C[Bicyclo[3.1.0]hexanol
(High Yield) ]; end
subgraph "Side Reactions (Excess Free n-BuLi)" D[Epoxy Alkene + Free n-BuLi] -- "Direct NucleophilicAttack" --> E[Ring-Opened Products]; D -- "Non-selective Deprotonation" --> F[Elimination/Decomposition]; end
A -- "Incorrect Protocol
(n-BuLi added last) " --> D;
C [fillcolor="#34A853"]; E [fillcolor="#FBBC05"]; F [fillcolor="#EA4335"]; A [fillcolor="#4285F4"]; B [fillcolor="#5F6368"]; D [fillcolor="#4285F4"];
}
Caption: LTMP reaction pathways.
Section 2: Simmons-Smith and Related Cyclopropanations
The Simmons-Smith reaction is a cornerstone of cyclopropanation, utilizing an organozinc carbenoid. While reliable, its intermediates and byproducts can cause issues, particularly with sensitive substrates.
FAQ 2.1: My Simmons-Smith reaction works, but the bicyclo[3.1.0]hexane product decomposes during workup or purification. How can I improve its stability?
Answer: This is a frequent problem caused by the Lewis acidic nature of the zinc iodide (ZnI₂) byproduct generated in the reaction.[5] Strained bicyclic systems can be sensitive to acid, leading to ring-opening or rearrangement.
Root Cause Analysis: The active reagent, (iodomethyl)zinc iodide, reacts with the alkene to form the cyclopropane and ZnI₂. This Lewis acid can coordinate to heteroatoms or abstract electrons from the strained cyclopropane ring, catalyzing decomposition pathways, especially in the presence of protic sources during aqueous workup.
Troubleshooting & Optimization Protocol:
-
Anhydrous Workup: If possible, perform a non-aqueous workup. This can involve filtering the reaction mixture through a pad of Celite or silica gel (pre-treated with a non-polar solvent) to remove zinc salts, followed by solvent evaporation.
-
Buffered or Basic Workup: Instead of a standard aqueous workup, use a saturated solution of ammonium chloride (NH₄Cl), which is weakly acidic, or a Rochelle's salt (potassium sodium tartrate) solution, which complexes with zinc ions. A mild basic wash with saturated sodium bicarbonate (NaHCO₃) can also neutralize any nascent acidity.
-
Scavenging the Lewis Acid:
-
Pyridine: Quenching the reaction with pyridine before workup effectively complexes the ZnI₂, neutralizing its Lewis acidity.[5]
-
Excess Diethylzinc (Furukawa/Charette Modifications): In modified procedures using Et₂Zn, adding a slight excess can scavenge the ZnI₂ that is formed, converting it to the less acidic EtZnI.[5]
-
FAQ 2.2: I am using a substrate with an alcohol, and I'm observing a methylated byproduct. Is the Simmons-Smith reagent responsible?
Answer: Yes, this is a known side reaction. The electrophilic zinc carbenoid can methylate heteroatoms, especially if the reagent is used in excess or for prolonged reaction times.[5]
Root Cause Analysis: While the primary reaction is with the alkene, nucleophilic heteroatoms like alcohols can compete by attacking the electrophilic methylene carbon of the zinc carbenoid. This results in the formation of a methyl ether.
Troubleshooting & Optimization Protocol:
-
Stoichiometry Control: Use the minimum required excess of the Simmons-Smith reagent (typically 1.1-1.5 equivalents) and monitor the reaction closely by TLC or GC to avoid unnecessarily long reaction times after the starting material is consumed.
-
Protecting Groups: The most robust solution is to protect the alcohol. A silyl ether (e.g., TBS) or benzyl ether is generally stable to Simmons-Smith conditions and can be easily removed later.
-
Directed Cyclopropanation: Note that for allylic alcohols, the hydroxyl group can beneficially direct the cyclopropanation to the syn face.[4] Protecting it may alter or remove this diastereoselectivity. If syn direction is desired and methylation is a problem, careful control of stoichiometry and reaction time is the best approach.[6]
Caption: Troubleshooting workflow for Simmons-Smith reactions.
Section 3: Transition-Metal Catalyzed and Photoredox Reactions
Modern methods offer elegant ways to construct the bicyclo[3.1.0]hexane skeleton, but often involve complex catalytic cycles where minor deviations can halt the reaction or open up undesired pathways.
FAQ 3.1: My photoredox-catalyzed (3+2) annulation of a cyclopropene and an aminocyclopropane is not working. What are the likely failure points?
Answer: Photoredox reactions are sensitive to a number of variables that can quench the excited state of the photocatalyst or interfere with the desired single-electron transfer (SET) steps. Failure in these reactions often relates to the catalyst, solvent, or impurities.[2][7]
Root Cause Analysis: This reaction relies on the photocatalyst (e.g., an Iridium complex or an organic dye) absorbing light to reach an excited state. This excited state must then engage in an electron transfer with one of the substrates to initiate a radical cascade that culminates in the bicyclo[3.1.0]hexane product.
Common Failure Modes & Solutions:
-
Oxygen Quenching: Dissolved oxygen is a highly efficient quencher of photocatalyst excited states.
-
Solution: Ensure the reaction mixture is thoroughly degassed. Standard practice is to bubble an inert gas (Argon or Nitrogen) through the solvent for 20-30 minutes prior to adding the catalyst and substrates, and maintain a positive inert atmosphere throughout the reaction.
-
-
Solvent Choice: The polarity and redox potential of the solvent can significantly impact the efficiency of the catalytic cycle.
-
Solution: Nitromethane (CH₃NO₂) is often reported as an effective solvent for these transformations.[2] If solubility is an issue, screen other polar aprotic solvents like acetonitrile or DMF, but be aware that this may require re-optimization of the catalyst.
-
-
Catalyst Degradation: Photocatalysts can degrade upon prolonged exposure to high-intensity light or reactive intermediates.
-
Solution: Ensure you are using the correct wavelength and intensity of light (typically blue LEDs are used).[2] If the reaction stalls, a second addition of a small amount of catalyst may be beneficial.
-
-
Substrate Quality: Impurities in the starting materials, particularly the aminocyclopropane, can interfere with the reaction.
-
Solution: Purify starting materials immediately before use. Amines are particularly susceptible to oxidation.
-
Table 2: Key Parameters for Photoredox (3+2) Annulation
| Parameter | Common Condition | Troubleshooting Action |
| Atmosphere | Inert (Argon/N₂) | Degas solvent thoroughly; ensure good seals. |
| Catalyst | [Ir(dtbbpy)(ppy)₂]PF₆ or Organic Dye | Verify catalyst purity; store protected from light. |
| Solvent | CH₃NO₂ or CH₃CN | Ensure solvent is anhydrous and degassed. |
| Light Source | Blue LEDs (e.g., 450 nm) | Check LED output; ensure uniform irradiation of the vessel. |
References
-
Coldham, I., et al. (2007). A Practical and Scaleable Synthesis of 1R,5S-Bicyclo[3.1.0]hexan-2-one: The Development of a Catalytic Lithium 2,2,6,6-Tetramethylpiperidide (LTMP) Mediated Intramolecular Cyclopropanation of (R)-1,2-Epoxyhex-5-ene. ACS Publications. Available at: [Link]
-
Various Authors. (2018-2025). Synthesis of Bicyclo[3.1.0]hexane Derivatives as Conformationally Restricted Analogues. ResearchGate. Available at: [Link]
-
Magerramov, A. M., et al. (2019). Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine ylide derived from Ruhemann's purple. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Nakazato, A., et al. (2005). Methods for the Preparation of Highly Functionalized Bicyclo[3.1.0]hexane mGluR2/3 Agonists. YAKUGAKU ZASSHI. Available at: [Link]
-
Gicquel, M., et al. (2019). Synthesis of Bicyclo[3.1.0]hexanes by (3+2) Annulation of Cyclopropenes with Aminocyclopropanes. ResearchGate. Available at: [Link]
-
Gicquel, M., et al. (2019). Synthesis of bicyclo[3.1.0]hexanes by (3 + 2) annulation of cyclopropenes with aminocyclopropanes. National Institutes of Health (NIH). Available at: [Link]
- Merck & Co., Inc. (2005). Processes for preparing bicyclo [3.1.0] hexane derivatives, and intermediates thereto. Google Patents.
-
Hanna, R., et al. (2022). Development of Bicyclo[3.1.0]hexane-Based A3 Receptor Ligands: Closing the Gaps in the Structure–Affinity Relationships. MDPI. Available at: [Link]
-
Ye, L., et al. (2018). Asymmetric intramolecular radical cyclopropanation of aldehydes towards bicyclo[3.1.0]hexanes containing vicinal all-carbon quaternary stereocenters. Nature Communications. Available at: [Link]
-
Gicquel, M., et al. (2019). Synthesis of bicyclo[3.1.0]hexanes by (3 + 2) annulation of cyclopropenes with aminocyclopropanes. Royal Society of Chemistry. Available at: [Link]
-
Wang, C., et al. (2023). Cycloisomerization of Enynones by Aluminum Halides: Construction of Bicyclo[3.1.0]hexanes with Introducing Halides. Royal Society of Chemistry. Available at: [Link]
-
NIST. (n.d.). Bicyclo[3.1.0]hexane. NIST Chemistry WebBook. Available at: [Link]
-
Wikipedia. (n.d.). Simmons–Smith reaction. Wikipedia. Available at: [Link]
-
Charette, A. B., et al. (2005). Intramolecular Simmons−Smith Cyclopropanation. Studies into the Reactivity of Alkyl-Substituted Zinc Carbenoids, Effect of Directing Groups and Synthesis of Bicyclo[n.1.0]alkanes. Journal of the American Chemical Society. Available at: [Link]
-
Vedantu. (n.d.). What is the product of the Simmons-Smith reaction with cyclopentene? Vedantu. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of bicyclo[3.1.0]hexanes by (3 + 2) annulation of cyclopropenes with aminocyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]
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- 7. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Reaction Conditions for Carbenoid Insertion
Welcome to the technical support center for carbenoid insertion reactions. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their experimental conditions and troubleshoot common issues. The following sections provide in-depth answers to frequently encountered challenges, backed by scientific principles and field-proven insights.
Troubleshooting Guide: A Question-and-Answer Approach
Here, we address specific problems you might be facing in the lab, offering explanations and actionable solutions to get your research back on track.
Issue 1: Low Yield or No Reaction
Question: My carbenoid insertion reaction is giving a very low yield, or in the worst case, I'm only recovering my starting materials. What are the likely causes and how can I fix this?
Answer:
A low or non-existent yield in a carbenoid insertion reaction can be attributed to several factors, primarily related to the stability of the diazo compound, the activity of the catalyst, or the reaction conditions.
-
Diazo Compound Stability: Diazo compounds, especially those without stabilizing electron-withdrawing groups, can be unstable and prone to decomposition.[1][2] It's crucial to handle them with care, avoiding prolonged exposure to heat, light, and acidic conditions.[2] Consider preparing the diazo compound fresh before use. For thermally sensitive substrates, conducting the reaction at lower temperatures may be beneficial.[3]
-
Catalyst Activity: The choice of catalyst is paramount. Rhodium(II) and copper(I) complexes are the most common and effective catalysts for these transformations.[4][5][6] If you are observing low reactivity, consider the following:
-
Catalyst Loading: While catalytic amounts are sufficient, the optimal loading can vary. A systematic screen of catalyst loading (e.g., 0.5 mol% to 5 mol%) is recommended. In some cases, catalyst loading can even influence chemoselectivity.[7]
-
Ligand Effects: The ligands on the metal center play a crucial role in modulating the reactivity and stability of the carbenoid intermediate.[4][8] For rhodium catalysts, carboxylate and carboxamide ligands are widely used.[9][10] If you are using a custom catalyst, ensure its purity and structural integrity.
-
-
Reaction Conditions:
-
Solvent: The choice of solvent can significantly impact the reaction outcome.[11][12] Non-coordinating, nonpolar solvents like dichloromethane (DCM) or hexane are often good starting points.[13][14] Protic solvents or those with coordinating heteroatoms can interfere with the catalyst.
-
Temperature: While some reactions proceed at room temperature, others may require heating to facilitate carbene formation and insertion.[9] Conversely, for highly reactive carbenoids, cooling the reaction mixture can suppress side reactions.[3] A temperature screen is a valuable optimization step.
-
A general workflow for troubleshooting low yield is depicted below:
Caption: A stepwise approach to troubleshooting low yields in carbenoid insertion reactions.
Issue 2: Poor Chemoselectivity
Question: My reaction is producing a mixture of products from insertion into different functional groups (e.g., C-H vs. O-H insertion). How can I improve the chemoselectivity?
Answer:
Achieving high chemoselectivity is a common challenge in carbenoid chemistry, as the reactive intermediate can potentially engage with multiple functional groups within the substrate.[15] The key to controlling chemoselectivity lies in tuning the electronic properties of the carbenoid and the steric environment imposed by the catalyst.
-
Carbenoid Reactivity: The electrophilicity of the carbenoid is a major determinant of its selectivity.[4]
-
Donor/Acceptor-Substituted Carbenoids: Employing diazo compounds with both an electron-donating group (e.g., aryl, vinyl) and an electron-accepting group (e.g., ester) can generate more stable and selective carbenoids.[4][16] These "donor-acceptor" carbenoids are less reactive and therefore more discerning in their reaction partners.
-
Acceptor-Only Carbenoids: Carbenoids derived from diazoacetates are highly electrophilic and reactive, often leading to poor chemoselectivity.[4][16]
-
-
Catalyst Choice: The catalyst plays a pivotal role in dictating the reaction pathway.
-
Rhodium vs. Copper: Rhodium catalysts are generally more effective and selective for a wider range of carbenoid transformations compared to copper catalysts.[6][16]
-
Ligand Design: The ligands on the rhodium catalyst can be fine-tuned to favor a specific insertion. For instance, bulky ligands can sterically hinder insertion into certain bonds, thereby directing the carbenoid to a more accessible site.[8]
-
-
Reaction Conditions:
-
Solvent: The solvent can influence the relative rates of competing reaction pathways. A systematic solvent screen is advisable.
-
Temperature: Lowering the reaction temperature can sometimes enhance selectivity by favoring the pathway with the lower activation energy.
-
The following table summarizes the general effects of key parameters on chemoselectivity:
| Parameter | To Increase Chemoselectivity | Rationale |
| Carbenoid | Use donor/acceptor-substituted diazo compounds. | Reduces the electrophilicity and increases the stability of the carbenoid, making it more selective.[4] |
| Catalyst | Employ rhodium catalysts with tailored ligands. | The ligand architecture can create a specific steric and electronic environment that favors one reaction pathway over another.[8] |
| Temperature | Lower the reaction temperature. | Can help to differentiate between competing pathways with different activation energies. |
Issue 3: Poor Enantioselectivity in Asymmetric Reactions
Question: I am attempting an asymmetric carbenoid insertion using a chiral catalyst, but the enantiomeric excess (ee) is low. What factors influence enantioselectivity and how can I improve it?
Answer:
Achieving high enantioselectivity in carbenoid insertion reactions is a sophisticated challenge that hinges on the precise control of the three-dimensional arrangement of the reactants around the chiral catalyst.[9]
-
Chiral Catalyst Design: The choice of the chiral catalyst is the most critical factor.
-
Rhodium Catalysts: Chiral dirhodium(II) carboxylates and carboxamides are the most extensively studied and successful catalysts for asymmetric C-H insertion.[9][10] Catalysts developed by Davies and Hashimoto are notable for their high efficiency and selectivity in various transformations.[17]
-
Copper Catalysts: Chiral bis(oxazoline) (BOX) and spiro bisoxazoline ligands in combination with copper(I) salts have shown great promise for enantioselective N-H and O-H insertions.[10][18][19]
-
Counterions: For copper catalysts, the nature of the counterion can significantly influence enantioselectivity. Larger, non-coordinating anions like BARF⁻ are often superior to smaller, more coordinating anions like triflate (OTf⁻).[18]
-
-
Substrate and Reagent Control:
-
Diazo Compound: The structure of the diazo compound, particularly the steric bulk of the ester group, can have a profound impact on the enantioselectivity.
-
Slow Addition: Adding the diazo compound slowly to the reaction mixture using a syringe pump is a standard and highly effective technique. This maintains a low concentration of the reactive carbenoid intermediate, which minimizes background reactions and often improves enantioselectivity.
-
-
Reaction Parameters:
-
Solvent: Nonpolar solvents such as hexane or dichloromethane are often preferred for asymmetric insertions as they are less likely to coordinate to the catalyst and interfere with the chiral environment.[14]
-
Temperature: Lowering the reaction temperature is a common strategy to enhance enantioselectivity, as it amplifies the energy difference between the diastereomeric transition states leading to the two enantiomers.[3]
-
Here is a protocol for optimizing enantioselectivity:
Experimental Protocol: Optimization of Enantioselectivity
-
Catalyst Screening: In parallel vials, screen a panel of chiral rhodium or copper catalysts (1-2 mol%) with your model substrate.
-
Solvent Screening: Using the most promising catalyst from step 1, screen a range of anhydrous, nonpolar solvents (e.g., hexane, toluene, dichloromethane, diethyl ether).
-
Temperature Optimization: Conduct the reaction at different temperatures (e.g., -20 °C, 0 °C, room temperature) to determine the optimal balance between reaction rate and enantioselectivity.
-
Rate of Addition: Once the optimal catalyst, solvent, and temperature are identified, investigate the effect of the rate of addition of the diazo compound. Compare a slow addition over several hours via syringe pump to a single portion addition.
-
Analysis: Analyze the enantiomeric excess of the product from each reaction using chiral HPLC or GC.
Frequently Asked Questions (FAQs)
Q1: What are the main side reactions in carbenoid insertions, and how can they be minimized?
A1: The most common side reaction is carbene dimerization to form an alkene.[4][16] This is particularly problematic with highly reactive, acceptor-only carbenoids. To minimize dimerization, it is crucial to maintain a very low concentration of the carbenoid intermediate by adding the diazo precursor slowly to the reaction mixture. Other potential side reactions include Wolff rearrangement and Stevens rearrangement, depending on the substrate structure.[20]
Q2: How do I choose between a rhodium and a copper catalyst?
A2: The choice of metal depends on the specific transformation. Rhodium(II) catalysts are generally more versatile and have been more extensively developed for C-H insertion reactions, offering a high degree of control over selectivity.[6] Copper(I) catalysts are also effective, particularly for insertions into X-H bonds (where X = N, O, S, Si), and can be a more economical choice.[13][18][19] For challenging asymmetric transformations, rhodium catalysts often provide superior results.
Q3: Are there any safety concerns I should be aware of when working with diazo compounds?
A3: Yes, diazo compounds are energetic and can be explosive, especially under conditions of heat, shock, or friction.[1][21] It is imperative to handle them with appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and blast shield, particularly when working on a larger scale. It is also recommended to perform a thermal stability analysis (e.g., using DSC) on novel diazo compounds to assess their hazard potential.[1]
Q4: Can carbenoid insertion reactions be performed in the presence of water or other protic sources?
A4: Generally, carbenoid insertion reactions are sensitive to protic impurities like water, which can lead to undesired O-H insertion products or decomposition of the catalyst.[4] Therefore, it is standard practice to use anhydrous solvents and reagents and to run the reactions under an inert atmosphere (e.g., nitrogen or argon).
Q5: What is the general mechanism of a metal-catalyzed carbenoid insertion?
A5: The reaction is initiated by the reaction of the diazo compound with the metal catalyst to form a metal-carbenoid intermediate, with the concomitant loss of nitrogen gas.[6] This intermediate then reacts with the substrate. For C-H insertion, the mechanism is generally considered to be concerted, where the C-H bond cleavage and C-C bond formation occur in a single transition state.[22][23] For insertion into polar X-H bonds, a stepwise mechanism involving the formation of an ylide intermediate is often proposed.[5]
Caption: A simplified representation of the catalytic cycle for carbenoid insertion.
References
-
Theoretical Investigation of Chemoselectivity between C–H Insertion and Amide Insertion in Intramolecular Rhodium-Carbene Reactions. J-Stage. Available at: [Link]
-
Highly Enantioselective Insertion of Carbenoids into N−H Bonds Catalyzed by Copper Complexes of Chiral Spiro Bisoxazolines. Journal of the American Chemical Society. Available at: [Link]
-
Enantioselective carbenoid insertion into C(sp3)–H bonds. PMC - NIH. Available at: [Link]
-
Catalytic Enantioselective C−H Activation by Means of Metal−Carbenoid-Induced C−H Insertion. Chemical Reviews - ACS Publications. Available at: [Link]
-
Enantioselective Intramolecular C–H Insertion Reactions of Donor–Donor Metal Carbenoids. Journal of the American Chemical Society. Available at: [Link]
-
Theoretical study of the substituent effect on the O–H insertion reaction of copper carbenoids. SpringerLink. Available at: [Link]
-
Enantioselective carbenoid insertion into phenolic O-H bonds with a chiral copper(I) imidazoindolephosphine complex. Semantic Scholar. Available at: [Link]
-
Rhodium Carbenes and C–H functionalization. Caltech. Available at: [Link]
-
Control of chemoselectivity in catalytic carbenoid reactions. Dirhodium(II) ligand effects on relative reactivities. Journal of the American Chemical Society. Available at: [Link]
-
Chemoselectivity of Rhodium Carbenoids. A Comparison of the Selectivity for O-H Insertion Reactions or Carbonyl Ylide Formation. ElectronicsAndBooks. Available at: [Link]
-
Catalytic X–H insertion reactions based on carbenoids. Chemical Society Reviews (RSC Publishing). Available at: [Link]
-
Catalytic asymmetric carbenoid α-C–H insertion of ether. PMC - PubMed Central. Available at: [Link]
-
more sample diazonium ion problems. YouTube. Available at: [Link]
-
Enantioselective carbene N–H insertion of secondary and primary... ResearchGate. Available at: [Link]
-
Atomically Precise Copper Cluster for Highly Chemoselective Carbenoid Insertion into the N-H Bond of Aliphatic Amine. Semantic Scholar. Available at: [Link]
-
CATALYTIC ENANTIOSELECTIVE INSERTION OF RHODIUM-CARBENOIDS INTO ALIPHATIC C-H BONDS. University of Illinois Urbana-Champaign. Available at: [Link]
-
Copper-Catalyzed Carbenoid Insertion Reactions of α-Diazoesters and α-Diazoketones into Si-H and S-H Bonds. Organic Chemistry Portal. Available at: [Link]
-
Optimized transition structures for carbene insertion into the primary... ResearchGate. Available at: [Link]
-
Stereoselective C—C Bond-Forming Reactions Through C(sp3)—H Bond Insertion of Metal Carbenoids. Wiley-VCH. Available at: [Link]
-
Rhodium(II)-Catalyzed N–H Insertions of Carbenes under Mechanochemical Conditions. ACS Publications. Available at: [Link]
-
Catalytic asymmetric carbenoid α-C–H insertion of ether. RSC Publishing. Available at: [Link]
-
Enantioselective carbenoid insertion into C(sp 3 )–H bonds. Beilstein Journals. Available at: [Link]
-
Stereoelectronic Effect for the Selectivity in C-H Insertion of Alkylidene Carbenes and Its Application to the Synthesis of Platensimycin. PubMed. Available at: [Link]
-
Catalyst Loading Controls Chemoselectivity: Unusual Effect in Rhodium(II) Carbene Insertion Reactions with Tetrahydrofuran. MDPI. Available at: [Link]
-
Cytochrome P450-Catalyzed Insertion of Carbenoids into N-H Bonds. PMC - NIH. Available at: [Link]
-
Investigating the mechanism and origins of selectivity in palladium-catalysed carbene insertion cross-coupling reactions. Catalysis Science & Technology (RSC Publishing). Available at: [Link]
-
Carbenoid Reactions Promoted by Solids: From Lewis to Brønsted Catalysts. PMC - NIH. Available at: [Link]
-
Reactions of Synthetic Organic Chemistry and the Role of Diazo Compounds. Medium. Available at: [Link]
-
Scope of substrates in the enantioselective N−H insertion reaction.... ResearchGate. Available at: [Link]
-
Solvent effects in catalysis: rational improvements of catalysts via manipulation of solvent interactions. RSC Publishing. Available at: [Link]
-
Explosive hazards of diazo compounds and what practical precautions are necessary. RSC Publishing. Available at: [Link]
-
Thermal Stability and Explosive Hazard Assessment of Diazo Compounds and Diazo Transfer Reagents. PMC - NIH. Available at: [Link]
-
Highly Enantioselective Insertion of Carbenoids into O−H Bonds of Phenols: An Efficient Approach to Chiral α-Aryloxycarboxylic Esters. Request PDF - ResearchGate. Available at: [Link]
-
What makes diazo compounds so unstable and explosive? Chemistry Stack Exchange. Available at: [Link]
-
5: Carbene Reactions. Chemistry LibreTexts. Available at: [Link]
-
Uncommon carbene insertion reactions. PMC - NIH. Available at: [Link]
-
Insertion reaction of the carbenoid on the O–H bond, modifying the... ResearchGate. Available at: [Link]
-
Uncommon carbene insertion reactions. Chemical Science (RSC Publishing). Available at: [Link]
-
Carbene C−H insertion. Wikipedia. Available at: [Link]
-
Unusual temperature-dependent isotope effects in the reactions of phenylcarbene with cyclohexene and cyclohexane. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
Conformational and solvent effects on carbene reactions. Journal of the American Chemical Society. Available at: [Link]
-
Intramolecular Carbene C-H Insertion Reactions of 2-Diazo-2-sulfamoylacetamides. MDPI. Available at: [Link]
-
Carbene-Mediated C-H Activation and Insertion. Macmillan Group. Available at: [Link]
Sources
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Technical Support Center: Bicyclo[3.1.0]hexane-6-carboxylic Acid
Welcome to the technical support guide for the purification of Bicyclo[3.1.0]hexane-6-carboxylic acid. This resource is designed for researchers, medicinal chemists, and process development scientists who work with this valuable synthetic intermediate. The unique strained bicyclic structure presents specific challenges in purification, particularly concerning isomeric purity and the removal of synthesis-related impurities. This guide provides in-depth, field-proven insights in a direct question-and-answer format to help you navigate these challenges effectively.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect after synthesizing this compound?
A1: The impurity profile is highly dependent on the synthetic route. However, common impurities include:
-
Unreacted Starting Materials: If the acid is prepared by hydrolysis of its corresponding ester (e.g., ethyl or methyl ester), the starting ester is a very common impurity.[1][2]
-
Endo/Exo Diastereomers: The synthesis often produces a mixture of endo and exo isomers of the carboxylic acid.[3][4][5] Separating these is a primary purification goal, depending on the requirements of the subsequent steps.
-
Solvent Residues: Residual solvents from the reaction or workup (e.g., ethyl acetate, hexanes, THF) are common.
-
Reagents from Preceding Steps: Depending on the full synthesis sequence, reagents like potassium cyanide, ammonium carbonate, or hydrolysis agents (NaOH, HCl) may be present if the workup is incomplete.[1]
Q2: What is the expected physical state of the pure compound?
A2: Pure this compound and its derivatives are typically solids at room temperature. For instance, a related compound, 2-oxothis compound, is reported as a solid with melting points around 110-115°C and 123.5-128°C in different contexts.[1] The exact melting point will depend on the isomeric purity (endo vs. exo) and the presence of any functional groups on the bicyclic core.
Q3: How should I store the purified this compound?
A3: The compound is generally stable under recommended storage conditions.[6][7]
-
Temperature: Store at room temperature or refrigerated (4°C) for long-term stability.[3]
-
Atmosphere: Keep in a tightly sealed container in a well-ventilated place to prevent moisture absorption.[6][7]
-
Incompatibilities: Avoid contact with strong oxidizing agents, as these are listed as incompatible materials.[6]
Q4: My primary goal is to separate the endo and exo isomers. What is the most effective method?
A4: While standard chromatography can sometimes be effective, the most definitive methods for separating stereoisomers of chiral carboxylic acids are:
-
Diastereomeric Salt Formation: This is a classical and highly effective chemical resolution technique. By reacting the racemic or diastereomeric acid mixture with a single enantiomer of a chiral amine (e.g., (S)-1-phenylethylamine), you form diastereomeric salts.[1] These salts have different physical properties, most importantly, different solubilities, allowing them to be separated by fractional crystallization. The desired salt is then isolated, and the acid is liberated by treatment with a strong acid like HCl.[1]
-
Chiral HPLC: For analytical assessment and small-scale preparative work, chiral High-Performance Liquid Chromatography (HPLC) is the method of choice. A Chiralpak AS column with an isopropanol/hexane mobile phase has been successfully used to determine the enantiomeric excess (ee) of a related bicyclic acid derivative.[1]
Troubleshooting Guide: From Crude Product to Pure Compound
This section addresses specific problems you might encounter during the purification process.
Problem 1: My isolated product is an oil or a waxy solid with a broad melting point.
-
Potential Cause: This is a classic sign of significant impurity. The most likely culprits are residual solvents or unreacted, often oily, starting materials (like the ethyl ester precursor). The presence of both endo and exo isomers can also lead to melting point depression.
-
Solution Pathway:
-
Initial Purification - Recrystallization: If you have a solid, even a waxy one, recrystallization is the most efficient first step for bulk purification. It is excellent for removing less abundant impurities and can sometimes selectively crystallize one diastereomer.
-
Rationale: Recrystallization relies on the difference in solubility between your desired compound and the impurities in a given solvent at different temperatures. Pure compounds form well-defined crystals, while impurities tend to remain in the mother liquor.
-
Recommended Protocol: See Protocol 1: Recrystallization . A patent for a similar bicyclic acid specifies recrystallization from ethyl acetate.[1]
-
Problem 2: NMR analysis shows significant amounts of the starting ester after hydrolysis.
-
Potential Cause: The hydrolysis reaction did not go to completion, or the workup was insufficient to separate the neutral ester from the acidic product.
-
Solution Pathway:
-
Acid-Base Extraction: This is the most direct way to solve this problem. Dissolve the crude mixture in a suitable organic solvent (e.g., ethyl acetate). Wash the organic solution with a basic aqueous solution (e.g., saturated sodium bicarbonate or dilute NaOH).
-
Causality: The carboxylic acid will be deprotonated by the base to form a water-soluble carboxylate salt, which will move to the aqueous layer. The neutral starting ester will remain in the organic layer. You can then discard the organic layer, re-acidify the aqueous layer with a strong acid (e.g., 1N HCl) to a pH of ~1-2, and extract your purified carboxylic acid back into an organic solvent.[1] This process robustly separates acidic compounds from neutral/basic ones.
-
Problem 3: Standard silica gel chromatography is giving poor separation and/or low recovery.
-
Potential Cause: Carboxylic acids can be challenging to purify on standard silica gel. The acidic protons can interact strongly with the silica surface (streaking), and the compound may be partially insoluble in common non-polar mobile phases.
-
Solution Pathway:
-
Modify the Mobile Phase: Add a small amount of acetic or formic acid (0.1-1%) to your mobile phase (e.g., ethyl acetate/hexanes). This suppresses the deprotonation of your carboxylic acid on the silica surface, reducing tailing and improving peak shape.
-
Convert to an Ester: A more reliable method is to purify the compound as its methyl or ethyl ester precursor before the final hydrolysis step. Esters are less polar and behave much more predictably on silica gel.[8][9] After chromatographic purification of the ester, you can then perform the hydrolysis to obtain the pure acid. This workflow is very common in multi-step syntheses.[8]
-
Workflow Diagram: The decision to purify the acid directly or its ester precursor is a key strategic choice.
-
Caption: Workflow for purification via diastereomeric salt formation.
Purity Assessment Methods
A combination of methods should always be used to confirm the purity and identity of the final product.
| Method | Purpose | Key Considerations |
| Reverse-Phase HPLC | Assess chemical purity (presence of non-isomeric impurities). | A gradient method using acetonitrile/water with a TFA modifier is common for acidic compounds. [10]Purity is typically determined by peak area percentage at a suitable UV wavelength (e.g., 210 nm). [10] |
| Chiral HPLC | Determine isomeric purity (enantiomeric or diastereomeric excess). | Requires a specialized chiral column (e.g., Chiralpak AS). [1]The mobile phase is typically non-polar (e.g., isopropanol/hexane). [1] |
| ¹H and ¹³C NMR | Confirm structural integrity and identify impurities. | Impurities may be identified by their unique signals. The ratio of endo/exo isomers can often be determined by integrating characteristic, well-resolved peaks. |
| Melting Point | A sharp melting point indicates high purity. | A broad or depressed melting point range suggests the presence of impurities. |
| Mass Spectrometry | Confirm molecular weight. | Provides confirmation of the expected mass, helping to rule out structural misassignments. |
References
-
Ghanem, A., & Müller, C. E. (2022). Development of Bicyclo[3.1.0]hexane-Based A3 Receptor Ligands: Closing the Gaps in the Structure–Affinity Relationships. Molecules, 27(7), 2283. [Link]
- Dow, R. L., & Wright, S. W. (1996).
-
Shimada, K., et al. (2002). Scalable Synthesis of ( )-2-Amino-3-fluorobicyclo[3.1.0]hexane-2,6- dicarboxylic Acid as a Potent and Selective Group II Metabotropic Glutamate Receptor Agagonist. Chemical and Pharmaceutical Bulletin, 50(9), 1200-1206. [Link]
-
Maddess, M. L., & Scharein, A. (2010). Synthesis of Conformationally Locked L-Deoxythreosyl Phosphonate Nucleosides Built on a Bicyclo[3.1.0]hexane Template. The Journal of Organic Chemistry, 75(22), 7695–7705. [Link]
Sources
- 1. Preparation of bicyclohexane derivative - Patent 0751117 [data.epo.org]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. usbio.net [usbio.net]
- 4. Buy Online CAS Number 16650-37-6 - TRC - this compound (endo/exo Mixture) | LGC Standards [lgcstandards.com]
- 5. scbt.com [scbt.com]
- 6. aksci.com [aksci.com]
- 7. capotchem.cn [capotchem.cn]
- 8. jstage.jst.go.jp [jstage.jst.go.jp]
- 9. Synthesis of Conformationally Locked L-Deoxythreosyl Phosphonate Nucleosides Built on a Bicyclo[3.1.0]hexane Template - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Stability of Bicyclo[3.1.0]hexane-6-carboxylic Acid and its Derivatives
Welcome to the technical support resource for researchers, scientists, and drug development professionals working with Bicyclo[3.1.0]hexane-6-carboxylic acid and its derivatives. This guide is designed to provide in-depth, practical solutions to stability-related challenges you may encounter during your experiments. The unique strained ring system of the bicyclo[3.1.0]hexane core imparts valuable conformational rigidity but also introduces specific stability concerns that require careful management.[1][2] This document synthesizes field-proven insights and authoritative data to help you ensure the integrity of your compounds.
Troubleshooting Guide: Experimental Issues & Solutions
This section addresses specific problems observed during laboratory work. Each question is followed by an analysis of potential causes and a step-by-step protocol for resolution.
Question 1: Why am I observing unexpected peaks in my HPLC/LC-MS analysis after sample preparation or brief storage?
Probable Cause: This is a classic sign of short-term degradation. The bicyclo[3.1.0]hexane core, particularly the fused cyclopropane ring, is strained and can be susceptible to ring-opening or epimerization under even mild thermal or pH stress.[1] The carboxylic acid moiety can also participate in reactions or influence solubility.
Investigative Workflow & Solution:
-
Validate Analytical Method: First, ensure your analytical method is not causing the degradation.
-
Protocol: Prepare a sample in a neutral, aprotic solvent (e.g., Acetonitrile) and inject it immediately. Compare this to a sample that has been sitting in the autosampler for several hours. If new peaks appear over time, the degradation is happening in your analytical solvent/conditions.
-
Causality: Acidic mobile phases or high column temperatures can accelerate the degradation of labile compounds.
-
-
Assess Solvent and pH Effects:
-
Protocol: Dissolve your compound in a matrix of different solvents and buffers (e.g., pH 3, 5, 7.4, 9) at a controlled temperature. Analyze the samples at T=0 and after several hours (e.g., 2, 4, 8 hours).
-
Causality: The carboxylic acid group's ionization state is pH-dependent. The protonated or deprotonated form may have different stability profiles. Furthermore, protic solvents can facilitate proton-transfer reactions that may initiate degradation.
-
-
Control Temperature:
-
Protocol: Re-run your sample preparation, ensuring all solutions and the sample itself are kept cold (on ice or at 2-8°C) throughout the process. Use a cooled autosampler if available.
-
Causality: The thermal lability of strained ring systems means that even ambient "room temperature" can be sufficient to induce degradation over several hours.[3]
-
Question 2: My compound's potency is decreasing, and I'm seeing a loss of material over long-term storage, even in the freezer.
Probable Cause: This indicates slow, long-term degradation. While freezing slows chemical reactions, it does not stop them entirely. Potential causes include hydrolysis, oxidation, or slow thermal decomposition. The physical form of the sample (solid vs. solution) is critical.
Investigative Workflow & Solution:
-
Evaluate Storage Form:
-
Insight: Storing compounds in solution, especially in protic or aqueous solvents, is a primary cause of long-term instability. Reactive species in solvents (e.g., dissolved oxygen, peroxides in older ethers) can cause oxidative degradation.[4][5]
-
Protocol:
-
If currently stored in solution, evaporate the solvent under a stream of nitrogen and store the resulting solid or oil under an inert atmosphere (Argon or Nitrogen).
-
Always use high-purity, degassed solvents for preparing stock solutions.
-
Store solids in a desiccator to protect from moisture, which can facilitate hydrolysis.[6]
-
-
-
Conduct a Forced Degradation Study:
-
Insight: A forced degradation (or stress testing) study is the most direct way to understand your molecule's vulnerabilities. This is a standard practice in pharmaceutical development.[7]
-
Protocol: Expose your compound to a range of harsh conditions (one condition per sample) and analyze the resulting degradation.
-
Acid/Base Hydrolysis: Treat with 0.1 M HCl and 0.1 M NaOH at room temperature for 24 hours.
-
Oxidation: Treat with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Stress: Heat the solid compound at a relevant temperature (e.g., 60°C) for 48 hours.
-
Photostability: Expose the compound (solid and in solution) to a controlled light source as per ICH Q1B guidelines.[7]
-
-
Causality: The results will reveal the primary degradation pathways. For instance, if significant degradation occurs only under oxidative conditions, you will know that protecting the compound from air and using antioxidants is critical.
-
-
Review Storage Temperature:
-
Insight: While "room temperature" is often cited for shipping or short-term storage of solids[8][9][10], long-term stability requires more controlled conditions.
-
Protocol: For long-term storage, -20°C or -80°C is recommended, especially for valuable or reference samples. Always store as a dry solid.[11]
-
Frequently Asked Questions (FAQs)
-
Q1: What are the optimal storage conditions for this compound and its derivatives?
-
A: For long-term stability, the compound should be stored as a solid, sealed in a dry container under an inert atmosphere (Nitrogen or Argon), and kept at low temperatures (-20°C is standard, -80°C for maximum protection).[11] It should be protected from light and moisture.[6][12] For short-term handling, keeping the material in a cool, dry, and well-ventilated area away from incompatible substances is sufficient.[11][12]
-
-
Q2: What are the primary degradation pathways for these compounds?
-
A: The main point of instability is the strained bicyclic ring system.[1] Degradation often involves the cleavage of the cyclopropane ring, which can be initiated by heat, light, or strong acidic/basic conditions.[3][13][14] For derivatives, functional groups on the scaffold can introduce other pathways, such as oxidation of pyrrole rings in complex structures or hydrolysis of ester groups.[4][5]
-
-
Q3: How does the bicyclo[3.1.0]hexane core influence stability compared to a simple cyclohexane or phenyl ring?
-
A: The bicyclo[3.1.0]hexane core introduces significant ring strain, making it more thermodynamically unstable than a comparable cyclohexane ring.[1] This strain is the driving force for ring-opening degradation reactions that are not typically seen in more stable cycloalkanes or aromatic rings under similar conditions.[3] However, this rigidity is often crucial for biological activity, representing a trade-off between potency and stability.[2]
-
-
Q4: What analytical techniques are recommended for a stability-indicating method?
-
A: A stability-indicating method must be able to separate the intact parent compound from all potential degradation products. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV or Mass Spectrometric (MS) detection is the gold standard. A gradient elution method is typically required to resolve compounds with different polarities. Gas Chromatography (GC) may also be suitable for volatile, thermally stable derivatives.[15] It is crucial to perform peak purity analysis using a photodiode array (PDA) detector or MS to ensure co-elution is not occurring.
-
-
Q5: Are there any known incompatibilities with common solvents or excipients?
-
A: Yes. Avoid strong oxidizing agents.[11] Be cautious with highly acidic or basic excipients in formulations, as these can catalyze hydrolysis or ring-opening. Long-term storage in protic solvents like methanol or water is not recommended. When considering formulation, it is essential to conduct compatibility studies with all planned excipients.
-
Data & Protocols
Table 1: Recommended Storage Conditions Summary
| Condition | Short-Term ( < 1 week) | Long-Term ( > 1 month) |
| Physical State | Solid | Solid |
| Temperature | Room Temperature (RT) or 4°C[8][10] | -20°C or -80°C |
| Atmosphere | Sealed container, protected from light | Inert gas (Argon or Nitrogen), sealed amber vial |
| Moisture | Store in a dry location | Store in a desiccator or with desiccant packs[6] |
| For Solutions | Prepare fresh; store at 2-8°C for no more than 24 hours | Not recommended; if necessary, use aprotic solvent at -80°C |
Protocol: General Forced Degradation Study
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of your compound in acetonitrile.
-
Sample Preparation: For each condition below, add 1 mL of the stock solution to a labeled vial.
-
Acid: Add 1 mL of 0.1 M HCl.
-
Base: Add 1 mL of 0.1 M NaOH.
-
Oxidative: Add 1 mL of 3% H₂O₂.
-
Thermal (Solution): Add 1 mL of purified water.
-
Photolytic: Add 1 mL of purified water.
-
Control: Add 1 mL of purified water.
-
-
Incubation:
-
Place the Acid, Base, Oxidative, and Control samples in the dark at 40°C for 24 hours.
-
Place the Thermal sample in the dark in an oven at 60°C for 24 hours.
-
Place the Photolytic sample in a photostability chamber according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/m²). Keep a wrapped control sample next to it.
-
-
Analysis:
-
After incubation, neutralize the acid and base samples with an equimolar amount of base/acid.
-
Dilute all samples to an appropriate concentration for analysis.
-
Analyze all samples, including a T=0 sample (stock solution diluted), by a validated stability-indicating HPLC-UV/MS method.
-
-
Data Interpretation: Compare the chromatograms of the stressed samples to the control and T=0 samples. Identify and quantify the degradation products to understand the molecule's liabilities.
Visualizations
Diagram 1: Potential Degradation Pathways
Caption: General degradation pathways for bicyclo[3.1.0]hexane derivatives.
Diagram 2: Experimental Workflow for Stability Testing
Caption: Workflow for a forced degradation stability study.
References
- 3-Thiabicyclo[3.1.
- This compound | CAS 16650-37-6.
- Ethyl 3-hydroxybicyclo[3.1.
- This compound | CAS 16650-37-6. Sigma-Aldrich.
- 3-(aminomethyl)bicyclo[3.1.
- 2-Azabicyclo[3.1.
- This compound | CAS 4971-24-8. LookChem.
- Methods for the Preparation of Highly Functionalized Bicyclo[3.1.0]hexane mGluR2/3 Agonists. SciSpace.
- Synthesis of Conformationally North-Locked Pyrimidine Nucleosides Built on an Oxa-bicyclo[3.1.0]hexane Scaffold. (2008). Journal of Organic Chemistry.
- Pišlar, A., et al. (2009). Isolation and structure determination of oxidative degradation products of atorvastatin. Journal of Pharmaceutical and Biomedical Analysis.
- Activation of Carboxylic Acids via Self-Assembly Organoc
- Exo-6-amino-3-aza-bicyclo[3.1.
- Chemoselective formation of bicyclo[3.1.0]hexane derivatives. (n.d.).
- Thermal rearrangement of 2-acetoxy-2,6,6-trimethylbicyclo[3.1.0]hexane: Theoretical elucidation of the mechanism. (2007). Journal of Molecular Structure: THEOCHEM.
- Metal-free transfer hydrochlorination of internal C–C triple bonds with a bicyclo[3.1.0]hexane. (2021).
- Oxidative degradation products of atorvastatin calcium. (2006).
- Janga, K. Y., et al. (2017).
- Photostability and Photostabilization of Drugs and Drug Products. (n.d.).
- ICH Harmonised Tripartite Guideline. (1996). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS Q1B.
- GC-FID detection method of azabicyclo [3.1.0] hexane. (2022).
Sources
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. d-nb.info [d-nb.info]
- 4. Isolation and structure determination of oxidative degradation products of atorvastatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. WO2006008091A2 - Oxidative degradation products of atorvastatin calcium - Google Patents [patents.google.com]
- 6. capotchem.cn [capotchem.cn]
- 7. database.ich.org [database.ich.org]
- 8. usbio.net [usbio.net]
- 9. chemscene.com [chemscene.com]
- 10. This compound | 16650-37-6 [sigmaaldrich.com]
- 11. aksci.com [aksci.com]
- 12. static.cymitquimica.com [static.cymitquimica.com]
- 13. Buy 2-Azabicyclo[3.1.0]hexane-5-carboxylic acid hydrochloride | 1181458-38-7 [smolecule.com]
- 14. gcris.khas.edu.tr [gcris.khas.edu.tr]
- 15. CN114544801A - GC-FID detection method of azabicyclo [3.1.0] hexane - Google Patents [patents.google.com]
Technical Support Center: Diastereoselective Synthesis of Bicyclo[3.1.0]hexane Derivatives
Welcome to the technical support center for the diastereoselective synthesis of bicyclo[3.1.0]hexane derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of constructing this valuable structural motif. Here, we address common challenges encountered during synthesis, providing in-depth, field-proven insights and actionable troubleshooting strategies in a direct question-and-answer format. Our goal is to not only offer solutions but also to explain the underlying chemical principles to empower your experimental design and execution.
Table of Contents
-
FAQs: Low Reaction Yield and Incomplete Conversion
-
FAQs: Poor Diastereoselectivity
-
FAQs: Product Purification and Analysis
-
Experimental Protocols
-
References
FAQs: Low Reaction Yield and Incomplete Conversion
Low product yield or the recovery of unreacted starting material are common hurdles in organic synthesis. For bicyclo[3.1.0]hexane synthesis, these issues can often be traced back to reagent deactivation, substrate reactivity, or suboptimal reaction conditions.
Question 1: My Simmons-Smith cyclopropanation is sluggish and gives low yields. What are the likely causes and how can I improve it?
Answer:
Low yields in Simmons-Smith reactions often stem from an inactive zinc-copper couple, impurities in the reagents, or the inherent low reactivity of your alkene. Here’s a systematic approach to troubleshooting:
-
Reagent Quality and Activation:
-
Zinc-Copper Couple: The activity of the zinc-copper couple is paramount. Ensure it is freshly prepared and properly activated. The use of ultrasonication during its preparation can significantly enhance its surface area and reactivity.[1]
-
Diiodomethane: Use freshly distilled or high-purity diiodomethane. Impurities can quench the active carbenoid species.
-
Moisture: The organozinc intermediate is highly sensitive to moisture. All glassware must be rigorously dried (oven-dried or flame-dried), and the reaction should be conducted under a dry, inert atmosphere (e.g., argon or nitrogen).[1]
-
-
Enhancing Reactivity:
-
Furukawa Modification: For less reactive or electron-deficient alkenes, the classical Simmons-Smith reagent may not be sufficiently electrophilic. Switching to the Furukawa modification, which utilizes diethylzinc (Et₂Zn) and diiodomethane, can increase the electrophilicity of the zinc carbenoid, especially in non-complexing solvents.[2]
-
Temperature: While lower temperatures are generally favored for better diastereoselectivity, they can also decrease the reaction rate. If you observe poor conversion, consider gradually increasing the reaction temperature in 5-10 °C increments to find an optimal balance.[1]
-
Question 2: I am attempting an intramolecular cyclopropanation with a diazoacetate, but I'm getting a complex mixture of products and low yield of the desired bicyclo[3.1.0]hexane. What could be going wrong?
Answer:
Intramolecular cyclopropanations of diazoacetates are powerful but can be plagued by side reactions if not properly controlled. The primary competitor is often C-H insertion.
-
Catalyst Choice: The choice of catalyst is critical in directing the reaction towards cyclopropanation over C-H insertion. Dirhodium(II) catalysts are highly effective. For instance, rhodium(II) acetate [Rh₂(OAc)₄] is a common choice. However, the ligand sphere of the rhodium catalyst can significantly influence selectivity. Consider screening different rhodium(II) carboxylates or carboxamidates.[3]
-
Solvent: The polarity and coordinating ability of the solvent can impact the reactivity and selectivity of the rhodium carbene intermediate. Non-polar, non-coordinating solvents like dichloromethane or hexanes are often good starting points.
-
Slow Addition of Diazo Compound: The concentration of the diazo compound should be kept low to minimize side reactions, such as dimerization. This is typically achieved by the slow addition of the diazoacetate solution to the reaction mixture containing the catalyst using a syringe pump.
-
Substrate Design: The success of intramolecular cyclopropanation is highly dependent on the length and conformation of the tether connecting the diazo group and the alkene, which favors the formation of five- or six-membered rings.[2]
Below is a troubleshooting workflow for low yield issues:
Caption: Hydroxyl-directed Simmons-Smith mechanism.
Question 4: I am using a rhodium(II)-catalyzed cyclopropanation and the diastereoselectivity is poor. What factors should I investigate?
Answer:
In rhodium-catalyzed cyclopropanations, particularly with diazoacetates, the diastereoselectivity is largely controlled by the chiral ligand on the catalyst.
-
Ligand Effects: The steric and electronic properties of the ligands on the dirhodium(II) catalyst are the most critical factors. For achieving high diastereoselectivity, catalysts with bulky, sterically demanding ligands are often required. For example, the Davies and Doyle-Kirmse catalysts, which feature prolinate or carboxamidate ligands, respectively, can provide excellent stereocontrol. [4][5]If you are using a simple catalyst like Rh₂(OAc)₄, switching to a chiral, more sterically demanding catalyst such as Rh₂(S-DOSP)₄ is a key strategy to improve diastereoselectivity. [4]
-
Substrate-Catalyst Matching: There is no single "best" catalyst for all substrates. The optimal choice of catalyst and ligand often depends on the specific structure of the alkene and the diazo compound. It may be necessary to screen a small library of chiral rhodium(II) catalysts to find the best match for your system.
-
Solvent: As with other cyclopropanation methods, the solvent can play a role. Non-coordinating solvents are generally preferred to avoid interference with the catalyst-substrate interaction.
Question 5: My photoredox-catalyzed (3+2) annulation to form a bicyclo[3.1.0]hexane is not diastereoselective. How can this be improved?
Answer:
Photoredox-catalyzed reactions offer mild conditions for radical-based transformations. In the context of (3+2) annulations for bicyclo[3.1.0]hexane synthesis, achieving high diastereoselectivity can be challenging.
-
Substrate Engineering: The inherent stereocontrol of the radical addition and cyclization steps may be low. One effective strategy is to introduce sterically demanding groups on one of the reactants to bias the approach of the other. For example, using difluorocyclopropenes in combination with a bulky, removable substituent on the cyclopropylaniline has been shown to afford high diastereoselectivity. [6][7]
-
Catalyst and Additives: While the primary role of the photocatalyst is to facilitate electron transfer, its structure can sometimes influence the stereochemical outcome, although this is less common than in transition-metal catalysis. The addition of Lewis acids has been explored in other photoredox reactions to organize transition states and may be a variable to consider.
FAQs: Product Purification and Analysis
The successful synthesis of your target compound is only half the battle. Isolating the desired diastereomer and confirming its structure and purity are equally critical steps.
Question 6: I have synthesized a mixture of bicyclo[3.1.0]hexane diastereomers. What are the best methods for their separation?
Answer:
The separation of diastereomers can be challenging as they often have very similar physical properties.
-
Silica Gel Column Chromatography: This is the most common method for separating diastereomers. The success of the separation depends on the difference in polarity between the isomers. Careful optimization of the solvent system (eluent) is crucial. A shallow solvent gradient or isocratic elution with a meticulously chosen solvent mixture can often resolve closely eluting spots. It may be necessary to try different solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol). [8]
-
High-Performance Liquid Chromatography (HPLC): For diastereomers that are inseparable by standard column chromatography, preparative HPLC is a powerful alternative. Both normal-phase and reverse-phase HPLC can be effective. Chiral stationary phases can also be used to separate diastereomers, although this is more common for enantiomers. [9]
-
Recrystallization: If your product is a solid, fractional recrystallization can be an effective and scalable method for purification. This relies on differences in the solubility of the diastereomers in a particular solvent system.
Question 7: How can I determine the diastereomeric ratio (d.r.) of my product mixture?
Answer:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is the most common and powerful tool for determining the d.r. of your product mixture. Diastereomers will have distinct sets of signals in the NMR spectrum. By integrating the signals corresponding to a specific, well-resolved proton in each diastereomer, you can accurately calculate the ratio. ¹⁹F NMR can be particularly useful for fluorinated derivatives, as the signals are often well-resolved with a wide chemical shift range. [6]
-
Gas Chromatography (GC) and HPLC: If the diastereomers can be separated by GC or HPLC, the ratio of the peak areas can be used to determine the d.r. This is often used in conjunction with NMR for confirmation.
Experimental Protocols
Protocol 1: Hydroxyl-Directed Simmons-Smith Cyclopropanation
This protocol is a general starting point for the diastereoselective cyclopropanation of an allylic alcohol.
-
Preparation of Zinc-Copper Couple: To a flame-dried flask under an argon atmosphere, add zinc dust (2.0 eq.). Wash the zinc dust with 1 M HCl, followed by deionized water, acetone, and diethyl ether. Dry the activated zinc under high vacuum. Add copper(I) iodide (0.2 eq.) and heat the mixture gently under vacuum until the CuI turns from white to yellow and then back to white. Allow the flask to cool to room temperature.
-
Reaction Setup: To the flask containing the activated Zn-Cu couple, add anhydrous diethyl ether. To this suspension, add diiodomethane (1.5 eq.) via syringe. The mixture should be gently refluxed for 30 minutes to form the zinc carbenoid.
-
Cyclopropanation: Cool the reaction mixture to 0 °C. Add a solution of the allylic alcohol (1.0 eq.) in anhydrous diethyl ether dropwise over 30 minutes.
-
Monitoring and Workup: Allow the reaction to stir at 0 °C and warm to room temperature overnight. Monitor the reaction progress by TLC. Upon completion, quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction and Purification: Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.
| Parameter | Recommended Condition |
| Reagents | Zinc-Copper Couple, Diiodomethane |
| Solvent | Diethyl Ether or Dichloromethane |
| Temperature | 0 °C to room temperature |
| Atmosphere | Inert (Argon or Nitrogen) |
References
-
[Merck & Co., Inc. (2010). Method for synthesis of bicycloh[1][2]exane derivatives and intermediate compound to this end. Google Patents.]()
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. EP2079690B1 - 3-aza-bicyclo[3.1.0]hexane derivatives - Google Patents [patents.google.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Synthesis of bicyclo[3.1.0]hexanes by (3 + 2) annulation of cyclopropenes with aminocyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of bicyclo[3.1.0]hexanes by (3 + 2) annulation of cyclopropenes with aminocyclopropanes - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 8. scispace.com [scispace.com]
- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Validation & Comparative
A Comparative Analysis of Bicyclo[3.1.0]hexane-6-carboxylic Acid Derivatives and Other Glutamate Analogs in Neuroscience Research
This guide provides a comprehensive comparison of bicyclo[3.1.0]hexane-6-carboxylic acid derivatives, a class of conformationally restricted glutamate analogs, with other key glutamate analogs used in neuroscience research. We will delve into their structure-activity relationships, receptor selectivity, and the experimental data that underpins their utility as pharmacological tools for studying the glutamate system. This document is intended for researchers, scientists, and drug development professionals seeking to understand the nuances of these compounds and their applications in targeting glutamate receptors.
Introduction: The Rationale for Constrained Glutamate Analogs
Glutamate is the primary excitatory neurotransmitter in the mammalian central nervous system, playing a crucial role in synaptic transmission, plasticity, learning, and memory.[1][2] Its actions are mediated by a diverse family of ionotropic and metabotropic glutamate receptors (mGluRs).[3][4] The flexible nature of the glutamate molecule allows it to adopt numerous conformations, enabling it to bind to this wide array of receptors. However, this conformational flexibility also presents a challenge for developing receptor-subtype-selective ligands.
To overcome this, medicinal chemists have designed conformationally constrained analogs of glutamate. By locking the key pharmacophoric elements—the α-amino acid and the distal carboxyl group—into specific spatial arrangements, it is possible to achieve high affinity and selectivity for a particular receptor subtype. The bicyclo[3.1.0]hexane scaffold is an exemplary framework for achieving this conformational restriction.[5][6] This guide will focus on derivatives of this compound, particularly those that have emerged as potent and selective modulators of metabotropic glutamate receptors.
The Landscape of Glutamate Receptors: A Brief Overview
Glutamate receptors are broadly classified into two superfamilies: ionotropic glutamate receptors (iGluRs) and metabotropic glutamate receptors (mGluRs).
-
Ionotropic Glutamate Receptors (iGluRs): These are ligand-gated ion channels that mediate fast excitatory neurotransmission.[4] They are further divided into three subtypes based on their selective agonists:
-
N-methyl-D-aspartate (NMDA) receptors
-
α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors
-
Kainate receptors
-
-
Metabotropic Glutamate Receptors (mGluRs): These are G protein-coupled receptors (GPCRs) that modulate synaptic transmission and neuronal excitability through second messenger signaling pathways.[7][8] There are eight mGluR subtypes (mGluR1-8) which are further classified into three groups based on sequence homology, pharmacology, and intracellular signaling mechanisms:[3][9]
-
Group I: mGluR1 and mGluR5. They couple to Gq/G11, leading to the activation of phospholipase C.[7]
-
Group II: mGluR2 and mGluR3. They couple to Gi/Go, leading to the inhibition of adenylyl cyclase.[9]
-
Group III: mGluR4, mGluR6, mGluR7, and mGluR8. They also couple to Gi/Go and inhibit adenylyl cyclase.[9]
-
Bicyclo[3.1.0]hexane Analogs: A Focus on Group II mGluR Agonists
The bicyclo[3.1.0]hexane scaffold has proven to be particularly effective in designing potent and selective agonists for Group II mGluRs. The prototypical and most extensively studied compound in this class is (+)-2-aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acid, also known as LY354740 .[5][10]
The design of LY354740 was based on the hypothesis that its rigid structure would mimic the bioactive conformation of glutamate at Group II mGluRs.[5][6] This hypothesis was validated by its high potency and selectivity.
Comparative Pharmacological Profile
The following table summarizes the in vitro activity of LY354740 and its derivatives in comparison to other glutamate analogs. This data highlights the remarkable selectivity of the bicyclo[3.1.0]hexane scaffold for Group II mGluRs.
| Compound | Target Receptor(s) | Potency (EC50 or Ki) | Selectivity Profile | Reference(s) |
| Glutamate | All iGluRs and mGluRs | Varies widely across subtypes | Non-selective | [11] |
| LY354740 | Group II mGluRs (mGluR2/3) | EC50 = 55 nM (for (+)-isomer) | No activity at iGluRs or Group I mGluRs up to 100 µM. | [5][10] |
| MGS0028 | Group II mGluRs (mGluR2/3) | Ki = 0.57 nM (mGluR2), 2.07 nM (mGluR3) | Highly selective for mGluR2/3 over other mGluRs. | [9] |
| (S)-3,5-DHPG | Group I mGluRs (mGluR1/5) | Agonist | Selective for Group I mGluRs. | [7] |
| L-AP4 | Group III mGluRs | Agonist | Prototypical Group III agonist. | [7] |
| NMDA | NMDA Receptor | Agonist | Selective for NMDA-type iGluRs. | [12] |
| AMPA | AMPA Receptor | Agonist | Selective for AMPA-type iGluRs. | [12] |
Table 1: Comparative potency and selectivity of Bicyclo[3.1.0]hexane derivatives and other glutamate analogs.
Structure-Activity Relationship (SAR) of Bicyclo[3.1.0]hexane Analogs
The remarkable potency and selectivity of bicyclo[3.1.0]hexane derivatives are a direct result of their constrained geometry. The key structural features that govern their activity at Group II mGluRs are:
-
The Bicyclic Core: The rigid bicyclo[3.1.0]hexane skeleton locks the relative positions of the α-amino and distal carboxyl groups, which is crucial for high-affinity binding to the receptor.[5]
-
Stereochemistry: The biological activity resides in the specific stereoisomer. For instance, the (+)-enantiomer of 2-aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acid (LY354740) is the active agonist, while the (-)-enantiomer is significantly less active.[5]
-
Substitutions on the Ring: Modifications to the bicyclic ring can further enhance potency and selectivity, or even switch the pharmacological activity from agonist to antagonist. For example, the introduction of a fluorine atom and a carbonyl group in MGS0028 dramatically increases its affinity for mGluR2.[9] Conversely, substitutions at the 3-position can convert the scaffold into potent and selective mGluR2/3 antagonists.[3]
Experimental Protocols
Radioligand Binding Assay for mGluR Affinity Determination
This protocol describes a method to determine the binding affinity (Ki) of a test compound for a specific mGluR subtype expressed in a recombinant cell line.
Objective: To quantify the affinity of a test compound by measuring its ability to displace a radiolabeled ligand from the target receptor.
Materials:
-
Cell membranes from CHO or HEK293 cells stably expressing the mGluR subtype of interest.
-
Radioligand (e.g., [3H]LY341495 for Group II mGluRs).
-
Test compounds (e.g., Bicyclo[3.1.0]hexane derivatives).
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 100 mM NaCl, 5 mM MgCl2).
-
Non-specific binding control (a high concentration of a known ligand, e.g., 10 µM LY341495).
-
96-well filter plates and a vacuum filtration manifold.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Prepare dilutions: Create a series of dilutions of the test compound in the binding buffer.
-
Incubation: In a 96-well plate, add the cell membranes, the radioligand at a concentration near its Kd, and either the test compound, buffer (for total binding), or the non-specific binding control.
-
Equilibration: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold to separate the membrane-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with ice-cold binding buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Punch out the filters, place them in scintillation vials with scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of the test compound. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding) from the resulting sigmoidal curve. Calculate the Ki value using the Cheng-Prusoff equation.
Whole-Cell Patch-Clamp Electrophysiology for Functional Characterization
This protocol outlines a method to assess the functional activity (agonist or antagonist) of a test compound on mGluRs by measuring changes in neuronal membrane properties.
Objective: To determine if a test compound activates or inhibits mGluR-mediated changes in ion channel activity.
Materials:
-
Brain slices from a relevant animal model (e.g., rat or mouse hippocampus).
-
Artificial cerebrospinal fluid (aCSF) for slicing and recording.
-
Patch pipettes filled with an appropriate internal solution.
-
Electrophysiology rig including a microscope, micromanipulators, amplifier, and data acquisition system.
-
Test compounds and known mGluR agonists/antagonists.
Procedure:
-
Slice Preparation: Prepare acute brain slices (e.g., 300 µm thick) and allow them to recover in oxygenated aCSF.
-
Patching: Transfer a slice to the recording chamber and visualize a neuron using DIC microscopy. Approach the neuron with a patch pipette and form a gigaseal.
-
Whole-Cell Configuration: Rupture the cell membrane to achieve the whole-cell recording configuration.
-
Baseline Recording: Record baseline membrane potential and input resistance.
-
Drug Application: Perfuse the slice with aCSF containing the test compound.
-
Data Acquisition: Record changes in membrane potential, holding current, or the response to a known agonist in the presence of the test compound (to assess antagonism).
-
Data Analysis: Analyze the electrophysiological recordings to determine the effect of the compound on neuronal excitability and ion channel function.
Signaling Pathways and Experimental Workflows
Group II mGluR Signaling Pathway
Activation of Group II mGluRs (mGluR2 and mGluR3) by an agonist like LY354740 leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.
Caption: Drug discovery workflow for glutamate analogs.
Conclusion
Conformationally constrained glutamate analogs, particularly those based on the bicyclo[3.1.0]hexane scaffold, have been instrumental in dissecting the complex pharmacology of the glutamate system. Compounds like LY354740 and its derivatives have provided researchers with highly selective tools to probe the function of Group II mGluRs, paving the way for the development of novel therapeutics for a range of neurological and psychiatric disorders. The comparative data presented in this guide underscores the power of rational drug design in achieving receptor subtype selectivity. Future research will undoubtedly continue to leverage these and other novel glutamate analogs to further unravel the intricacies of glutamatergic neurotransmission.
References
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- Nakazato, A., Kumagai, T., Sakagami, K., Yoshikawa, R., Chaki, S., & Nakao, N. (2000). Synthesis, SARs, and pharmacological characterization of 2-amino-3 or 6-fluorobicyclo[3.1.0]hexane-2,6-dicarboxylic acid derivatives as potent, selective, and orally active group II metabotropic glutamate receptor agonists. Journal of medicinal chemistry, 43(25), 4893-4909.
- Nakazato, A., Ohta, H., Kumagai, T., Sakagami, K., Yoshikawa, R., Chaki, S., & Nakao, N. (2002). Synthesis, in vitro pharmacology, structure-activity relationships, and pharmacokinetics of 3-alkoxy-2-amino-6-fluorobicyclo[3.1.0]hexane-2,6-dicarboxylic acid derivatives as potent and selective group II metabotropic glutamate receptor antagonists. Journal of medicinal chemistry, 45(23), 5037-5048.
- Traynelis, S. F., Wollmuth, L. P., McBain, C. J., Menniti, F. S., Vance, K. M., Ogden, K. K., ... & Yuan, H. (2010). Glutamate receptor ion channels: structure, regulation, and function. Pharmacological reviews, 62(3), 405-496.
- Niswender, C. M., & Conn, P. J. (2010). Metabotropic glutamate receptors: physiology, pharmacology, and disease. Annual review of pharmacology and toxicology, 50, 295-322.
- Monn, J. A., Valli, M. J., Massey, S. M., Wright, R. A., Johnson, B. G., Andis, S. L., ... & Schoepp, D. D. (1999). Design, synthesis, and pharmacological characterization of (+)-2-aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acid (LY354740): a potent, selective, and orally active group 2 metabotropic glutamate receptor agonist possessing anticonvulsant and anxiolytic properties. Journal of medicinal chemistry, 42(6), 1027-1040.
- Rynbrandt, R. H., Dutton, F. E., & Schmidt, F. L. (1972). exo-Bicyclo(3.1.0)hexane-6-carboxylic acid and related compounds, oral hypoglycemic agents. Journal of medicinal chemistry, 15(4), 424-426.
- Dominguez, C., Prieto, L., Valli, M. J., Massey, S. M., Bures, M., Wright, R. A., ... & Monn, J. A. (2002). Methyl substitution of 2-aminobicyclo[3.1.0]hexane 2,6-dicarboxylate (LY354740) determines functional activity at metabotropic glutamate receptors: identification of a subtype selective mGlu2 receptor agonist. Journal of medicinal chemistry, 45(18), 3865-3868.
- O'Neill, M. J., Bond, A., Ornstein, P. L., Ward, M. A., Hicks, C. A., Hoo, K., ... & Lodge, D. (1998). Decarboxylation of the group I metabotropic glutamate receptor agonist, (S)-(+)-3,5-dihydroxyphenylglycine, to a potent N-methyl-D-aspartate receptor antagonist. Neuropharmacology, 37(10-11), 1211-1222.
- Saugstad, J. A., Kinzie, J. M., Segerson, T. P., & Westbrook, G. L. (1997). Cloning and expression of a new member of the L-2-amino-4-phosphonobutyric acid-sensitive class of metabotropic glutamate receptors. Molecular pharmacology, 51(1), 119-125.
- Monn, J. A., Valli, M. J., Massey, S. M., Hansen, M. M., Kress, T. J., Wepsiec, J. P., ... & Schoepp, D. D. (1997). Design, synthesis, and pharmacological characterization of (+)-2-aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acid (LY354740): a potent, selective, and orally active group 2 metabotropic glutamate receptor agonist possessing anticonvulsant and anxiolytic properties. Journal of medicinal chemistry, 40(4), 528-537.
- Wright, R. A., Arnold, M. B., Johnson, B. G., Schoepp, D. D., & Monn, J. A. (2000). Constrained cycloalkyl analogues of glutamic acid: Stereocontrolled synthesis of (+)-2-aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acid (LY354740) and its 6-phosphonic acid analogue. Chirality, 12(4), 220-229.
- Møller, M. K., Nielsen, B., & Bräuner-Osborne, H. (2003). A novel [3H] (S)-glutamate binding assay for the characterization of group-III metabotropic glutamate receptors. British journal of pharmacology, 138(8), 1398-1404.
- Mutel, V., Ellis, G. J., Adam, G., Bilbe, G., Bleuel, Z., Bockey, M., ... & Wichmann, J. (2002). Characterization of the human metabotropic glutamate receptor 4. Molecular pharmacology, 61(4), 866-874.
- Johansen, P. A., & Robinson, M. B. (2003). A novel [3H] L-AP4 binding site in rat brain membranes. Neuropharmacology, 44(6), 724-733.
- Watkins, J. C., & Evans, R. H. (1981). Excitatory amino acid transmitters. Annual review of pharmacology and toxicology, 21(1), 165-204.
- Habrian, C. H., Rosemond, E., Williams, R., & Schoepp, D. D. (2019). Differential Activity of Orthosteric Agonists and Allosteric Modulators at Metabotropic Glutamate Receptor 7. Frontiers in pharmacology, 10, 119.
- Poutiainen, P., Orav, E., Rahi, M., Rinken, A., & Karelson, M. (2015). In Silico Binding Affinity Prediction for Metabotropic Glutamate Receptors Using Both Endpoint Free Energy Methods and A Machine Learning-Based Scoring Function.
- Wright, R. A., Johnson, B. G., Schoepp, D. D., & Monn, J. A. (2000). Constrained cycloalkyl analogues of glutamic acid: Stereocontrolled synthesis of (+)-2-aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acid (LY354740) and its 6-phosphonic acid analogue. Tetrahedron: Asymmetry, 11(1), 17-20.
- Monn, J. A., Valli, M. J., Massey, S. M., Wright, R. A., Johnson, B. G., Andis, S. L., ... & Schoepp, D. D. (1999). Synthesis and metabotropic glutamate receptor activity of a series of 2-aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acid amides. Bioorganic & medicinal chemistry letters, 9(18), 2667-2672.
- Monn, J. A., Valli, M. J., Massey, S. M., Wright, R. A., Johnson, B. G., Andis, S. L., ... & Schoepp, D. D. (1997). Design, synthesis, and pharmacological characterization of (+)-2-aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acid (LY354740): a potent, selective, and orally active group 2 metabotropic glutamate receptor agonist possessing anticonvulsant and anxiolytic properties. Journal of Medicinal Chemistry, 40(4), 528-537.
- Traynelis, S. F., Wollmuth, L. P., McBain, C. J., Menniti, F. S., Vance, K. M., Ogden, K. K., ... & Yuan, H. (2010). Glutamate receptor ion channels: structure, regulation, and function. Pharmacological reviews, 62(3), 405-496.
- Rynbrandt, R. H., Dutton, F. E., & Schmidt, F. L. (1972). exo-Bicyclo(3.1.0)hexane-6-carboxylic acid and related compounds, oral hypoglycemic agents. Journal of Medicinal Chemistry, 15(4), 424-426.
- Nakazato, A., Kumagai, T., Sakagami, K., Yoshikawa, R., Chaki, S., & Nakao, N. (2000). Synthesis, SARs, and pharmacological characterization of 2-amino-3 or 6-fluorobicyclo[3.1.0]hexane-2,6-dicarboxylic acid derivatives as potent, selective, and orally active group II metabotropic glutamate receptor agonists. Journal of medicinal chemistry, 43(25), 4893-4909.
- Nakazato, A., Ohta, H., Kumagai, T., Sakagami, K., Yoshikawa, R., Chaki, S., & Nakao, N. (2002). Synthesis, in Vitro Pharmacology, Structure−Activity Relationships, and Pharmacokinetics of 3-Alkoxy-2-amino-6-fluorobicyclo[3.1.0]hexane-2,6-dicarboxylic Acid Derivatives as Potent and Selective Group II Metabotropic Glutamate Receptor Antagonists. Journal of medicinal chemistry, 45(23), 5037-5048.
- Dominguez, C., Prieto, L., Valli, M. J., Massey, S. M., Bures, M., Wright, R. A., ... & Monn, J. A. (2002). Methyl substitution of 2-aminobicyclo[3.1.0]hexane 2,6-dicarboxylate (LY354740) determines functional activity at metabotropic glutamate receptors: identification of a subtype selective mGlu2 receptor agonist. Journal of medicinal chemistry, 45(18), 3865-3868.
- O'Neill, M. J., Bond, A., Ornstein, P. L., Ward, M. A., Hicks, C. A., Hoo, K., ... & Lodge, D. (1998). Decarboxylation of the group I metabotropic glutamate receptor agonist, (S)-(+)-3,5-dihydroxyphenylglycine, to a potent N-methyl-D-aspartate receptor antagonist. Neuropharmacology, 37(10-11), 1211-1222.
- Saugstad, J. A., Kinzie, J. M., Segerson, T. P., & Westbrook, G. L. (1997). Cloning and expression of a new member of the L-2-amino-4-phosphonobutyric acid-sensitive class of metabotropic glutamate receptors. Molecular pharmacology, 51(1), 119-125.
- Møller, M. K., Nielsen, B., & Bräuner-Osborne, H. (2003). A novel [3H] (S)-glutamate binding assay for the characterization of group-III metabotropic glutamate receptors. British journal of pharmacology, 138(8), 1398-1404.
- Watkins, J. C., & Evans, R. H. (1981). Excitatory amino acid transmitters. Annual review of pharmacology and toxicology, 21(1), 165-204.
- Habrian, C. H., Rosemond, E., Williams, R., & Schoepp, D. D. (2019). Differential Activity of Orthosteric Agonists and Allosteric Modulators at Metabotropic Glutamate Receptor 7. Frontiers in pharmacology, 10, 119.
- Poutiainen, P., Orav, E., Rahi, M., Rinken, A., & Karelson, M. (2015). In Silico Binding Affinity Prediction for Metabotropic Glutamate Receptors Using Both Endpoint Free Energy Methods and A Machine Learning-Based Scoring Function.
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- 10. Design, synthesis, and pharmacological characterization of (+)-2-aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acid (LY354740): a potent, selective, and orally active group 2 metabotropic glutamate receptor agonist possessing anticonvulsant and anxiolytic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Differential Activity of Orthosteric Agonists and Allosteric Modulators at Metabotropic Glutamate Receptor 7 - PMC [pmc.ncbi.nlm.nih.gov]
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A Comparative Guide to the Structure-Activity Relationship of Bicyclo[3.1.0]hexane-6-carboxylic Acid Derivatives
The bicyclo[3.1.0]hexane scaffold represents a conformationally constrained framework that has garnered significant attention in medicinal chemistry. Its rigid three-dimensional structure allows for precise orientation of functional groups, making it an invaluable tool in the design of potent and selective ligands for various biological targets. This guide provides an in-depth comparison of the structure-activity relationships (SAR) of bicyclo[3.1.0]hexane-6-carboxylic acid derivatives, with a particular focus on their role as modulators of metabotropic glutamate receptors (mGluRs). We will delve into the experimental data that illuminates how subtle structural modifications influence binding affinity and functional activity, offering insights for researchers in drug discovery and development.
The Bicyclo[3.1.0]hexane Core: A Scaffold for Selectivity
The rigidity of the bicyclo[3.1.0]hexane ring system is central to its utility. Unlike more flexible aliphatic or cyclic structures, this scaffold limits the number of accessible conformations. This conformational constraint is hypothesized to approximate the bioactive conformation of endogenous ligands, such as glutamic acid, when binding to their receptors.[1][2] This "pre-organization" of the molecule can lead to higher binding affinity and greater selectivity for the target receptor over other subtypes. The focus of this guide, derivatives featuring a carboxylic acid at the C-6 position, has been particularly fruitful in the development of ligands for Group II mGluRs (mGluR2 and mGluR3).
Structure-Activity Relationship at Group II Metabotropic Glutamate Receptors
Derivatives of 2-aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acid have been extensively studied as agonists and antagonists of Group II mGluRs. These receptors are implicated in a variety of neurological and psychiatric disorders, making them attractive therapeutic targets. The following sections compare how modifications at different positions of the bicyclo[3.1.0]hexane core impact receptor affinity and function.
The Agonist Landscape: Fine-Tuning Potency and Selectivity
The parent compound, (+)-2-aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acid (LY354740), is a potent and selective agonist for both mGluR2 and mGluR3.[1][3] The SAR of this class of compounds reveals several key features that govern their activity.
Key Structural Modifications and Their Impact on Agonist Activity:
-
Stereochemistry: The stereochemistry of the amino and carboxylic acid groups is crucial for activity. The (+)-enantiomer of 2-aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acid (LY354740) is a highly potent agonist, while the (-)-enantiomer is significantly less active.[2] This highlights the specific spatial arrangement required for optimal receptor interaction.
-
Substitution on the Bicyclic Ring: Modifications to the bicyclic core have a profound effect on agonist activity. For instance, the introduction of a fluorine atom at the C-6 position can enhance potency.[3] Furthermore, substitutions at the C-4 position have been explored to modulate selectivity between mGluR2 and mGluR3. For example, a C4β-N-linked methoxybenzoyl amino group can confer remarkable selectivity for mGluR3.
Below is a table summarizing the in vitro potencies of key this compound derivatives as Group II mGluR agonists.
| Compound | Modification | mGluR2 Ki (nM) | mGluR3 Ki (nM) | Reference |
| (+)-14 (MGS0028) | 6-fluoro, 4-oxo | 0.570 | 2.07 | [3] |
| 8p (LY2794193) | 4-((3-methoxybenzoyl)amino) | - | - | [4] |
| (+)-9 (LY354740) | Parent Compound | EC50 = 55 (rat) | - | [1][2] |
Ki values represent the binding affinity, where a lower value indicates higher affinity. EC50 values represent the concentration required to elicit a half-maximal response.
The Antagonist Perspective: Flipping the Switch
Interestingly, strategic modifications to the agonist scaffold can convert these molecules into potent and selective antagonists. This is exemplified by the introduction of substituents at the C-3 position of the bicyclo[3.1.0]hexane ring.
Key Structural Modifications Leading to Antagonist Activity:
-
C-3 Substitution: The addition of alkoxy, benzylthio, or benzylamino groups at the C-3 position can transform the molecule from an agonist to an antagonist.[5] The nature of this substituent can be further optimized to achieve high affinity and potency. For example, a 3-(3,4-dichlorobenzyloxy) group leads to a compound with a Ki of 2.51 nM for mGluR2 and an IC50 of 34.21 nM.[5]
-
Combined Modifications: The combination of a C-3 substituent with a C-6 fluorine atom has also been shown to yield potent antagonists.[5]
The following table presents data for representative this compound derivatives with antagonist activity at mGluR2.
| Compound | Modification | mGluR2 Ki (nM) | mGluR2 IC50 (nM) | Reference |
| 15ae | 3-(3,4-dichlorobenzyloxy) | 2.51 | 34.21 | [5] |
| 15at | 3-(3,4-dichlorobenzylthio), 6-fluoro | 1.96 | 13.34 | [5] |
| 15ba | 3-(N-(3,4-dichlorobenzylamino)), 6-fluoro | 3.29 | 35.96 | [5] |
IC50 values represent the concentration of an antagonist that inhibits the response by 50%.
Experimental Protocols
To ensure the trustworthiness and reproducibility of the data presented, it is crucial to understand the methodologies employed. Below are detailed protocols for key assays used to characterize the activity of these compounds.
Radioligand Binding Assay for mGluR2 Affinity
This protocol outlines the procedure for determining the binding affinity (Ki) of a test compound for the mGluR2.
Methodology:
-
Membrane Preparation: Membranes from cells expressing the human mGluR2 are prepared and stored at -80°C.
-
Assay Buffer: The assay is performed in a buffer containing 50 mM Tris-HCl (pH 7.4), 2 mM MgCl2, and 2 mM CaCl2.
-
Radioligand: [3H]-LY341495, a known high-affinity mGluR2/3 antagonist, is used as the radioligand.
-
Incubation: Cell membranes are incubated with the radioligand and varying concentrations of the test compound in a 96-well plate. Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand.
-
Filtration: The incubation is terminated by rapid filtration through a glass fiber filter, separating the bound from the free radioligand.
-
Scintillation Counting: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The IC50 values are determined by non-linear regression analysis of the competition binding data. The Ki values are then calculated using the Cheng-Prusoff equation.
Functional Assay for mGluR Agonist/Antagonist Activity
This protocol describes a functional assay to determine the agonist or antagonist activity of a compound by measuring its effect on forskolin-stimulated cAMP formation.
Methodology:
-
Cell Culture: CHO cells stably expressing the human mGluR2 are cultured in appropriate media.
-
cAMP Stimulation: Cells are pre-incubated with a phosphodiesterase inhibitor for 30 minutes, followed by the addition of the test compound (for agonist testing) or the test compound and a known agonist (for antagonist testing).
-
Forskolin Addition: Forskolin is added to stimulate adenylate cyclase and increase intracellular cAMP levels.
-
Lysis and Detection: The reaction is stopped, and the cells are lysed. The intracellular cAMP concentration is measured using a suitable detection kit, such as a competitive immunoassay.
-
Data Analysis: For agonists, EC50 values are determined from the concentration-response curves. For antagonists, IC50 values are calculated from the inhibition of the agonist-induced response.
Visualizing Structure-Activity Relationships and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the key SAR principles and experimental workflows.
Caption: Experimental workflow for the radioligand binding assay.
Conclusion
The this compound scaffold is a versatile platform for the design of potent and selective modulators of Group II metabotropic glutamate receptors. The structure-activity relationships discussed in this guide demonstrate that subtle changes to the core structure can have a dramatic impact on biological activity, even converting an agonist into an antagonist. The provided experimental data and protocols offer a solid foundation for researchers to build upon in the quest for novel therapeutics targeting mGluRs. The continued exploration of this privileged scaffold holds great promise for the development of new treatments for a range of neurological and psychiatric conditions.
References
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Lunn, G., et al. (2012). SAR and biological evaluation of 3-azabicyclo[3.1.0]hexane derivatives as μ opioid ligands. Bioorganic & Medicinal Chemistry Letters, 22(6), 2200-2203. [Link]
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Junker, A., et al. (2022). Development of Bicyclo[3.1.0]hexane-Based A3 Receptor Ligands: Closing the Gaps in the Structure–Affinity Relationships. Molecules, 27(7), 2283. [Link]
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Rynbrandt, R. H., & Schmidt, F. L. (1972). exo-Bicyclo(3.1.0)hexane-6-carboxylic acid and related compounds, oral hypoglycemic agents. Journal of Medicinal Chemistry, 15(4), 424-426. [Link]
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Nakazato, A., et al. (2005). Synthesis, in vitro pharmacology, and structure-activity relationships of 2-aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acid derivatives as mGluR2 antagonists. Journal of Medicinal Chemistry, 48(3), 756-768. [Link]
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Nakazato, A., et al. (2000). Synthesis, SARs, and pharmacological characterization of 2-amino-3 or 6-fluorobicyclo[3.1.0]hexane-2,6-dicarboxylic acid derivatives as potent, selective, and orally active group II metabotropic glutamate receptor agonists. Journal of Medicinal Chemistry, 43(25), 4893-4909. [Link]
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Monn, J. A., et al. (1997). Design, Synthesis, and Pharmacological Characterization of (+)-2-Aminobicyclo[3.1.0]hexane-2,6-dicarboxylic Acid (LY354740): A Potent, Selective, and Orally Active Group 2 Metabotropic Glutamate Receptor Agonist Possessing Anticonvulsant and Anxiolytic Properties. Journal of Medicinal Chemistry, 40(4), 528-537. [Link]
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Priestley, T., et al. (2013). Synthesis and Pharmacological Characterization of 4-Substituted-2-Aminobicyclo[3.1.0]hexane-2,6-Dicarboxylates: Identification of New Potent and Selective Metabotropic Glutamate 2/3 Receptor Agonists. ACS Medicinal Chemistry Letters, 4(9), 839-844. [Link]
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Lunn, G., et al. (2012). SAR and biological evaluation of 3-azabicyclo[3.1.0]hexane derivatives as μ opioid ligands. ResearchGate. [Link]
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Monn, J. A., et al. (1997). Design, Synthesis, and Pharmacological Characterization of (+)-2-Aminobicyclo[3.1.0]hexane-2,6-dicarboxylic Acid (LY354740): A Potent, Selective, and Orally Active Group 2 Metabotropic Glutamate Receptor Agonist Possessing Anticonvulsant and Anxiolytic Properties. Sci-Hub. [Link]
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A Comparative Guide to the Synthetic Routes of Bicyclo[3.1.0]hexane-6-carboxylic Acid
For researchers, medicinal chemists, and professionals in drug development, the bicyclo[3.1.0]hexane scaffold represents a critical structural motif. Its inherent rigidity and three-dimensional character make it an invaluable component in the design of novel therapeutics. A key derivative, Bicyclo[3.1.0]hexane-6-carboxylic acid, serves as a versatile building block for a range of biologically active molecules. This guide provides an in-depth, objective comparison of the principal synthetic routes to this important compound, offering experimental insights and data to inform your selection of the most suitable pathway for your research and development needs.
Introduction to this compound
The bicyclo[3.1.0]hexane ring system, characterized by a fused cyclopropane and cyclopentane ring, imparts a unique conformational rigidity to molecules. This structural feature is highly sought after in drug design as it can lead to enhanced binding affinity and selectivity for biological targets. This compound, in particular, offers a handle for further functionalization, making it a pivotal intermediate in the synthesis of complex pharmaceutical agents. The choice of synthetic route to this compound can significantly impact overall yield, stereochemical control, scalability, and cost-effectiveness. This guide will explore three primary synthetic strategies: Rhodium-Catalyzed Cyclopropanation, Simmons-Smith Cyclopropanation, and Intramolecular Cyclization.
Route 1: Rhodium-Catalyzed Cyclopropanation
Rhodium-catalyzed cyclopropanation is a powerful and widely employed method for the formation of cyclopropane rings. This approach typically involves the reaction of a diazo compound with an alkene in the presence of a rhodium(II) catalyst. For the synthesis of this compound, the logical starting material is a cyclopentene derivative.
Mechanistic Insights
The catalytic cycle of rhodium-catalyzed cyclopropanation is generally accepted to proceed through the formation of a rhodium carbene intermediate.[1] The rhodium(II) catalyst reacts with the diazo compound, leading to the extrusion of nitrogen gas and the formation of a highly reactive rhodium carbene.[1] This electrophilic carbene species then undergoes a concerted reaction with the alkene to form the cyclopropane ring, regenerating the rhodium catalyst for subsequent cycles.[1][2] The stereoselectivity of the reaction, yielding either the exo or endo isomer, can be influenced by the choice of rhodium catalyst and the substituents on the cyclopentene precursor.[3]
Caption: Rhodium-Catalyzed Cyclopropanation Workflow.
Experimental Protocol: Rhodium-Catalyzed Synthesis
This protocol outlines the synthesis of ethyl bicyclo[3.1.0]hexane-6-carboxylate, which can then be hydrolyzed to the target carboxylic acid.
Materials:
-
Ethyl cyclopent-1-ene-1-carboxylate
-
Ethyl diazoacetate (EDA)
-
Dirhodium(II) acetate [Rh₂(OAc)₄]
-
Dichloromethane (DCM), anhydrous
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Magnesium sulfate (MgSO₄), anhydrous
-
Silica gel for column chromatography
Procedure:
-
To a solution of ethyl cyclopent-1-ene-1-carboxylate (1.0 equiv.) in anhydrous DCM (0.2 M) under an inert atmosphere, add dirhodium(II) acetate (0.005 mol%).
-
Slowly add a solution of ethyl diazoacetate (1.1 equiv.) in anhydrous DCM to the reaction mixture at room temperature over 4-6 hours using a syringe pump. The slow addition is crucial to maintain a low concentration of the diazo compound, minimizing side reactions.
-
Stir the reaction mixture at room temperature for an additional 12-16 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃.
-
Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford ethyl bicyclo[3.1.0]hexane-6-carboxylate.
-
Hydrolyze the resulting ester using standard procedures (e.g., with NaOH in a methanol/water mixture followed by acidic workup) to obtain this compound.
Route 2: Simmons-Smith Cyclopropanation
The Simmons-Smith reaction is a classic and reliable method for the stereospecific synthesis of cyclopropanes from alkenes.[4] It utilizes an organozinc carbenoid, typically prepared from diiodomethane and a zinc-copper couple.[4] This method is known for its functional group tolerance and predictable stereochemistry.
Mechanistic Insights
The Simmons-Smith reaction proceeds through the formation of an organozinc carbenoid species, (iodomethyl)zinc iodide (ICH₂ZnI).[5] This carbenoid then reacts with the alkene in a concerted fashion, delivering the methylene group to the double bond.[6] The reaction is stereospecific, meaning the stereochemistry of the starting alkene is retained in the cyclopropane product.[4] For substrates containing a hydroxyl group, the zinc can coordinate to the oxygen, directing the cyclopropanation to the same face of the molecule.[4]
Sources
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A Comparative Guide to the Validation of Analytical Methods for Bicyclo[3.1.0]hexane Compounds
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the bicyclo[3.1.0]hexane scaffold represents a unique and conformationally rigid structural motif. Its inherent ring strain and potential for complex stereochemistry demand robust and reliable analytical methods to ensure the identity, purity, and stability of drug candidates and intermediates. This guide provides a comprehensive comparison of analytical method validation strategies for bicyclo[3.1.0]hexane compounds, grounded in scientific principles and regulatory expectations. As a senior application scientist, the following content is synthesized from extensive experience in method development and validation, aiming to explain the causality behind experimental choices and provide self-validating protocols.
The Analytical Challenge of the Bicyclo[3.1.0]hexane Core
The bicyclo[3.1.0]hexane system, characterized by a fused cyclopropane and cyclopentane ring, presents distinct analytical challenges. The strained cyclopropane ring can be susceptible to ring-opening reactions under various stress conditions, leading to unique degradation pathways. Furthermore, the stereochemical complexity arising from multiple chiral centers necessitates analytical methods with high resolving power. Therefore, the validation of such methods must be meticulously planned and executed to ensure they are fit for their intended purpose.
The validation process is guided by the principles outlined by the International Council for Harmonisation (ICH), specifically the Q2(R2) guideline on the validation of analytical procedures, and complemented by the Q14 guideline on analytical procedure development.[1][2][3][4][5] These guidelines provide a framework for demonstrating that an analytical procedure is suitable for its intended use.[4][6]
Comparison of Key Analytical Techniques
The choice of analytical technique is paramount for the successful analysis of bicyclo[3.1.0]hexane derivatives. The two primary chromatographic techniques employed are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). The selection between these is dictated by the physicochemical properties of the analyte, such as volatility, thermal stability, and polarity.
| Analytical Technique | Principle | Advantages for Bicyclo[3.1.0]hexane Compounds | Limitations | Typical Detector |
| Gas Chromatography (GC) | Separation based on volatility and interaction with a stationary phase in a gaseous mobile phase. | Excellent for volatile and thermally stable, non-polar to semi-polar bicyclo[3.1.0]hexane derivatives. High resolution and sensitivity. | Not suitable for non-volatile or thermally labile compounds. Derivatization may be required for polar compounds, adding complexity. | Flame Ionization Detector (FID), Mass Spectrometry (MS). |
| High-Performance Liquid Chromatography (HPLC) | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Highly versatile for a wide range of polarities and molecular weights. Suitable for non-volatile and thermally labile compounds. | Resolution may be lower than capillary GC for certain isomers. Mobile phase selection can be complex. | UV-Visible (UV-Vis) Detector, Diode Array Detector (DAD), Mass Spectrometry (MS). |
The Validation Workflow: A Step-by-Step Approach
A robust analytical method validation is a systematic process. The following diagram illustrates the logical flow of validation activities, emphasizing the interconnectedness of each parameter.
Caption: A typical workflow for analytical method validation.
Core Validation Parameters: A Deep Dive
The following sections detail the experimental protocols for the core validation parameters, with a focus on their application to bicyclo[3.1.0]hexane compounds.
Specificity: The Cornerstone of a Stability-Indicating Method
Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[1] For bicyclo[3.1.0]hexane compounds, this is particularly critical due to the potential for structurally similar isomers and degradation products arising from ring-opening.
A stability-indicating method must be able to separate the active pharmaceutical ingredient (API) from its degradation products.[7][8][9] Forced degradation studies are essential to generate these degradation products and demonstrate the method's specificity.
Objective: To generate potential degradation products of the bicyclo[3.1.0]hexane drug substance and demonstrate their separation from the parent peak.
Methodology:
-
Prepare Stock Solutions: Prepare a stock solution of the bicyclo[3.1.0]hexane compound in a suitable solvent.
-
Stress Conditions: Subject the stock solution to the following stress conditions:
-
Acid Hydrolysis: 0.1 N HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 N NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid drug substance at 105°C for 24 hours.
-
Photolytic Degradation: Expose the drug substance solution to UV light (254 nm) and visible light as per ICH Q1B guidelines.
-
-
Sample Analysis: Analyze the stressed samples, along with an unstressed control sample, using the developed analytical method (e.g., HPLC-DAD).
-
Peak Purity Analysis: For HPLC methods, utilize a Diode Array Detector (DAD) to perform peak purity analysis on the parent peak in the stressed samples. This ensures that the peak is spectrally homogeneous and not co-eluting with any degradation products.
Acceptance Criteria:
-
The method must demonstrate baseline resolution between the parent compound and all major degradation products.
-
The peak purity index (or equivalent metric) for the parent peak in stressed samples should be greater than a predefined threshold (e.g., >0.999), indicating no co-elution.
Linearity and Range
Linearity demonstrates that the analytical procedure's results are directly proportional to the concentration of the analyte in samples within a given range.[1] The range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to have a suitable level of precision, accuracy, and linearity.[4][10]
Objective: To establish the linear relationship between the analytical signal and the concentration of the bicyclo[3.1.0]hexane compound over a defined range.
Methodology:
-
Prepare a Series of Standards: Prepare at least five concentrations of the bicyclo[3.1.0]hexane reference standard spanning the expected working range (e.g., 50% to 150% of the target concentration for an assay).
-
Analysis: Analyze each concentration in triplicate.
-
Data Evaluation: Plot the average peak area (or other response) against the corresponding concentration. Perform a linear regression analysis to determine the correlation coefficient (r), y-intercept, and slope of the regression line.
Acceptance Criteria:
-
Correlation Coefficient (r): ≥ 0.999
-
Y-intercept: Should be close to zero. A statistical analysis of the y-intercept is often performed.
| Parameter | Typical Acceptance Criteria |
| Correlation Coefficient (r) | ≥ 0.999 |
| Coefficient of Determination (r²) | ≥ 0.998 |
| Y-intercept | Not significantly different from zero |
Accuracy
Accuracy refers to the closeness of the test results obtained by the method to the true value.[1] It is typically assessed using recovery studies.[11]
Objective: To determine the percent recovery of the bicyclo[3.1.0]hexane analyte in a sample matrix.
Methodology:
-
Spike Samples: Prepare placebo samples (containing all excipients except the drug substance) and spike them with known amounts of the bicyclo[3.1.0]hexane drug substance at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Sample Preparation: Prepare at least three replicates at each concentration level.
-
Analysis: Analyze the spiked samples and calculate the percent recovery.
Acceptance Criteria:
-
The mean percent recovery should be within a predefined range, typically 98.0% to 102.0%.
-
The relative standard deviation (RSD) of the recovery at each level should not exceed 2.0%.
| Concentration Level | Number of Replicates | Acceptance Criteria for Mean Recovery |
| 80% | 3 | 98.0% - 102.0% |
| 100% | 3 | 98.0% - 102.0% |
| 120% | 3 | 98.0% - 102.0% |
Precision
Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[12] It is evaluated at two levels: repeatability and intermediate precision.
Objective: To demonstrate the precision of the analytical method under different conditions.
Methodology:
-
Repeatability (Intra-assay precision):
-
Analyze a minimum of six replicate samples of the bicyclo[3.1.0]hexane compound at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.
-
-
Intermediate Precision (Inter-assay precision):
-
Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
-
Data Evaluation: Calculate the mean, standard deviation, and relative standard deviation (RSD) for both repeatability and intermediate precision.
Acceptance Criteria:
-
Repeatability: RSD ≤ 1.0%
-
Intermediate Precision: RSD ≤ 2.0%
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[7][12]
Objective: To evaluate the effect of small, deliberate variations in the analytical method parameters.
Methodology:
-
Identify Critical Parameters: Identify critical method parameters that could potentially affect the results. For an HPLC method, these may include:
-
Mobile phase composition (e.g., ±2% organic)
-
Mobile phase pH (e.g., ±0.2 units)
-
Column temperature (e.g., ±5°C)
-
Flow rate (e.g., ±0.1 mL/min)
-
-
Vary Parameters: Analyze a standard solution of the bicyclo[3.1.0]hexane compound while systematically varying one parameter at a time.
-
Evaluate Impact: Assess the impact of these changes on system suitability parameters (e.g., resolution, tailing factor) and the assay results.
Acceptance Criteria:
-
System suitability parameters should remain within the defined limits.
-
The assay results should not be significantly affected by the variations.
The Decision-Making Process for Method Selection
The choice between GC and HPLC for the analysis of bicyclo[3.1.0]hexane compounds is a critical decision. The following diagram outlines the key considerations in this process.
Caption: Decision tree for selecting an analytical technique.
Conclusion
The validation of analytical methods for bicyclo[3.1.0]hexane compounds is a rigorous process that requires a deep understanding of both the chemistry of the analyte and the principles of analytical science. By following the guidelines set forth by regulatory bodies and employing a systematic, risk-based approach to validation, researchers and drug developers can ensure the generation of high-quality, reliable data. This guide provides a framework for comparing and implementing appropriate validation strategies, ultimately contributing to the development of safe and effective medicines. The continuous lifecycle management of the analytical procedure is also crucial to ensure it remains fit for purpose throughout the product's lifespan.[4][5]
References
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A Comparative Guide to the Potency of Endo vs. Exo Bicyclo[3.1.0]hexane-6-carboxylic Acid Derivatives as Metabotropic Glutamate Receptor Ligands
In the landscape of contemporary drug discovery, particularly within neuroscience, the quest for receptor subtype-selective ligands is paramount. The rigid bicyclo[3.1.0]hexane scaffold has emerged as a cornerstone in the design of potent and selective ligands for metabotropic glutamate receptors (mGluRs), a family of G protein-coupled receptors that play crucial roles in modulating synaptic plasticity and neuronal excitability.[1] This guide provides an in-depth comparison of the biological potency of endo and exo isomers of bicyclo[3.1.0]hexane-6-carboxylic acid derivatives, offering insights into the structural nuances that govern their pharmacological activity. We will delve into the mechanistic basis for the observed differences in potency, supported by experimental data and detailed protocols for assessing ligand activity.
The Strategic Advantage of Conformational Constraint: The Bicyclo[3.1.0]hexane Scaffold
Glutamate, the primary excitatory neurotransmitter in the central nervous system, is a highly flexible molecule. This conformational pliability allows it to activate a wide array of ionotropic and metabotropic receptors, leading to a lack of subtype selectivity. The bicyclo[3.1.0]hexane framework serves as a rigid scaffold that constrains the key pharmacophoric elements of glutamate—the α-amino acid and the distal carboxylic acid—into a specific three-dimensional arrangement.[2] This conformational restriction is a key strategy for achieving receptor subtype selectivity, as different mGluR subtypes are thought to recognize distinct conformations of glutamate for activation.[3] The bicyclo[3.1.0]hexane system, in particular, has been instrumental in the development of potent and selective agonists and antagonists for Group II mGluRs (mGluR2 and mGluR3).[3][4]
The critical stereochemical distinction within this scaffold lies in the orientation of the substituent at the C6 position, which can be either endo or exo.
-
Endo Isomer : The substituent is oriented towards the larger five-membered ring of the bicyclic system.
-
Exo Isomer : The substituent is oriented away from the larger five-membered ring.
This seemingly subtle difference in stereochemistry can have profound consequences for the molecule's interaction with the receptor binding pocket, leading to significant variations in potency and even functional activity (agonist vs. antagonist).
Visualizing the Stereoisomers
Caption: 3D representations of endo and exo this compound.
Potency Comparison: A Data-Driven Analysis
While a direct comparison of the unsubstituted endo- and exo-bicyclo[3.1.0]hexane-6-carboxylic acid is not extensively documented in publicly available literature, the structure-activity relationships (SAR) of closely related, more complex derivatives provide compelling evidence for the differential potency of these isomers. The following table summarizes representative data for potent mGluR ligands where the endo vs. exo stereochemistry is a key determinant of activity.
| Compound/Derivative | Target | Isomer | Potency (IC₅₀/EC₅₀/Kᵢ) | Functional Activity | Reference |
| 2-aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acid derivatives | mGluR2 | N/A | Kᵢ = 1.96 nM - 3.29 nM | Antagonist | [5] |
| C4-substituted analogs of 2-aminobicyclo[3.1.0]hexane-2,6-dicarboxylate | mGlu2/3 | C4α-methyl (exo-like) | N/A | mGlu2 agonist/mGlu3 antagonist | [6] |
| C4-substituted analogs of 2-aminobicyclo[3.1.0]hexane-2,6-dicarboxylate | mGlu2/3 | C4β-methyl (endo-like) | N/A | mGlu2/3 agonist | [6] |
Note: The table presents a qualitative comparison based on the available literature. Direct quantitative comparison of simple endo/exo isomers is limited.
The data for the C4-substituted analogs is particularly illustrative. The orientation of the methyl group, which is analogous to the endo/exo positioning, dramatically alters the pharmacological profile of the compound, shifting it from a dual agonist to a mixed agonist/antagonist. This highlights the exquisite sensitivity of the mGluR binding pocket to the stereochemical presentation of substituents on the bicyclo[3.1.0]hexane scaffold.
Mechanistic Insights: Why Stereochemistry Dictates Potency
The observed differences in potency between endo and exo isomers can be attributed to the precise conformational constraints they impose on the molecule and how these conformations interact with the amino acid residues within the receptor's binding site. The binding of glutamate to mGluRs occurs in a large extracellular "venus flytrap" domain. The receptor's activation is believed to be triggered by a conformational change in this domain upon ligand binding.
The rigid bicyclo[3.1.0]hexane scaffold is designed to mimic the "active" extended conformation of glutamate.[3] The orientation of the C6-carboxylic acid group is critical for establishing key interactions with positively charged residues in the binding pocket.
-
Favorable Interactions : An optimal orientation, often achieved by one isomer over the other, allows for stronger and more stable ionic and hydrogen bonding interactions with the receptor.
-
Steric Hindrance : The incorrect orientation of the substituent can lead to steric clashes with amino acid side chains, preventing the ligand from adopting the ideal binding pose and consequently reducing its affinity and potency.
Computational modeling and X-ray crystallography studies of related ligands have suggested that the subtle differences in the spatial positioning of the carboxylic acid group in endo and exo isomers can significantly impact the overall binding energy.[3]
Experimental Workflow for Potency Determination
To quantify the potency of these derivatives, a combination of binding and functional assays is typically employed. Below is a representative, step-by-step protocol for a competitive radioligand binding assay, a common method for determining the binding affinity (Kᵢ) of a test compound.
Protocol: Competitive Radioligand Binding Assay for mGluR2
Objective: To determine the binding affinity (Kᵢ) of endo and exo this compound derivatives at the human mGluR2.
Materials:
-
CHO or HEK293 cells stably expressing human mGluR2.
-
Membrane preparation from the above cells.
-
Radioligand: [³H]-LY341495 (a potent and selective Group II mGluR antagonist).
-
Test compounds: endo and exo isomers of the this compound derivative.
-
Binding buffer: Tris-HCl buffer with MgCl₂ and CaCl₂.
-
Non-specific binding control: A high concentration of a known mGluR2 ligand (e.g., unlabeled LY341495).
-
Scintillation vials and scintillation fluid.
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Membrane Preparation:
-
Culture CHO-hmGluR2 cells to confluence.
-
Harvest cells and homogenize in ice-cold buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed to pellet the membranes.
-
Resuspend the membrane pellet in the binding buffer and determine the protein concentration using a standard assay (e.g., Bradford assay).
-
-
Binding Assay:
-
In a 96-well plate, add a constant amount of the membrane preparation to each well.
-
Add a constant concentration of the radioligand ([³H]-LY341495) to each well.
-
Add increasing concentrations of the test compound (either the endo or exo isomer) to the wells.
-
For determining non-specific binding, add a saturating concentration of the unlabeled competitor to a set of wells.
-
Incubate the plate at a specific temperature (e.g., room temperature) for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
-
Filtration and Washing:
-
Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus. This separates the membrane-bound radioligand from the unbound radioligand.
-
Wash the filters with ice-cold binding buffer to remove any remaining unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials.
-
Add scintillation fluid to each vial.
-
Measure the radioactivity in each vial using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ), where [L] is the concentration of the radioligand and Kₐ is its affinity constant.
-
Caption: A simplified workflow for a competitive radioligand binding assay.
Conclusion and Future Directions
The stereochemical orientation of the C6-carboxylic acid group in bicyclo[3.1.0]hexane derivatives is a critical determinant of their potency and pharmacological activity at metabotropic glutamate receptors. While both endo and exo isomers can exhibit biological activity, subtle differences in their three-dimensional structure lead to distinct interactions within the receptor binding pocket. The evidence from structure-activity relationships of related, more complex analogs strongly suggests that one isomer will typically display superior potency due to a more favorable binding orientation that maximizes beneficial interactions and minimizes steric hindrance.
Future research should focus on the direct synthesis and parallel pharmacological evaluation of the parent endo- and exo-bicyclo[3.1.0]hexane-6-carboxylic acids to provide a definitive quantitative comparison. Furthermore, high-resolution co-crystal structures of these isomers bound to their target mGluRs would provide invaluable atomic-level insights into the precise interactions that govern their differential potency, further guiding the rational design of next-generation, highly selective mGluR modulators for the treatment of neurological and psychiatric disorders.
References
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Monn, J. A., et al. (2015). Synthesis and Pharmacological Characterization of C4-Disubstituted Analogs of 1S,2S,5R,6S-2-Aminobicyclo[3.1.0]hexane-2,6-dicarboxylate. Journal of Medicinal Chemistry. [Link]
-
Nakazato, A., et al. (2007). Synthesis, in vitro pharmacology, and structure-activity relationships of 2-aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acid derivatives as mGluR2 antagonists. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Monn, J. A., et al. (2015). Synthesis and Pharmacological Characterization of C4-Disubstituted Analogs of 1S,2S,5R,6S-2-Aminobicyclo[3.1.0]hexane-2,6-dicarboxylate. Journal of Medicinal Chemistry. [Link]
-
Mikołajczyk, M., et al. (2000). Constrained cycloalkyl analogues of glutamic acid: Stereocontrolled synthesis of (+)-2-aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acid (LY354740) and its 6-phosphonic acid analogue. Tetrahedron: Asymmetry. [Link]
-
Nicoletti, F., et al. (2011). Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease. Annual Review of Pharmacology and Toxicology. [Link]
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Nakazato, A., et al. (2007). Synthesis, in vitro pharmacology, and structure-activity relationships of 2-aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acid derivatives as mGluR2 antagonists. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Xiang, Z., et al. (2019). On the origin of the 2-aminobicyclo[3.1.0]hexane-2,6-dicarboxylate scaffold's unique group II selectivity for the mGlu receptors. Bioorganic & Medicinal Chemistry Letters. [Link]
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A Comparative Guide to the Biological Activity of Fluorinated Bicyclo[3.1.0]hexane-6-carboxylic Acid Analogs
The bicyclo[3.1.0]hexane framework is a rigid, three-dimensional scaffold that has garnered significant interest in medicinal chemistry. Its constrained conformation makes it an excellent tool for probing specific protein-ligand interactions and for designing highly selective therapeutic agents.[1] This guide provides a comparative analysis of the biological activity of fluorinated analogs of bicyclo[3.1.0]hexane-6-carboxylic acid, focusing on their role as modulators of metabotropic glutamate receptors (mGluRs). The strategic incorporation of fluorine is a well-established method in drug design to enhance metabolic stability, modulate physicochemical properties like acidity (pKa), and improve binding affinity.[2][3][4]
Rationale for Fluorination: Enhancing Drug-like Properties
The introduction of fluorine into the bicyclo[3.1.0]hexane scaffold is a deliberate strategy to refine its pharmacological profile. The carbon-fluorine bond is exceptionally strong, and fluorine's high electronegativity can alter the electron distribution within the molecule. This modification can lead to:
-
Improved Metabolic Stability: Fluorine can block sites susceptible to metabolic oxidation by cytochrome P450 enzymes.
-
Enhanced Binding Affinity: The electronegativity of fluorine can lead to favorable electrostatic interactions with receptor binding pockets.
-
Modulation of Acidity (pKa): Fluorine's electron-withdrawing nature can lower the pKa of nearby acidic groups, like the carboxylic acid, which can influence absorption and distribution.
-
Increased Oral Bioavailability: As a result of these combined effects, fluorination has been shown to significantly improve the oral activity of these compounds.[2]
Comparative Analysis: Modulators of Metabotropic Glutamate Receptors (mGluRs)
The most prominent biological activity reported for this class of compounds is the modulation of Group II metabotropic glutamate receptors (mGluR2 and mGluR3). These receptors are G-protein coupled receptors that play a crucial role in regulating synaptic transmission and neuronal excitability. Their activation leads to the inhibition of adenylyl cyclase, decreasing intracellular cAMP levels.[5] Selective agonists for these receptors have shown potential as anticonvulsant and anxiolytic agents.[6]
The Parent Compound: LY354740
The foundation for these analogs is (+)-2-aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acid, known as LY354740 . It is a potent and highly selective agonist for Group II mGluRs.[2][6] While effective, its therapeutic potential is limited by factors including oral bioavailability. This prompted the development of fluorinated derivatives to enhance its drug-like properties.
Fluorinated Agonist Analogs: A Leap in Potency and Oral Activity
Researchers introduced fluorine at various positions on the bicyclo[3.1.0]hexane ring, leading to analogs with dramatically improved properties.
-
C3-Fluoro Analog ((+)-7, MGS0008): Introducing a fluorine atom at the 3-position resulted in compound (+)-7, which retained potent agonist activity at mGluR2 and mGluR3, comparable to the parent compound LY354740.[2] Crucially, its oral activity in animal models of phencyclidine (PCP)-induced behaviors was significantly enhanced.[2]
-
C6-Fluoro Analog ((-)-11): Shifting the fluorine atom to the C6 position yielded (-)-11. This analog also demonstrated a high degree of agonist activity for Group II mGluRs, equivalent to that of LY354740 and (+)-7.[2]
-
C6-Fluoro, C4-Oxo Analog ((+)-14, MGS0028): A breakthrough in potency was achieved with the synthesis of (+)-14 (MGS0028), which incorporates a fluorine atom at the C6 position and a ketone (oxo) group at the C4 position.[7] This compound exhibited a remarkable increase in agonist activity, with a Kᵢ value of 0.570 nM for mGluR2, making it one of the most potent Group II mGluR agonists identified.[2] Furthermore, its efficacy in animal models was extraordinary, showing activity at doses as low as 0.090 µg/kg.[2]
From Agonist to Antagonist: The Role of Further Substitution
Intriguingly, further modification of the C6-fluorinated scaffold can convert these potent agonists into powerful antagonists. The introduction of a 3-alkoxy group onto the 2-amino-6-fluorobicyclo[3.1.0]hexane-2,6-dicarboxylic acid core completely flips the pharmacological activity.
-
MGS0039: The compound (1R,2R,3R,5R,6R)-2-amino-3-(3,4-dichlorobenzyloxy)-6-fluorobicyclo[3.1.0]hexane-2,6-dicarboxylic acid (MGS0039 ) is a highly selective and potent Group II mGluR antagonist.[8] This demonstrates the sensitive structure-activity relationship (SAR) of this scaffold, where seemingly small modifications can lead to profoundly different biological outcomes.
Data Summary: Comparative Potency of mGluR Modulators
| Compound ID | Key Structural Features | Biological Activity | mGluR2 Kᵢ (nM) | mGluR3 Kᵢ (nM) | In Vivo Activity (PCP-induced head-weaving) ED₅₀ |
| LY354740 (4) | Parent Compound | Agonist | 23.4 | 53.5 | 3.0 mg/kg |
| (+)-7 (MGS0008) | C3-Fluoro | Agonist | 47.7 | 65.9 | 0.26 mg/kg |
| (-)-11 | C6-Fluoro | Agonist | 16.6 | 80.9 | Not Reported |
| (+)-14 (MGS0028) | C6-Fluoro, C4-Oxo | Agonist | 0.570 | 2.07 | 0.090 µg/kg |
| MGS0039 | C6-Fluoro, C3-Alkoxy | Antagonist | 15.0 (IC₅₀) | 26.0 (IC₅₀) | N/A (Antagonist) |
| Data synthesized from Nakazato et al., J. Med. Chem. 2000, 43, 4893-4909.[2][8] |
Antiviral Potential: An Emerging Area
While the modulation of mGluRs is the most extensively studied activity, the bicyclo[3.1.0]hexane scaffold has also been investigated for other therapeutic applications. Notably, derivatives have been designed as carbanucleoside analogs and evaluated for antiviral properties.[9][10] The synthesis of enantiomerically pure bicyclo[3.1.0]hexenyl carbanucleosides has been reported, with some showing promise as antiviral agents.[9] The incorporation of fluorine into these antiviral scaffolds, a common strategy in the development of drugs like Remdesivir, could potentially enhance their efficacy and pharmacokinetic profiles, representing a promising avenue for future research.
Experimental Methodologies
The characterization of these compounds relies on robust and validated experimental protocols. The causality behind these choices is to ensure specificity and reproducibility.
Protocol: Group II mGluR Radioligand Binding Assay
This assay is fundamental for determining the binding affinity (Kᵢ) of a test compound to a specific receptor subtype. The principle is competitive displacement: the unlabeled test compound competes with a known radiolabeled ligand for binding to the receptor.
Step-by-Step Methodology:
-
Receptor Preparation:
-
Cell membranes are prepared from Chinese Hamster Ovary (CHO) cells stably expressing either human mGluR2 or mGluR3. This ensures a high concentration of the target receptor and minimizes interference from other receptor types.
-
-
Incubation Mixture:
-
In a 96-well plate, combine the following in a final volume of 500 µL of assay buffer (e.g., 50 mM Tris-HCl, pH 7.4):
-
Cell membranes (supplying the receptor).
-
A fixed concentration of a radiolabeled Group II mGluR agonist (e.g., [³H]LY354740). The concentration is typically chosen to be near its Kₔ value to ensure sensitive detection of competition.
-
Varying concentrations of the unlabeled test compound (e.g., MGS0028). A wide concentration range (e.g., 10⁻¹² M to 10⁻⁵ M) is used to generate a full competition curve.
-
-
-
Incubation:
-
Incubate the plate at room temperature for 60 minutes with gentle agitation. This allows the binding reaction to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
The reaction is terminated by rapid filtration through a glass fiber filter plate using a cell harvester. This technique quickly separates the membranes (with bound radioligand) from the buffer containing the unbound (free) radioligand.
-
The filters are washed rapidly with ice-cold buffer to remove any non-specifically bound radioactivity.
-
-
Quantification:
-
A scintillation cocktail is added to each well of the filter plate.
-
The plate is read in a scintillation counter to measure the amount of radioactivity trapped on the filters, which corresponds to the amount of bound radiolabeled ligand.
-
-
Data Analysis:
-
The data are plotted as the percentage of specific binding versus the logarithm of the test compound concentration.
-
Non-linear regression analysis is used to fit the data to a sigmoidal dose-response curve, from which the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding) is determined.
-
The Kᵢ value is then calculated from the IC₅₀ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ) , where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
-
Visualizing Key Concepts
Core Chemical Structures and Pathway
Caption: Key fluorinated analogs and the inhibitory signaling pathway of Group II mGluRs.
Experimental Workflow: Radioligand Binding Assay
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The Bicyclo[3.1.0]hexane Moiety: A Key to Unlocking Favorable Pharmacokinetic Profiles
A Comparative Guide for Drug Development Professionals
In the intricate world of medicinal chemistry, the bicyclo[3.1.0]hexane moiety has emerged as a compelling structural motif for enhancing the pharmacokinetic properties of drug candidates. This rigid, three-dimensional scaffold offers a unique conformational constraint that can profoundly influence a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. This guide provides a comparative analysis of the pharmacokinetic properties of drugs containing the bicyclo[3.1.0]hexane moiety, supported by experimental data, to inform and guide researchers in the strategic design of novel therapeutics.
The Influence of Conformational Rigidity on Drug Disposition
The defining feature of the bicyclo[3.1.0]hexane system is its inherent rigidity compared to more flexible acyclic or monocyclic structures. This conformational locking can lead to several advantageous pharmacokinetic consequences:
-
Enhanced Metabolic Stability: By restricting the molecule's ability to adopt conformations susceptible to enzymatic degradation, the bicyclo[3.1.0]hexane moiety can protect against rapid metabolism. This often translates to a longer half-life and increased systemic exposure.
-
Improved Receptor Selectivity and Potency: The fixed orientation of substituents on the bicyclic core can lead to more precise interactions with biological targets, enhancing potency and selectivity, which can indirectly influence pharmacokinetics by reducing off-target effects and related clearance pathways.
-
Modulation of Physicochemical Properties: The introduction of this compact, lipophilic scaffold can alter a compound's solubility, lipophilicity (logP), and polar surface area (PSA), all of which are critical determinants of absorption and distribution.
Comparative Pharmacokinetic Profiles: Case Studies
To illustrate the impact of the bicyclo[3.1.0]hexane moiety, we will examine the pharmacokinetic profiles of two well-characterized drugs: the metabotropic glutamate receptor 2/3 (mGlu2/3) agonist LY354740 and the non-narcotic analgesic bicifadine .
Case Study 1: LY354740 - A Tale of Two Bioavailabilities
LY354740, a potent and selective agonist of mGlu2/3 receptors, contains a bicyclo[3.1.0]hexane core that constrains the glutamic acid analog into a bioactive conformation. While demonstrating promising pharmacological activity, its pharmacokinetic profile presented a significant hurdle for clinical development.
Key Pharmacokinetic Parameters of LY354740:
| Parameter | Rat | Dog |
| Oral Bioavailability | ~10%[1][2] | ~45%[1][2] |
| Metabolism | Not metabolized[1][2] | Not metabolized[1][2] |
| Excretion | Primarily renal excretion as unchanged drug[1][2] | Primarily renal excretion as unchanged drug[1][2] |
The low oral bioavailability, particularly in rats, was a major drawback.[1][2] Interestingly, in vitro studies using rat and dog liver microsomes and rat liver slices showed no evidence of metabolism, indicating that the poor bioavailability was likely due to poor absorption rather than first-pass metabolism.[1][2] The high polarity of the two carboxylic acid groups likely contributed to this issue.
To overcome this limitation, a prodrug strategy was employed. LY544344, an L-alanine prodrug of LY354740, demonstrated a remarkable 10-fold increase in oral bioavailability in rodents.[3][4] This highlights a crucial point: while the bicyclo[3.1.0]hexane core can confer metabolic stability, other molecular properties must be optimized to ensure good absorption.
Furthermore, a structurally related analog, LY404039, which also incorporates the bicyclo[3.1.0]hexane scaffold but with a sulfonyl group, exhibited higher plasma exposure and better oral bioavailability compared to LY354740, despite having a slightly lower in vitro potency.[5][6] This underscores the subtle interplay between the bicyclic core and its substituents in determining the overall pharmacokinetic profile.
Case Study 2: Bicifadine - Navigating Metabolism and Distribution
Bicifadine, a non-narcotic analgesic, is a 1-(4-methylphenyl)-3-azabicyclo[3.1.0]hexane derivative. In contrast to LY354740, bicifadine demonstrates good oral absorption but undergoes extensive metabolism.
Pharmacokinetic Parameters of Bicifadine in Humans (200 mg oral dose): [7][8][9]
| Parameter | Value |
| Tmax | ~1 hour |
| Elimination Half-life (t½) | 1.6 hours (bicifadine) |
| Oral Bioavailability | Well-absorbed (89% of dose recovered in urine)[8] |
| Metabolism | Extensive |
| Unchanged Drug in Plasma (AUC) | 15% of total drug equivalents |
Pharmacokinetic Parameters of Bicifadine in Animals: [10]
| Species | Oral Bioavailability |
| Mouse | 50-63% |
| Rat | 79-85% |
| Monkey | 33-42% |
The primary metabolic pathways for bicifadine involve oxidation of the bicyclo[3.1.0]hexane ring system and the tolyl group, leading to the formation of a lactam (M12), an acid (M3), and a lactam acid (M9), along with their glucuronide conjugates.[7][8][10] Despite this extensive metabolism, bicifadine exhibits good oral bioavailability across multiple species, suggesting that the bicyclo[3.1.0]hexane moiety does not hinder its absorption.[10]
An important aspect of bicifadine's pharmacokinetic profile is its ability to penetrate the central nervous system. In rats, 63-64% of the radioactivity in the brain at 0.5 hours after an oral dose was attributed to the parent drug, indicating effective blood-brain barrier penetration.[10] The rigid and lipophilic nature of the bicyclo[3.1.0]hexane core likely contributes to this favorable distribution.
Experimental Protocols for Assessing Pharmacokinetic Properties
To generate the type of data presented in the case studies, a series of standardized in vitro and in vivo experiments are essential.
In Vitro Metabolic Stability Assessment
Objective: To determine the susceptibility of a compound to metabolism by liver enzymes, primarily cytochrome P450s.
Methodology: Liver Microsomal Stability Assay
-
Preparation: Human liver microsomes are thawed and diluted in a phosphate buffer.
-
Incubation: The test compound (typically at a low concentration, e.g., 1 µM) is incubated with the liver microsomes in the presence of NADPH (a necessary cofactor for CYP450 enzymes) at 37°C.
-
Sampling: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quenching: The enzymatic reaction is stopped by adding a cold organic solvent (e.g., acetonitrile).
-
Analysis: The concentration of the remaining parent compound at each time point is quantified using LC-MS/MS.
-
Data Interpretation: The rate of disappearance of the parent compound is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
In Vivo Pharmacokinetic Study
Objective: To determine the ADME properties of a compound in a living organism.
Methodology: Oral and Intravenous Administration in Rodents
-
Dosing: Two groups of animals (e.g., rats) are used. One group receives the test compound intravenously (IV) to determine clearance and volume of distribution, while the other receives it orally (PO) to assess absorption and oral bioavailability.
-
Blood Sampling: Blood samples are collected at predetermined time points after dosing (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 24 hours).
-
Plasma Preparation: Blood samples are processed to obtain plasma.
-
Bioanalysis: The concentration of the drug (and any major metabolites) in the plasma samples is quantified using a validated analytical method, such as LC-MS/MS.
-
Pharmacokinetic Analysis: Plasma concentration-time data are used to calculate key pharmacokinetic parameters, including:
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC: Area under the plasma concentration-time curve, representing total drug exposure.
-
t½: Elimination half-life.
-
CL: Clearance.
-
Vd: Volume of distribution.
-
F%: Oral bioavailability, calculated as (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.
-
The Bicyclo[3.1.0]hexane Moiety in Other Therapeutic Areas
The application of the bicyclo[3.1.0]hexane scaffold extends beyond CNS disorders. In the development of antiviral nucleoside analogs , this moiety is used to lock the pseudosugar ring into a specific conformation that is recognized by viral polymerases, potentially enhancing efficacy. While detailed pharmacokinetic data for many of these compounds are not publicly available, the conformational constraint is expected to influence their metabolic stability and interaction with cellular kinases, which are crucial for their activation.[11][12][13][14]
Conclusion: A Versatile Tool for Drug Design
The bicyclo[3.1.0]hexane moiety is a powerful tool in the medicinal chemist's arsenal for optimizing the pharmacokinetic properties of drug candidates. Its rigid framework can impart metabolic stability, enhance target engagement, and improve distribution to the site of action. However, as the case studies of LY354740 and bicifadine demonstrate, the overall ADME profile is a complex interplay of the entire molecular structure. While the bicyclo[3.1.0]hexane core can provide a solid foundation for favorable pharmacokinetics, careful consideration of physicochemical properties, such as polarity and solubility, is essential to ensure optimal absorption and bioavailability. Future research should continue to explore the nuanced effects of this and other rigid scaffolds to enable the rational design of safer and more effective medicines.
References
- Musick, J. K., et al. (2009). Pharmacokinetics, disposition, and metabolism of bicifadine in humans. Drug Metabolism and Disposition, 37(4), 835-843.
- Johnson, J. T., et al. (2002). The disposition, metabolism, and pharmacokinetics of a selective metabotropic glutamate receptor agonist in rats and dogs. Drug Metabolism and Disposition, 30(1), 27-33.
-
ScienceDirect. (n.d.). Pharmacokinetics, Disposition, and Metabolism of Bicifadine in Humans. Retrieved from [Link]
- Musick, J. K., et al. (2008). Pharmacokinetics, disposition, and metabolism of bicifadine in the mouse, rat, and monkey. Drug Metabolism and Disposition, 36(10), 2159-2170.
-
ResearchGate. (n.d.). Pharmacokinetics, Disposition, and Metabolism of Bicifadine in Humans. Retrieved from [Link]
- Rorick-Kehn, L. M., et al. (2006). Improved bioavailability of the mGlu2/3 receptor agonist LY354740 using a prodrug strategy: in vivo pharmacology of LY544344. Journal of Pharmacology and Experimental Therapeutics, 316(2), 905-913.
-
Wikipedia. (n.d.). Bicifadine. Retrieved from [Link]
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ResearchGate. (n.d.). Improved Bioavailability of the mGlu2/3 Receptor Agonist LY354740 Using a Prodrug Strategy: In Vivo Pharmacology of LY544344. Retrieved from [Link]
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Korea Institute of Science and Technology Information. (n.d.). The Disposition, Metabolism, and Pharmacokinetics of a Selective Metabotropic Glutamate Receptor Agonist in Rats and Dogs. Retrieved from [Link]
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Semantic Scholar. (n.d.). Improved Bioavailability of the mGlu2/3 Receptor Agonist LY354740 Using a Prodrug Strategy: In Vivo Pharmacology of LY544344. Retrieved from [Link]
- Lunn, G., et al. (2012). SAR and biological evaluation of 3-azabicyclo[3.1.0]hexane derivatives as μ opioid ligands. Bioorganic & Medicinal Chemistry Letters, 22(6), 2200-2203.
- Google Patents. (n.d.). US20160346249A1 - Use of amitifadine, (+)-1-(3,4-dichlorophenyl)-3-azabicyclo[3.1.0]hexane in methods and compositions with enhanced efficacy and reduced metabolic side effects and toxicity for treatment of depression and other central nervous system disorders and conditions affected by monoamine neurotransmitters.
-
Cheméo. (n.d.). Chemical Properties of cis-Bicyclo[3.1.0]hexane (CAS 285-58-5). Retrieved from [Link]
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ResearchGate. (n.d.). Mean bioavailability, C max , T max and AUC last achieved after oral... Retrieved from [Link]
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PubChem. (n.d.). Bicyclo(3.1.0)hexane. Retrieved from [Link]
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TCM-ADIP. (n.d.). Ingredient Details :Bicyclo[3.1.0]hexane, 1-methyl-6-(1-methylethylidene)-. Retrieved from [Link]
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Comparative Guide to the Cross-Reactivity of Bicyclo[3.1.0]hexane-6-carboxylic Acid-Based Ligands
Abstract
The bicyclo[3.1.0]hexane-6-carboxylic acid scaffold serves as a foundational structure for a potent and selective class of ligands targeting metabotropic glutamate (mGlu) receptors. By conformationally constraining the glutamate backbone, these analogs achieve high affinity, particularly for the Group II mGlu receptors (mGluR2 and mGluR3), which are critical modulators of synaptic transmission.[1] This guide provides a comparative analysis of the cross-reactivity profiles of prominent agonists and antagonists derived from this scaffold. We delve into the structure-activity relationships (SAR) that govern selectivity, present quantitative binding and functional data, and provide detailed experimental protocols for researchers to assess ligand performance in their own laboratories. This document is intended for researchers, scientists, and drug development professionals seeking to select the appropriate tool compound or to design novel ligands with optimized selectivity.
Introduction: The Significance of a Constrained Scaffold
Glutamate is the principal excitatory neurotransmitter in the central nervous system, acting on both ionotropic (iGlu) and metabotropic (mGlu) receptors. The eight subtypes of mGlu receptors are classified into three groups based on sequence homology, pharmacology, and signal transduction pathways.[2][3][4][5]
-
Group I: mGluR1 and mGluR5, coupled to Gq/G11, leading to phospholipase C activation.
-
Group II: mGluR2 and mGluR3, coupled to Gi/o, leading to inhibition of adenylyl cyclase.
-
Group III: mGluR4, mGluR6, mGluR7, and mGluR8, also coupled to Gi/o.
The therapeutic potential of modulating mGlu receptors for psychiatric and neurological disorders is vast.[5][6] However, achieving subtype selectivity is a major challenge due to the conserved nature of the orthosteric glutamate binding site. The development of 2-aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acid, exemplified by the potent agonist LY354740, was a landmark achievement.[1] Its rigid bicyclic structure mimics the proposed bioactive conformation of glutamate for Group II mGluRs, thereby conferring remarkable selectivity over other glutamate receptors.[1]
This guide will compare LY354740 and its derivatives, examining how subtle chemical modifications can switch a compound from an agonist to an antagonist or alter its selectivity profile within the mGlu receptor family.
Group II mGluR Signaling Pathway
Before assessing ligand performance, it is crucial to understand the mechanism of action. Group II mGlu receptors are predominantly presynaptic, where their activation inhibits the release of neurotransmitters.[4][7] They couple through the Gαi/o protein to inhibit adenylyl cyclase, which decreases intracellular cyclic AMP (cAMP) levels. This pathway is fundamental to their modulatory role and forms the basis of the functional assays described later in this guide.
Caption: Group II mGluR signaling cascade initiated by an agonist.
Comparative Analysis of Agonist Cross-Reactivity
The selectivity of agonists is paramount for their use as tool compounds to probe biological systems. While LY354740 set a high standard, subsequent research has explored modifications to fine-tune its properties.
Key Observations & Structure-Activity Relationships:
-
LY354740 ((+)-9): This compound is a highly potent and selective Group II agonist. Crucially, it shows no activity at Group I mGluRs or ionotropic glutamate receptors (iGluRs) at concentrations up to 100 µM, establishing it as a clean pharmacological tool.[1]
-
Fluorination (e.g., (-)-11): The introduction of a fluorine atom at the C6 position can maintain or enhance agonist activity for Group II mGluRs.[8]
-
C4-Position Modifications: This position is critical for modulating activity between mGluR2 and mGluR3. The C4α-methyl analog, LY541850 , surprisingly exhibits a mixed profile as an mGluR2 agonist and an mGluR3 antagonist.[9] This highlights how minor steric changes can drastically alter the functional response at closely related receptor subtypes.
-
C4-Oxo Substitution (MGS0028): Replacing the C4-methylene group with a carbonyl group, as in MGS0028 , leads to a remarkable increase in agonist potency at both mGluR2 and mGluR3.[8]
Data Summary: Group II mGluR Agonists
| Ligand | Target(s) | mGluR2 Potency | mGluR3 Potency | Selectivity Notes | Reference(s) |
| LY354740 | mGluR2/3 Agonist | EC50 = 0.055 µM | Similar to mGluR2 | No activity at iGluR or Group I mGluR up to 100 µM.[1] | [1] |
| MGS0028 | mGluR2/3 Agonist | Ki = 0.57 nM | Ki = 2.07 nM | Highly potent. No activity at mGluR1a, 4, 5, 6, 7 (Ki > 100,000 nM).[8] | [8] |
| LY541850 | Mixed mGluR2 Agonist / mGluR3 Antagonist | Agonist | Antagonist | Demonstrates that subtype-differentiated pharmacology is achievable.[9] | [9] |
Comparative Analysis of Antagonist Cross-Reactivity
Chemical modifications to the agonist scaffold can yield potent and selective antagonists. This is often achieved by introducing bulky substituents that prevent the conformational change required for receptor activation.
Key Observations & Structure-Activity Relationships:
-
C3-Position Modifications: The discovery that adding hydroxyl or alkoxy groups at the C3 position could convert agonists into antagonists was a significant breakthrough.[10][11]
-
MGS0039 ((-)-11be): This compound, a 3-(3,4-dichlorobenzyloxy) derivative, is a highly potent and selective Group II mGluR antagonist.[11] It displays high affinity for mGluR2 and mGluR3, with significantly lower affinity for other mGluR subtypes, making it an excellent tool for blocking Group II receptor function.[11]
-
Other C3-Substituents: A variety of 3-alkoxy, 3-benzylthio, and 3-benzylamino substitutions have been shown to produce potent mGluR2 antagonists, demonstrating the versatility of this position for generating antagonist pharmacology.[12]
Data Summary: Group II mGluR Antagonists
| Ligand | Target(s) | mGluR2 Potency | mGluR3 Potency | Selectivity Notes | Reference(s) |
| MGS0039 | mGluR2/3 Antagonist | Ki = 2.38 nM IC50 = 20.0 nM | Ki = 4.46 nM IC50 = 24.0 nM | Much weaker at other mGluRs (e.g., mGluR1 IC50 > 93 µM).[11] | [11] |
| 15ae | mGluR2 Antagonist | Ki = 2.51 nM IC50 = 34.21 nM | Not specified | A potent 3-(3,4-dichlorobenzyloxy) derivative.[12] | [12] |
| 15at | mGluR2 Antagonist | Ki = 1.96 nM IC50 = 13.34 nM | Not specified | A potent 3-(3,4-dichlorobenzylthio) derivative.[12] | [12] |
Experimental Protocol: cAMP Formation Functional Assay
To empirically determine the functional activity and cross-reactivity of a test ligand, a cAMP accumulation assay in a recombinant cell line expressing the target mGlu receptor is the gold standard. This protocol is designed as a self-validating system.
Objective: To measure the ability of a test compound to inhibit forskolin-stimulated cAMP production in cells expressing mGluR2 or mGluR3.
Rationale: Forskolin directly activates adenylyl cyclase, causing a large increase in intracellular cAMP. A Group II mGluR agonist will activate the inhibitory Gαi/o protein, counteracting the effect of forskolin and reducing cAMP levels. An antagonist will block the effect of a known agonist in this system.
Experimental Workflow Diagram
Caption: Step-by-step workflow for the cAMP formation functional assay.
Step-by-Step Methodology
-
Cell Culture: Seed Chinese Hamster Ovary (CHO) cells stably expressing the human mGluR2 or mGluR3 subtype into 96-well plates. Allow cells to adhere and grow for 24 hours.
-
Assay Preparation:
-
Aspirate the culture medium.
-
Wash the cell monolayer once with pre-warmed Hanks' Balanced Salt Solution (HBSS).
-
Add 50 µL of HBSS containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) to each well. This is critical to prevent the degradation of cAMP and ensure a robust signal window.
-
Incubate for 15 minutes at 37°C.
-
-
Compound Addition:
-
Prepare serial dilutions of your test compounds (and a reference agonist like LY354740).
-
For Agonist Mode: Add 25 µL of the test compound at various concentrations.
-
For Antagonist Mode: Add 25 µL of a fixed concentration of a reference agonist (e.g., EC80 of LY354740) mixed with the test antagonist at various concentrations.
-
Controls: Include wells for:
-
Basal (vehicle only)
-
Stimulated (vehicle + forskolin)
-
Reference Agonist (LY354740 + forskolin)
-
-
-
Stimulation: Add 25 µL of forskolin solution (to achieve a final concentration of ~1 µM) to all wells except the Basal control.
-
Incubation: Incubate the plate for 30 minutes at 37°C.
-
Cell Lysis & Detection:
-
Aspirate the assay buffer.
-
Lyse the cells according to the manufacturer's protocol for your chosen cAMP detection kit (e.g., HTRF, ELISA, or LANCE).
-
-
Data Analysis:
-
Quantify the cAMP concentration in each well.
-
Normalize the data to the Stimulated control (100%) and Basal control (0%).
-
Plot the normalized response against the log concentration of the test compound and fit a four-parameter logistic curve to determine EC50 (for agonists) or IC50 (for antagonists).
-
Conclusion
The this compound scaffold has proven to be an exceptionally valuable template for developing selective modulators of Group II metabotropic glutamate receptors. The parent agonist, LY354740, exhibits a clean selectivity profile, showing little to no cross-reactivity with other mGluR groups or iGluRs.[1]
This guide highlights that while the scaffold is heavily biased towards mGluR2/3, specific substitutions can fine-tune or even alter pharmacology. Modifications at the C4-position can differentiate between mGluR2 and mGluR3, while substitutions at the C3-position are a reliable strategy for converting agonists into potent antagonists.[9][11] For researchers, this provides a toolkit of compounds—from the broadly selective agonist LY354740 to the highly potent antagonist MGS0039 —to dissect the complex roles of Group II mGluRs in health and disease. Empirical validation using robust functional assays, such as the cAMP protocol detailed here, remains the most critical step in confirming the cross-reactivity profile of any ligand in a specific biological context.
References
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Monn, J. A., et al. (1997). Design, Synthesis, and Pharmacological Characterization of (+)-2-Aminobicyclo[3.1.0]hexane-2,6-dicarboxylic Acid (LY354740): A Potent, Selective, and Orally Active Group 2 Metabotropic Glutamate Receptor Agonist. Journal of Medicinal Chemistry, 40(26), 528-537. [Link]
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Knoepfel, T., et al. (2008). Asymmetric synthesis and receptor pharmacology of the group II mGlu receptor ligand (1S,2R,3R,5R,6S)-2-amino-3-hydroxy-bicyclo[3.1.0]hexane-2,6-dicarboxylic acid-HYDIA. ChemMedChem, 3(2), 323-335. [Link]
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Nakazato, A., et al. (2004). Synthesis, in vitro pharmacology, and structure-activity relationships of 2-aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acid derivatives as mGluR2 antagonists. Journal of Medicinal Chemistry, 47(18), 4570-4585. [Link]
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Monn, J. A., et al. (2015). Synthesis and Pharmacological Characterization of C4-Disubstituted Analogs of 1S,2S,5R,6S-2-Aminobicyclo[3.1.0]hexane-2,6-dicarboxylate. Journal of Medicinal Chemistry, 58(3), 1177-1191. [Link]
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Goudet, C., et al. (2019). Computational Drug Design Applied to the Study of Metabotropic Glutamate Receptors. Molecules, 24(5), 893. [Link]
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Acher, F., & Bertrand, H. O. (2021). Metabotropic glutamate receptor orthosteric ligands and their binding sites. Current Opinion in Pharmacology, 56, 1-8. [Link]
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Gregory, K. J., & Conn, P. J. (2015). Molecular Insights into Metabotropic Glutamate Receptor Allosteric Modulation. Molecular Pharmacology, 88(1), 188-202. [Link]
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Nakazato, A., et al. (2000). Synthesis, SARs, and pharmacological characterization of 2-amino-3 or 6-fluorobicyclo[3.1.0]hexane-2,6-dicarboxylic acid derivatives as potent, selective, and orally active group II metabotropic glutamate receptor agonists. Journal of Medicinal Chemistry, 43(25), 4893-4909. [Link]
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Nakazato, A., et al. (2005). Synthesis, in Vitro Pharmacology, Structure-Activity Relationships, and Pharmacokinetics of 3-Alkoxy-2-amino-6-fluorobicyclo[3.1.0]hexane-2,6-dicarboxylic Acid Derivatives as Potent and Selective Group II Metabotropic Glutamate Receptor Antagonists. Journal of Medicinal Chemistry, 48(3), 738-751. [Link]
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Safety Operating Guide
Navigating the Disposal of Bicyclo[3.1.0]hexane-6-carboxylic Acid: A Guide for Laboratory Professionals
In the fast-paced environment of scientific research and pharmaceutical development, the responsible management of chemical waste is paramount. This guide provides a detailed protocol for the proper disposal of Bicyclo[3.1.0]hexane-6-carboxylic acid (CAS 16650-37-6), ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined herein are grounded in established safety protocols and regulatory compliance, reflecting our commitment to fostering a culture of safety and scientific integrity.
Immediate Safety and Hazard Assessment
This compound is classified with the following hazard statements:
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
The GHS pictogram associated with this compound is GHS07 , indicating a warning for these irritant effects.[2] Understanding these hazards is the first step in safe handling and disposal. All personnel handling this compound must be thoroughly familiar with its Safety Data Sheet (SDS) before commencing any work.
Immediate Actions in Case of Exposure:
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.[1]
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[1] Seek medical advice if irritation persists.
-
Eye Contact: Rinse cautiously with water for several minutes.[1] Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3]
Personal Protective Equipment (PPE)
Adherence to proper PPE protocols is non-negotiable. The following PPE must be worn at all times when handling this compound:
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles or a full-face shield. | To protect against splashes and airborne particles that can cause serious eye irritation. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | To prevent skin contact and subsequent irritation. |
| Body Protection | A lab coat or chemical-resistant apron. | To protect against accidental spills and contamination of personal clothing. |
| Respiratory Protection | To be used in a well-ventilated area, preferably a fume hood. | To avoid inhalation of dust or vapors that may cause respiratory irritation. |
Step-by-Step Disposal Protocol
The guiding principle for the disposal of this compound is to treat it as a hazardous chemical waste. Due to its irritant properties and the lack of specific environmental fate data, direct disposal down the sanitary sewer is not recommended without neutralization and verification of non-hazardous characteristics, which should only be performed by trained personnel following institutional guidelines.
Waste Segregation and Collection
-
Designate a Waste Container: Use a clearly labeled, dedicated container for this compound waste. The container should be made of a compatible material, such as high-density polyethylene (HDPE).
-
Labeling: The container must be labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazard pictograms (GHS07).
-
Segregation: Do not mix this waste with other waste streams, particularly bases or oxidizing agents, to avoid potentially unknown reactions.
-
Collection: Collect all waste, including the pure compound, solutions, and any contaminated materials (e.g., weigh boats, contaminated paper towels, gloves), in the designated container.
Storage of Chemical Waste
-
Store the hazardous waste container in a cool, dry, and well-ventilated area, away from incompatible materials.
-
Keep the container tightly sealed except when adding waste.
-
Ensure the storage area is designated for hazardous waste and has appropriate secondary containment to prevent the spread of material in case of a leak.
Final Disposal Procedure
-
Contact Environmental Health & Safety (EHS): Once the waste container is full or is no longer needed, contact your institution's EHS office or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.
-
Documentation: Complete all necessary waste disposal forms as required by your institution and local regulations.
-
Handover: Transfer the waste to the authorized personnel for final disposal in accordance with all local, state, and federal regulations.
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
Spill Management
In the event of a spill, the following procedures should be followed:
-
Evacuate and Secure: Evacuate all non-essential personnel from the immediate area. Restrict access to the spill site.
-
Ventilate: Ensure the area is well-ventilated, using a fume hood if the spill is contained within it.
-
Containment: For a solid spill, carefully sweep up the material to avoid generating dust. For a liquid spill, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill.[1]
-
Collection: Place all contaminated materials into a labeled hazardous waste container.
-
Decontamination: Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.
-
Reporting: Report the spill to your laboratory supervisor and EHS office, as per your institution's policy.
Regulatory Considerations
The disposal of this compound must comply with the regulations set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and any applicable state and local regulations. While a specific EPA waste code is not listed for this compound, it would likely be classified as a hazardous waste based on its irritant characteristics. It is the responsibility of the waste generator to ensure full compliance with all regulations.
Conclusion
The proper disposal of this compound is a critical aspect of laboratory safety and environmental stewardship. By following the procedures outlined in this guide, researchers can minimize risks and ensure that this chemical waste is managed in a safe, compliant, and responsible manner. Always prioritize safety and consult with your institution's EHS department for any specific questions or concerns.
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Bicyclo[3.1.0]hexane-6-carboxylic acid
Welcome to your essential safety and operational guide for handling Bicyclo[3.1.0]hexane-6-carboxylic acid (CAS 16650-37-6). As researchers dedicated to advancing drug development, our commitment to safety is as paramount as our scientific goals. This document moves beyond a simple checklist, offering a deep, procedurally-grounded framework for ensuring your protection. We will explore the why behind each recommendation, empowering you to make informed safety decisions grounded in the specific chemical nature of this compound.
Hazard Assessment: Understanding the Intrinsic Risks
This compound is a solid or semi-solid organic compound.[1] While comprehensive toxicological data for this specific molecule is not extensively published, the Globally Harmonized System (GHS) classifications provided by suppliers offer a clear directive for our safety protocols.[1] The primary hazards are:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
The GHS pictogram associated with this compound is the GHS07 Exclamation Mark, with a "Warning" signal word.[1] It is crucial to understand that the carboxylic acid functional group is the primary driver of these irritant effects. As a solid, the principal risk of exposure comes from inhaling dust particles or direct contact with the skin and eyes.[2][3] Exposure to dust from corrosive or irritant solids can lead to significant injury.[2][4]
A structurally related compound, Bicyclo[3.1.0]hexane-3-carboxylic acid, carries a "Danger" signal word and the more severe H318 hazard statement: "Causes serious eye damage."[5] This underscores the need for a cautious and proactive approach, treating the potential for eye damage as a critical risk.
The Core Principle: Engineering Controls as the First Line of Defense
Before any discussion of Personal Protective Equipment (PPE), we must emphasize the foundational role of engineering controls. PPE is the final barrier between you and the hazard.
-
Chemical Fume Hood: All handling of this compound that could generate dust—including weighing, transferring, and preparing solutions—must be conducted inside a certified chemical fume hood. This is non-negotiable. The hood provides critical protection against respiratory exposure by containing and exhausting airborne particles.[3]
-
Ventilation: Ensure the laboratory has adequate general ventilation to dissipate any fugitive emissions.[6]
Personal Protective Equipment (PPE): A Multi-Layered Defense System
The selection of PPE is not a one-size-fits-all solution; it must be tailored to the specific task. The following table summarizes the required PPE, with detailed explanations below.
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Storage & Transport | Safety glasses with side shields | Nitrile or Neoprene gloves | Laboratory coat | Not required (in sealed containers) |
| Weighing & Transfer | Chemical splash goggles AND Face shield | Nitrile or Neoprene gloves (double-gloving recommended) | Laboratory coat | Engineering control (fume hood) is primary. Respirator may be needed for spills. |
| Solution Preparation | Chemical splash goggles AND Face shield | Nitrile or Neoprene gloves | Chemical-resistant apron over a laboratory coat | Engineering control (fume hood) is primary. |
| Reaction Workup | Chemical splash goggles AND Face shield | Nitrile or Neoprene gloves | Chemical-resistant apron over a laboratory coat | Engineering control (fume hood) is primary. |
| Spill Cleanup | Chemical splash goggles AND Face shield | Heavy-duty Nitrile or Neoprene gloves | Chemical-resistant suit or coveralls | Air-purifying respirator with P100 filter |
Eye and Face Protection: The Non-Negotiable Shield
Given the H319 (serious eye irritation) and the potential for H318 (serious eye damage) classifications, eye protection is the most critical component of your PPE.[5]
-
Chemical Splash Goggles: Standard safety glasses are insufficient. You must wear fully-sealing chemical splash goggles that conform to ANSI Z87.1 standards. This is to protect against not only splashes but also fine dust that can easily bypass the gaps in safety glasses.[2][4]
-
Face Shield: Whenever handling the solid outside of a glovebox or during procedures with a heightened risk of splashing (e.g., adding solvent, transfers), a full-face shield must be worn in addition to chemical splash goggles.[2][7] The face shield provides a secondary barrier, protecting the entire face from contact.
Hand Protection: Preventing Dermal Contact
The H315 (skin irritation) classification dictates the need for robust hand protection.
-
Material: Chemical-resistant gloves are mandatory. Nitrile or neoprene gloves are excellent choices for protection against a wide range of organic solids and solvents.[2] Always consult a glove compatibility chart if using this compound with specific solvents.
-
Inspection and Technique: Before each use, visually inspect gloves for any signs of degradation or punctures.[4] When weighing the solid, consider double-gloving. This allows you to remove the outer, potentially contaminated glove before handling other equipment or leaving the work area, minimizing cross-contamination.
Body Protection: Shielding from Spills and Dust
-
Laboratory Coat: A standard, flame-resistant laboratory coat should be worn at all times, with sleeves fully extended and the coat fully buttoned.
-
Chemical-Resistant Apron: During solution preparation or any transfer process involving liquids, wear a chemical-resistant apron (e.g., made of PVC) over your lab coat to provide an additional layer of protection against splashes.[6][7]
Respiratory Protection: The Role of Engineering and Equipment
As stated, the primary method for respiratory protection is the mandatory use of a chemical fume hood.[3] In standard operations, this is sufficient. However, for non-routine events like a significant spill outside of a containment hood, respiratory protection becomes essential.
-
Respirator: A NIOSH-approved air-purifying respirator (APR) fitted with P100 (HEPA) particulate filters is required for cleaning up spills of the solid material.[8] If the spill involves a solution, a combination cartridge effective for both organic vapors and particulates should be used. All personnel requiring respirator use must be part of a formal respiratory protection program, including fit-testing and medical clearance, as mandated by OSHA (29 CFR 1910.134).[9]
Procedural Guidance: Safe Weighing and Solution Preparation
This step-by-step protocol integrates the PPE requirements into a common laboratory workflow.
Objective: To accurately weigh 100 mg of this compound and prepare a 10 mg/mL solution in Dichloromethane (DCM).
-
Preparation (Pre-Operation):
-
Don a laboratory coat, chemical splash goggles, and a single pair of nitrile gloves.
-
Designate a specific area within a chemical fume hood for the procedure.
-
Assemble all necessary equipment: analytical balance, weigh paper, spatula, vial with a screw cap, and a labeled waste container.
-
Place a face shield and a chemical-resistant apron nearby.
-
-
Execution (Handling the Solid):
-
Put on the face shield and a second pair of nitrile gloves (double-gloving).
-
Carefully open the stock container of this compound inside the fume hood.
-
Using a clean spatula, carefully transfer an approximate amount of the solid to the weigh paper on the balance. Avoid any actions that could generate dust.
-
Once the desired weight is obtained, securely close the stock container.
-
Carefully transfer the weighed solid into the labeled vial.
-
-
Execution (Preparing the Solution):
-
Don the chemical-resistant apron over your lab coat.
-
Measure the required volume of DCM.
-
Slowly add the DCM to the vial containing the solid.
-
Cap the vial securely and gently swirl or vortex to dissolve the solid.
-
-
Decontamination and Waste Disposal (Post-Operation):
-
Dispose of the used weigh paper and any contaminated consumables into the designated solid hazardous waste container inside the fume hood.
-
Remove the outer pair of gloves and dispose of them in the same waste container.
-
With the inner gloves still on, wipe down the spatula and the work surface with an appropriate solvent and disposable towels. Dispose of the towels in the hazardous waste container.
-
Remove the inner gloves, apron, and face shield.
-
Wash hands thoroughly with soap and water.
-
Emergency Procedures and Disposal
Emergency Plans:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, holding the eyelids open. Seek immediate medical attention.[8]
-
Skin Contact: Remove contaminated clothing and flush the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[8]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[10]
-
Spill: Evacuate the immediate area. For a small spill inside a fume hood, use a spill kit with an absorbent appropriate for non-reactive solids. For larger spills, evacuate the lab and contact your institution's Environmental Health & Safety (EH&S) department.
Disposal Plan: All waste materials, including excess solid, contaminated consumables (gloves, weigh paper, pipette tips), and unused solutions, must be disposed of as hazardous chemical waste.[11]
-
Collect waste in a clearly labeled, sealed, and compatible hazardous waste container.
-
Never dispose of this compound or its solutions down the drain.[12]
-
Follow all institutional and local regulations for hazardous waste pickup and disposal.
Diagram: PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment.
Caption: PPE selection workflow for this compound.
References
-
Corrosive Safety: Protecting Workers from Harmful Substances . OSHA Training School. (2024). [Link]
-
Corrosives 101: How to Identify, Handle, and Store Reactive Compounds . EnviroServe. [Link]
-
How to Work Safely with – Corrosive Liquids and Solids – Fact Sheet . CoAction Specialty. [Link]
-
Working safely with corrosive substances . Seton UK. (2022). [Link]
-
Bicyclo[3.1.0]hexane-3-carboxylic acid | C7H10O2 | CID 273628 . PubChem. [Link]
-
Managing Corrosive Substances: Safety Protocols for Businesses . DENIOS. [Link]
-
Material Safety Data Sheet - 2-Pyrrolidone-5-carboxylic acid, sodium salt . Cole-Parmer. [Link]
-
OC#12 Safe Handling Of Hydrocarbons . YouTube. (2019). [Link]
Sources
- 1. This compound | 16650-37-6 [sigmaaldrich.com]
- 2. oshatrainingschool.com [oshatrainingschool.com]
- 3. seton.co.uk [seton.co.uk]
- 4. enviroserve.com [enviroserve.com]
- 5. Bicyclo[3.1.0]hexane-3-carboxylic acid | C7H10O2 | CID 273628 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. coactionspecialty.safetynow.com [coactionspecialty.safetynow.com]
- 7. Managing Corrosive Substances: Safety Protocols for Businesses [denios.ca]
- 8. static.cymitquimica.com [static.cymitquimica.com]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. aksci.com [aksci.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. youtube.com [youtube.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
